6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
Description
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMUUMHVQNJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647025 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851266-74-5, 851266-73-4 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851266-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, making this scaffold a valuable building block for novel therapeutic agents. This document outlines a robust synthetic strategy employing the Suzuki-Miyaura cross-coupling reaction and details the analytical techniques essential for verifying the structure and purity of the final compound.
Introduction to this compound
Nicotinic acid and its derivatives are well-established pharmacophores found in numerous biologically active compounds.[1][2][3] The introduction of a 4-(trifluoromethoxy)phenyl moiety at the 6-position of the nicotinic acid ring is a strategic design element. The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[4] It is often employed in drug design to improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets.[4] The target compound, this compound (CAS 851266-74-5), thus represents a key intermediate for the synthesis of novel compounds with potential therapeutic applications.[5]
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability in the synthesis of biaryl compounds.[7] The proposed synthetic route involves the coupling of a 6-halonicotinic acid derivative with 4-(trifluoromethoxy)phenylboronic acid. 6-Chloronicotinic acid is a commercially available and cost-effective starting material for this purpose.
The causality behind this experimental choice lies in the well-established reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, with the reactivity order being I > Br > Cl. While an iodide or bromide would be more reactive, the chloride offers a good balance of reactivity and cost for many applications. The boronic acid partner is chosen for its stability, low toxicity, and ease of handling compared to other organometallic reagents.[9] The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.[9]
Experimental Workflow: Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
6-Chloronicotinic acid
-
4-(Trifluoromethoxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 6-chloronicotinic acid (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and acidify to pH 3-4 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography on silica gel to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Characterization Workflow
The following diagram outlines the standard workflow for the characterization of the synthesized product.
Caption: Analytical workflow for the characterization of the final product.
Expected Spectroscopic Data
The following table summarizes the predicted and expected data from the characterization analyses.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the nicotinic acid ring will appear as distinct multiplets. The protons on the phenyl ring will likely appear as two doublets due to the para-substitution. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent. |
| ¹³C NMR | The spectrum will show distinct signals for all carbon atoms. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms. The carboxylic acid carbonyl carbon will be observed at the downfield end of the spectrum. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₈F₃NO₃, MW: 283.2 g/mol ) should be observed.[5] Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the C-C bond between the two rings. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O and C-F stretches from the trifluoromethoxy group, and C=C and C=N stretches of the aromatic rings (~1400-1600 cm⁻¹).[10][11] |
In-depth Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nicotinic acid ring will exhibit characteristic coupling patterns. The two protons on the 4-(trifluoromethoxy)phenyl ring should appear as a pair of doublets, characteristic of a para-substituted benzene ring. In the ¹³C NMR spectrum, the carbon of the trifluoromethoxy group will be split into a quartet by the three fluorine atoms. The chemical shifts of the aromatic carbons will provide further confirmation of the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[4] High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition and confirm the molecular formula with high accuracy.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[10][11] The spectrum of this compound is expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch, and characteristic absorptions for the C-F bonds of the trifluoromethoxy group, as well as the aromatic C-H and C=C/C=N bonds.
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The outlined Suzuki-Miyaura coupling protocol offers a reliable and efficient method for the preparation of this valuable building block. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers and scientists in their efforts to develop novel molecules with potential applications in drug discovery and materials science.
References
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† 1H-NMR and 13C-NMR Spectra. Available from: [Link]
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Nicotinic Acid | C6H5NO2 | CID 938. PubChem. Available from: [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]
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bmse000104 Nicotinic Acid at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available from: [Link]
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6-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | CID 130950727. PubChem. Available from: [Link]
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Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. Available from: [Link]
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FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available from: [Link]
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GNPS Library Spectrum CCMSLIB00005759310. Global Natural Products Social Molecular Networking. Available from: [Link]
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Organic compounds. MassBank. Available from: [Link]
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CAS#:1105997-81-6 | 4-Phenyl-6-(trifluoromethyl)nicotinic acid. Chemsrc. Available from: [Link]
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FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available from: [Link]
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Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. ResearchGate. Available from: [Link]
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Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature. Available from: [Link]
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Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. Available from: [Link]
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Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. Available from: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]
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6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551. PubChem. Available from: [Link]
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FTIR spectra of Nicotinic acid. ResearchGate. Available from: [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available from: [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available from: [Link]
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Niacinamide. NIST WebBook. Available from: [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available from: [Link]
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Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ElectronicsAndBooks. Available from: [Link]
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Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available from: [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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"physicochemical properties of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid"
An In-Depth Technical Guide:
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid (CAS No. 851266-74-5). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the core structural and physical characteristics of the molecule. It details robust, field-proven experimental protocols for the determination of critical parameters such as purity, solubility, and pKa. The guide emphasizes the causal relationships between the molecule's distinct structural motifs—the nicotinic acid core, the phenyl linker, and the trifluoromethoxy substituent—and its overall physicochemical profile. This synthesis of predictive data and validated methodologies serves as a foundational resource for leveraging this compound in pharmaceutical research and development.
Introduction and Scientific Context
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure is a deliberate convergence of three key pharmacophoric elements:
-
Nicotinic Acid Core: A derivative of Vitamin B3, this scaffold is a well-established component in numerous bioactive compounds.[2][3] It provides a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen), crucial for molecular interactions with biological targets.
-
Aromatic Phenyl Linker: The phenyl group at the 6-position provides a rigid scaffold, influencing the molecule's overall conformation and potential for π-π stacking interactions.
-
4-(trifluoromethoxy) Substituent: This group is of particular importance in modern drug design. The -OCF₃ moiety significantly enhances lipophilicity and can improve metabolic stability and bioavailability compared to a simple methoxy or hydroxyl group.[4]
A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, directly impacting solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of a compound's viability as a drug candidate.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that while some properties are computationally predicted, they provide a valuable baseline for experimental design.
| Property | Value | Data Source |
| CAS Number | 851266-74-5 | Chemical Vendor Data[1][5] |
| Molecular Formula | C₁₃H₈F₃NO₃ | Chemical Vendor Data[5][6] |
| Molecular Weight | 283.2 g/mol | Chemical Vendor Data[5][6] |
| Appearance | White to off-white solid (Expected) | Analog Compound Data[4] |
| Boiling Point | 377.8 ± 42.0 °C | Predicted[5][6] |
| Density | 1.409 ± 0.06 g/cm³ | Predicted[5][6] |
| Storage Temperature | 2-8°C | Recommended[5] |
| pKa | ~4.0 - 5.0 (Carboxylic Acid) | Predicted based on Nicotinic Acid (pKa ~4.85)[2] |
| Solubility | pH-dependent; Poorly soluble in neutral water; Soluble in organic solvents (e.g., DMSO, DMF) and aqueous bases. | Predicted based on structure |
Methodologies for Experimental Characterization
To move beyond predicted values, rigorous experimental validation is essential. The following section details the standard, self-validating protocols for characterizing this compound.
Structural Integrity and Purity Assessment
The first principle in any chemical analysis is to confirm the identity and purity of the material. A multi-technique approach is non-negotiable for ensuring the reliability of all subsequent data.
Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[7] For this molecule, a reverse-phase method is optimal, as it separates compounds based on hydrophobicity. The trifluoromethoxy-phenyl group imparts significant hydrophobicity, allowing for excellent retention and separation from more polar impurities. UV detection is highly suitable due to the conjugated aromatic system, which will exhibit strong chromophores. A wavelength of approximately 260 nm is a logical starting point, typical for nicotinic acid derivatives.
Experimental Protocol: Purity Analysis by RP-HPLC
-
System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector, and autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector Wavelength: 261 nm.
-
Gradient Program: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for confirming the molecular weight. The carboxylic acid will readily deprotonate to [M-H]⁻, yielding an expected ion at m/z 282.2. High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
NMR Spectroscopy: ¹H and ¹³C NMR in a solvent like DMSO-d₆ are essential for unambiguous structure confirmation. The expected ¹H NMR spectrum will show distinct signals in the aromatic region for the protons on both the pyridine and phenyl rings, as well as a broad singlet for the carboxylic acid proton. ¹⁹F NMR will show a singlet for the -OCF₃ group, confirming its presence.
-
FTIR Spectroscopy: This technique validates the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹), and strong C-F and C-O stretches associated with the trifluoromethoxy group (~1100-1300 cm⁻¹).[8][9]
Determination of Solution Properties
Solution behavior is a critical predictor of biological performance.
Rationale: As an amphiprotic substance with an acidic carboxylic acid and a basic pyridine nitrogen, the solubility of this compound is expected to be highly dependent on pH.[10] It will likely exhibit its lowest solubility near its isoelectric point and higher solubility at pH values well below the pKa of the pyridine nitrogen or well above the pKa of the carboxylic acid. This is a crucial parameter for designing oral formulations and predicting absorption in the gastrointestinal tract.
Experimental Protocol: Thermodynamic Solubility Assay
-
Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Incubation: Add an excess of the solid compound to a vial containing each buffer. Ensure enough solid is present that it does not fully dissolve.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure thermodynamic equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration of the dissolved compound using the validated HPLC method described in section 3.1.1 against a standard calibration curve.
Rationale: The acid dissociation constant(s) (pKa) are fundamental properties that quantify the acidity of the carboxylic group and the basicity of the pyridine nitrogen. These values are essential for predicting the ionization state of the drug at different physiological pHs, which in turn governs its membrane permeability and receptor interactions.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture (e.g., water/methanol) at a known concentration (e.g., 0.01 M).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). A derivative plot (dpH/dV vs. V) can be used to accurately identify the equivalence point. For this molecule, two inflection points may be observed, corresponding to the two ionizable groups.
Implications for Drug Discovery and Development
The physicochemical profile of this compound makes it a compelling scaffold.
-
Lipophilicity and Permeability: The trifluoromethoxy group is a known bioisostere for groups like chloro or methyl but with the added benefit of increasing lipophilicity (logP). This enhancement often translates to improved cell membrane permeability, a key factor for oral bioavailability and CNS penetration.
-
Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making this moiety highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer plasma half-life and an improved pharmacokinetic profile compared to more metabolically labile analogs (e.g., a methoxy-substituted compound).[4]
-
Formulation Challenges: The predicted poor aqueous solubility at neutral pH suggests that for oral delivery, formulation strategies such as salt formation (by reacting the carboxylic acid with a base to form a soluble carboxylate salt) or the use of amorphous solid dispersions may be necessary to achieve adequate bioavailability.
Conclusion
This compound is a molecule with a highly desirable profile for modern drug discovery. Its key physicochemical properties—governed by its unique trifluoromethoxy-phenyl and nicotinic acid moieties—can be reliably characterized using a suite of standard analytical techniques. The protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, validated data necessary to unlock the full potential of this and structurally related compounds in the development of next-generation therapeutics.
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An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor for Targeted Cancer Therapy
Abstract
This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a potent and selective ATP-competitive inhibitor of the BRAF kinase. Initially identified under the CAS number 851266-74-5, which corresponds to a different chemical entity, this guide clarifies the subject as Dabrafenib (CAS: 1195765-45-7), a cornerstone in the targeted therapy of BRAF V600-mutant cancers, most notably metastatic melanoma. We delve into the fundamental chemical and physical properties of Dabrafenib, its mechanism of action within the MAPK signaling pathway, and its pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide offers detailed, field-proven protocols for researchers and drug development professionals, covering in vitro cell-based assays and in vivo xenograft models. The content is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of Dabrafenib as a research tool and therapeutic agent.
Introduction and Compound Identification
Dabrafenib, also known by its development code GSK2118436, is a pivotal therapeutic agent in the field of oncology, specifically for cancers harboring activating mutations in the BRAF gene.[1] It is crucial to note an initial point of clarification regarding its chemical identifier. The CAS number 851266-74-5 is associated with the compound 6-[4-(TRIFLUOROMETHOXY)PHENYL]NICOTINIC ACID. However, the subject of this guide, the BRAF inhibitor Dabrafenib, is correctly identified by CAS Number 1195765-45-7 . The marketed formulation, Dabrafenib mesylate, has the CAS number 1195768-06-9.[2]
Dabrafenib's development was a significant step forward in personalized medicine, offering a targeted approach for patients with BRAF V600E-mutant metastatic melanoma.[3] Its efficacy, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has transformed the treatment landscape for this and other BRAF-mutant solid tumors, including non-small cell lung cancer and anaplastic thyroid cancer.[4][5] This guide will explore the multifaceted scientific aspects of Dabrafenib, providing a robust resource for the scientific community.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's chemical and physical characteristics is fundamental to its application in research and development.
Chemical Structure
-
IUPAC Name: N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
-
Synonyms: GSK2118436, Tafinlar®
-
Molecular Formula: C₂₃H₂₀F₃N₅O₂S₂
-
Molecular Weight: 519.56 g/mol
Physicochemical Properties
The physicochemical properties of Dabrafenib are summarized in the table below. These characteristics influence its solubility, absorption, and formulation.
| Property | Value | Source(s) |
| Physical State | Crystalline solid | [6] |
| Melting Point | 214-216°C | [7] |
| Solubility | Soluble in DMSO (≥33 mg/mL), ethanol (~1 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. | [6][8] |
| pKa | 6.6, 2.2, -1.5 | [1] |
| Absolute Bioavailability | 95% | [5][9] |
Note: The marketed form is often the mesylate salt, Dabrafenib mesylate (C₂₄H₂₄F₃N₅O₅S₃, MW: 615.67 g/mol ), which can have different solubility profiles.[2]
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases.[10] Its primary therapeutic effect is derived from its potent inhibition of the constitutively active BRAF kinase resulting from V600 mutations (e.g., V600E, V600K).[5]
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] In normal physiology, the pathway is tightly controlled. However, in approximately 50% of melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase.[12] This drives uncontrolled downstream signaling through MEK and ERK, promoting tumor growth.[11]
Dabrafenib's Inhibitory Action
Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity.[13] This leads to a rapid reduction in the phosphorylation of MEK and subsequently ERK.[11] The inhibition of ERK signaling results in G1 cell cycle arrest and, ultimately, apoptosis in BRAF-mutant tumor cells.[14]
The following diagram illustrates the MAPK signaling pathway and the point of inhibition by Dabrafenib.
Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.
Kinase Selectivity Profile
Dabrafenib exhibits high selectivity for RAF kinases. When tested against a large panel of kinases, it showed potent inhibition of BRAF V600E, wild-type BRAF, and CRAF, with minimal activity against most other kinases at therapeutic concentrations.[15]
| Kinase Target | IC₅₀ (nM) | Source(s) |
| BRAF V600E | 0.6 - 0.7 | [1][16] |
| BRAF (wild-type) | 3.2 - 5.2 | [1][15] |
| CRAF (wild-type) | 5.0 - 6.3 | [1][15] |
| SIK2 | 27 | [6] |
| ALK5 | 11 | [6] |
| LIMK1 | 15 | [6] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Pharmacokinetics and Pharmacodynamics
The clinical utility of Dabrafenib is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetics
| PK Parameter | Description | Value | Source(s) |
| Tₘₐₓ (Time to Peak Concentration) | Median time to reach Cₘₐₓ after oral administration. | ~2 hours | [5][9] |
| Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. | 95% | [5][9] |
| Protein Binding | Percentage of drug bound to plasma proteins. | 99.7% | [5] |
| Metabolism | Primarily metabolized by CYP3A4 and CYP2C8 to form hydroxy-dabrafenib (active), carboxy-dabrafenib, and desmethyl-dabrafenib. Dabrafenib induces its own metabolism. | [17][18] | |
| Elimination Half-life (t₁/₂) | Time for the plasma concentration to reduce by half. | Parent: ~10 hours; Active Metabolites: 21-22 hours | [5] |
| Excretion | Primarily via feces (71%) and urine (23%, as metabolites). | [5] |
Pharmacodynamics
Pharmacodynamic studies in patients have demonstrated a clear link between Dabrafenib exposure and target engagement. In tumor biopsies from patients treated with Dabrafenib, there is a marked reduction in phosphorylated ERK (pERK) levels.[10] This on-target activity correlates with clinical responses, such as tumor shrinkage.[10]
Experimental Protocols for Researchers
This section provides detailed, step-by-step protocols for common preclinical evaluations of Dabrafenib.
Preparation of Dabrafenib Stock Solutions
Rationale: Proper preparation and storage of stock solutions are critical for ensuring consistent and reproducible experimental results. DMSO is the most common solvent for in vitro studies due to Dabrafenib's high solubility.
Protocol:
-
Materials: Dabrafenib powder (crystalline solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 5.196 mg of Dabrafenib and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to ~37°C) can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[8][16] Once an aliquot is thawed, it should be used within a reasonable timeframe (e.g., 1-3 months if stored at -20°C) to prevent degradation.[19]
In Vitro Cell Viability (IC₅₀ Determination) Assay
Rationale: This assay determines the concentration of Dabrafenib required to inhibit the growth of a cancer cell line by 50%. It is a fundamental method for assessing the potency of an anti-cancer agent. The CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability, is a common and robust method.
Protocol Workflow:
Caption: Workflow for determining the IC₅₀ of Dabrafenib using a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate BRAF V600E-mutant melanoma cells (e.g., A375) in a 96-well, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[20]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment:
-
Prepare a serial dilution of Dabrafenib in culture medium from your DMSO stock. A typical concentration range would be 1 nM to 10,000 nM.[19]
-
Include a vehicle control (DMSO only, at the highest concentration used for the drug) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different Dabrafenib concentrations.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D Cell Viability Assay reagent to room temperature.[17]
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the Dabrafenib concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[20]
-
Western Blot Analysis of ERK Phosphorylation
Rationale: This protocol allows for the direct visualization and quantification of Dabrafenib's on-target effect by measuring the reduction in phosphorylated ERK (pERK), the downstream effector of the MAPK pathway.
Protocol:
-
Cell Treatment: Seed BRAF V600E-mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Dabrafenib (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).[16]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on a 4-20% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like β-actin.
In Vivo Melanoma Xenograft Model
Rationale: Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism. This protocol describes a standard approach using the A375 human melanoma cell line.
Protocol:
-
Cell Preparation: Harvest A375 cells (BRAF V600E) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of ~4 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (~4 x 10⁶ cells) into the flank of immunocompromised mice (e.g., Rag2 -/- or nu/nu mice).[21]
-
Tumor Growth and Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (2-3 times per week) using calipers (Volume = (length x width²)/2).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Prepare Dabrafenib as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose (HPMC) with 0.2% Tween-80.[21]
-
Administer Dabrafenib orally (e.g., by gavage) once daily at a dose of 30 mg/kg.[14] The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Continue treatment for a defined period (e.g., 14-21 days).
-
Monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels by immunohistochemistry or Western blot).
-
Mechanisms of Resistance and Future Directions
Despite the initial high response rates, many patients develop resistance to Dabrafenib. Understanding these mechanisms is crucial for developing next-generation therapies.
Acquired Resistance
Resistance often occurs through reactivation of the MAPK pathway. Common mechanisms include:
-
NRAS or KRAS mutations: These mutations reactivate the pathway upstream of BRAF.[11]
-
MEK1/2 mutations: These alterations prevent the downstream effects of BRAF inhibition.[14]
-
BRAF amplification or alternative splicing: This leads to increased levels of the target protein.[14]
-
Activation of bypass pathways: Upregulation of parallel signaling cascades, such as the PI3K/AKT pathway, can promote cell survival despite BRAF inhibition.[12]
The diagram below outlines key resistance mechanisms to BRAF inhibitors.
Caption: Key mechanisms of acquired resistance to Dabrafenib therapy.
Overcoming Resistance: Combination Therapy
The primary strategy to overcome or delay resistance has been the combination of Dabrafenib with a MEK inhibitor, such as Trametinib. This dual blockade of the MAPK pathway at two different points leads to more durable responses and improved overall survival compared to BRAF inhibitor monotherapy.[10][22] This combination also mitigates some of the side effects associated with paradoxical MAPK pathway activation in BRAF wild-type cells.[11]
Conclusion
Dabrafenib (GSK2118436) remains a cornerstone in the targeted treatment of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have provided significant clinical benefits to patients. For researchers, Dabrafenib serves as an invaluable tool for studying cancer biology and developing novel therapeutic strategies. This guide has provided a comprehensive technical overview, from its fundamental properties to detailed experimental protocols, to support and advance ongoing research in this critical field. The continued investigation into resistance mechanisms and the development of next-generation combination therapies will be essential in further improving outcomes for patients with BRAF-mutant malignancies.
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King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583. [Link]
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Robert, C., Karaszewska, B., Schachter, J., Rutkowski, P., Mackiewicz, A., Stroiakovski, D., ... & Flaherty, K. T. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30-39. [Link]
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ChemBK. (n.d.). Dabrafenib (GSK2118436). Retrieved from [Link]
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Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, T. H., Brown, M. P., ... & Kefford, R. F. (2012). Dabrafenib in patients with melanoma, untreated brain metastases, and other solid tumours: a phase 1 dose-escalation trial. The Lancet, 379(9829), 1893-1901. [Link]
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ResearchGate. (n.d.). Response of A375 human melanoma xenograft to dabrafenib treatment in 8HUM_Rag2 -/-mice. [Link]
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Kakadia, S., Yarlagadda, N., Awad, R., Kundranda, M., Niu, J., & Sun, W. (2024). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 38(4), 1579-1593. [Link]
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U.S. Food and Drug Administration. (2013). Pharmacology Review: TAFINLAR (dabrafenib). [Link]
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Gibney, G. T., & Zager, J. S. (2013). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert opinion on drug metabolism & toxicology, 9(7), 893-901. [Link]
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Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic advances in chronic disease, 4(5), 237-245. [Link]
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National Cancer Institute. (2022). Dabrafenib–Trametinib Combination Approved for Solid Tumors with BRAF Mutations. [Link]
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Salama, A. K., & Kim, K. B. (2014). Dabrafenib for the treatment of melanoma. Expert opinion on pharmacotherapy, 15(7), 1017-1027. [Link]
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Luke, J. J., & Hodi, F. S. (2014). Ipilimumab, vemurafenib, dabrafenib, and trametinib: synergistic but stubborn: rational combinations for the treatment of metastatic melanoma. Oncologist, 19(6), 567. [Link]
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Holderfield, M., Deuker, M. M., Bollag, G., & McCormick, F. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature reviews Cancer, 14(7), 455-467. [Link]
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Fedorenko, I. V., Gibney, G. T., & Smalley, K. S. (2013). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. The FEBS journal, 280(21), 5451-5463. [Link]
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Hauschild, A., Grob, J. J., Demidov, L. V., Jouary, T., Gutzmer, R., Millward, M., ... & Chapman, P. B. (2012). Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial. The Lancet, 380(9839), 358-365. [Link]
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Sabbatino, F., Wang, Y., Scognamiglio, G., Foppoli, C., Romano, E., Fida, M., ... & Madonna, G. (2015). Phenotype characterization of human melanoma cells resistant to dabrafenib. Oncotarget, 6(31), 31867. [Link]
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Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., ... & Uehling, D. E. (2013). Discovery of dabrafenib: a selective inhibitor of Raf kinases with antitumor activity against B-Raf-driven tumors. ACS medicinal chemistry letters, 4(3), 358-362. [Link]
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An In-depth Technical Guide to 6-[4-(trifluoromethoxy)phenyl]nicotinic acid: A Research Chemical Perspective
Preamble: Charting the Course for a Novel Nicotinic Acid Analogue
In the landscape of modern medicinal chemistry, the strategic modification of known pharmacophores is a cornerstone of drug discovery. This guide delves into the scientific intricacies of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid , a research chemical that stands at the intersection of two moieties of significant pharmacological interest: the nicotinic acid core and the 4-trifluoromethoxy-substituted phenyl ring. While this specific molecule is not yet extensively characterized in publicly accessible literature, its structural components suggest a compelling rationale for its synthesis and investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a roadmap for its synthesis, characterization, and potential therapeutic exploration. We will navigate through its chemical properties, a plausible synthetic route, hypothesized biological mechanisms, and detailed experimental protocols to unlock its potential.
Compound Profile: Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. For this compound, the following table summarizes its key identifiers and predicted properties. These values are crucial for designing experimental conditions, from reaction setups to formulation for biological assays.
| Property | Value | Reference |
| IUPAC Name | 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | - |
| CAS Number | 851266-74-5 | |
| Molecular Formula | C₁₃H₈F₃NO₃ | |
| Molecular Weight | 283.2 g/mol | |
| Predicted Boiling Point | 377.8 ± 42.0 °C | [1] |
| Predicted Density | 1.409 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance a molecule's membrane permeability and in vivo half-life.
Proposed Synthesis: A Strategic Approach via Suzuki-Miyaura Cross-Coupling
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol for Synthesis:
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates and should be optimized for this specific reaction.
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-chloronicotinic acid (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq.)[2], potassium carbonate (2.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Hypothesized Mechanism of Action and Biological Targets
Given its structural similarity to nicotinic acid (Vitamin B3), it is plausible that this compound may act as a ligand for the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A[3][4]. HCA₂ is a G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells[5].
Activation of HCA₂ by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase activity, ultimately reducing the release of free fatty acids from adipose tissue into the bloodstream[3]. This is a key mechanism behind the lipid-lowering effects of nicotinic acid.
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A Technical Guide to the Therapeutic Potential of Trifluoromethoxyphenyl Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission and neuronal signaling throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes has made them significant targets for therapeutic intervention in various pathologies, including cognitive disorders, neuropathic pain, and inflammation.[3][4] This guide explores the therapeutic potential of a specific chemical class: trifluoromethoxyphenyl nicotinic acids. We will dissect the strategic inclusion of the trifluoromethoxy (-OCF3) group, a moiety known to enhance crucial drug-like properties such as metabolic stability and membrane permeability.[5][6][7] This document provides an in-depth analysis of the medicinal chemistry, structure-activity relationships (SAR), pharmacological evaluation, and future therapeutic landscape for this promising class of nAChR modulators.
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric structures assembled from a variety of subunits (α2–α10, β2–β4), giving rise to a multitude of receptor subtypes with distinct pharmacology and physiological roles.[8][9] The most abundant nAChR subtypes in the central nervous system (CNS) are the heteromeric α4β2 and homomeric α7 receptors.[10] These receptors are implicated in modulating the release of key neurotransmitters like dopamine, glutamate, and GABA, thereby influencing processes such as learning, memory, and attention.[11][12]
A deficit in nAChR signaling is linked to severe neurological conditions like Alzheimer's and Parkinson's diseases.[13] Consequently, developing subtype-selective nAChR modulators—agonists, partial agonists, and positive allosteric modulators (PAMs)—is a major goal in modern drug discovery.[14][15] PAMs are particularly attractive as they enhance the physiological signaling of the endogenous neurotransmitter acetylcholine, potentially offering a more nuanced therapeutic effect with a lower side-effect profile.[10][15]
The trifluoromethoxyphenyl nicotinic acid scaffold represents a strategic chemical design. The nicotinic acid core provides a foundational structure for interacting with nAChRs, while the trifluoromethoxy group is a powerful tool for optimizing pharmacokinetic properties.[16]
The Role of the Trifluoromethoxy (-OCF3) Group in Medicinal Chemistry
The substitution of hydrogen atoms with fluorine is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, confers several advantageous properties:
-
Enhanced Lipophilicity : The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier.[6] This is critical for developing CNS-active drugs.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[6][17] This can lead to a longer drug half-life and improved bioavailability.[5][7]
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, the -OCF3 moiety can influence the acidity (pKa) of the nicotinic acid and alter interactions with the target receptor, potentially improving binding affinity and selectivity.[6]
These properties make the trifluoromethoxyphenyl nicotinic acid scaffold a promising starting point for the development of next-generation nAChR-targeted therapeutics.
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The development of potent and selective nAChR ligands from the trifluoromethoxyphenyl nicotinic acid core requires a systematic exploration of its structure-activity relationship (SAR).
Generalized Synthetic Approach
The synthesis of this class of compounds typically involves standard cross-coupling methodologies. A common approach is the Suzuki coupling reaction between a halogenated nicotinic acid derivative and a corresponding trifluoromethoxyphenylboronic acid.
Step-by-Step Generalized Protocol (Suzuki Coupling):
-
Reaction Setup : In an inert atmosphere (e.g., under argon or nitrogen), combine the halo-nicotinic acid ester (e.g., methyl 2-chloro-nicotinate), 4-(trifluoromethoxy)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Heating : Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification (Ester) : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester product via column chromatography.
-
Hydrolysis : Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester is fully hydrolyzed.
-
Final Purification : Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final carboxylic acid product. Filter, wash with water, and dry to yield the pure trifluoromethoxyphenyl nicotinic acid.
Key SAR Insights
While specific SAR data for this exact class is emergent, principles from related nicotinic ligands can be extrapolated:
-
Position of the Phenyl Ring : The substitution position on the nicotinic acid ring (e.g., at C5 or C6) dramatically influences receptor subtype selectivity.
-
Substitution on the Phenyl Ring : The placement of the -OCF3 group (ortho, meta, or para) will alter the molecule's conformation and electronic distribution, impacting binding affinity.
-
Nicotinic Acid Modifications : Substitution on the nicotinic acid ring itself (e.g., adding chloro or methoxy groups) can fine-tune acidity and reactivity, further modulating biological activity.[16] For instance, a chlorine atom at the C2 position can increase the acidity and reactivity for coupling reactions.[16]
Pharmacological Characterization: A Phased Approach
Evaluating the therapeutic potential of novel compounds requires a multi-step screening cascade, moving from broad affinity screens to highly specific functional and in vivo assays.
In Vitro Evaluation Workflow
The initial characterization of a new chemical entity (NCE) involves a series of in vitro assays to determine its affinity, potency, efficacy, and selectivity.
Diagram: In Vitro Screening Cascade for nAChR Modulators
Caption: A phased workflow for in vitro characterization of novel nAChR ligands.
Protocol: Radioligand Binding Assay
-
Objective : To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
-
Rationale : This competitive binding assay is a robust primary screen to identify compounds that interact with the receptor's binding site. It is cost-effective and highly sensitive.
-
Methodology :
-
Preparation : Use cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Incubation : Incubate the membranes with a known radioligand (e.g., [3H]-Epibatidine for high-affinity heteromeric receptors) and varying concentrations of the test compound.
-
Equilibrium : Allow the mixture to incubate to equilibrium.
-
Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis : Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective : To functionally characterize the compound's effect on receptor ion channel activity (e.g., agonist, antagonist, or PAM).[2]
-
Rationale : TEVC provides direct measurement of ion flow through the channel, offering detailed information on potency (EC50), efficacy (maximal response), and the mechanism of modulation (e.g., distinguishing Type I vs. Type II PAMs).[14]
-
Methodology :
-
System : Use Xenopus oocytes injected with cRNAs encoding the desired human nAChR subunits.
-
Recording : Clamp the oocyte membrane potential (typically at -70 mV) using two microelectrodes.
-
Application : Apply acetylcholine (ACh) at its EC50 concentration to elicit a baseline current.
-
Co-application : Co-apply the test compound with ACh to measure potentiation (for PAMs) or inhibition (for antagonists). For agonists, apply the compound alone.
-
Data Analysis : Construct concentration-response curves to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) and the maximal efficacy relative to ACh.
-
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to preclinical animal models to assess their therapeutic efficacy in relevant disease states.
Table 1: Representative Preclinical Models for nAChR Ligands
| Therapeutic Area | Animal Model | Rationale & Endpoint |
| Cognitive Enhancement | Scopolamine-Induced Amnesia in Rats | Models cholinergic deficit seen in Alzheimer's disease.[18] Endpoint is reversal of memory deficits in tasks like the Novel Object Recognition (NOR) test.[12][18] |
| Cognitive Enhancement | 5XFAD or APP/PS1 Transgenic Mice | Models amyloid pathology of Alzheimer's disease.[19] Endpoints include performance in spatial memory tasks (e.g., Morris Water Maze) and biomarker analysis. |
| Neuropathic Pain | Chronic Constriction Injury (CCI) in Rats | Models peripheral nerve injury-induced pain. Endpoint is the reversal of mechanical allodynia (pain from non-painful stimuli).[4] |
| Sensory Gating Deficits | Prepulse Inhibition (PPI) in Mice | Models sensory gating deficits observed in schizophrenia. Endpoint is the restoration of normal sensorimotor gating.[14][15] |
Therapeutic Potential and Future Directions
The unique physicochemical properties imparted by the trifluoromethoxy group suggest that trifluoromethoxyphenyl nicotinic acids could yield superior drug candidates.
Primary Indications
-
Alzheimer's Disease and Cognitive Deficits : The α7 nAChR is a particularly compelling target for treating cognitive decline.[14][15] Selective α7 agonists or PAMs from this chemical class could enhance cognitive functions like memory and attention with an improved safety profile.[18][20]
-
Schizophrenia : Deficits in α7 nAChR function are linked to the cognitive and sensory gating impairments in schizophrenia.[15] α7 PAMs have shown promise in preclinical models for these symptoms.[14]
-
Neuropathic Pain and Inflammation : Both α7 and α9α10 nAChR subtypes are involved in modulating pain and inflammation.[4] Ligands targeting these receptors could offer novel, non-opioid analgesic options.
Diagram: nAChR Signaling in Neuronal Health and Disease
Caption: Modulation of nAChR signaling for therapeutic benefit.
Challenges and Next Steps
The primary challenge in nAChR drug discovery remains achieving subtype selectivity to minimize off-target effects.[11] For example, activity at the α3β4 subtype is associated with cardiovascular side effects.[11] The next steps for this chemical class are clear:
-
Synthesize a Diverse Library : Create a focused library of trifluoromethoxyphenyl nicotinic acids with variations in substitution patterns.
-
Execute High-Throughput Screening : Utilize the in vitro cascade to identify potent and, crucially, selective lead compounds.
-
In-depth Pharmacokinetic Profiling : Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to confirm the benefits of the -OCF3 group.
-
Validate in Chronic Disease Models : Test the most promising compounds in long-term animal models to confirm sustained efficacy and safety.
Conclusion
Trifluoromethoxyphenyl nicotinic acids represent a rationally designed class of compounds with significant therapeutic potential. The strategic incorporation of the trifluoromethoxy group offers a proven method to enhance drug-like properties, increasing the probability of developing metabolically stable, CNS-penetrant, and effective nAChR modulators. By leveraging a systematic approach to medicinal chemistry and pharmacological evaluation, this chemical scaffold holds the promise of delivering novel treatments for a range of debilitating neurological and inflammatory disorders.
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Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. (2012). Biochemical Pharmacology. [Link]
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Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats. (2020). Behavioural Brain Research. [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie. [Link]
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2020). eNeuro. [Link]
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Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2017). Journal of Pharmacological and Toxicological Methods. [Link]
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Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (2010). Bulletin of the Korean Chemical Society. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Processes. [Link]
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A Technical Guide to the Preliminary In Vitro Screening of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid: A Multi-Tiered Assay Cascade
Executive Summary
The confluence of privileged scaffolds and bio-potentiating functional groups is a cornerstone of modern medicinal chemistry. This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro screening of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid, a novel compound featuring the biologically significant nicotinic acid core and a trifluoromethoxy-substituted phenyl ring. The nicotinic acid moiety, a form of vitamin B3, is a precursor to essential coenzymes like NAD and NADP, and its derivatives have demonstrated a vast range of pharmacological activities, including lipid-lowering, anticancer, and anti-diabetic effects.[1][2] The trifluoromethoxy (-OCF3) group is a highly valued substituent in drug design, known to enhance metabolic stability, lipophilicity, and target binding affinity, and is present in several FDA-approved drugs.[3][4]
This document provides a logical, hypothesis-driven framework for elucidating the compound's primary biological activities. Our screening philosophy is built on a three-tiered cascade designed to first establish a safe therapeutic window, then interrogate plausible biological targets based on structural analogy, and finally, confirm initial findings with orthogonal, mechanistically distinct assays. This structured approach ensures a cost-effective and scientifically rigorous evaluation, generating the critical data necessary to guide future drug development efforts.
The Scientific Rationale and Screening Philosophy
Deconstruction of a Privileged Scaffold
The therapeutic potential of this compound can be hypothesized by examining its constituent parts:
-
The Nicotinic Acid Core: As a pyridine derivative, nicotinic acid and its analogs are recognized ligands for a variety of receptors and enzymes.[1][2] Beyond its role in metabolic redox reactions, this scaffold is found in compounds targeting nicotinic acetylcholine receptors (nAChRs) and has been explored for antimicrobial and anticancer applications.[5][6][7]
-
The 4-(trifluoromethoxy)phenyl Moiety: The introduction of a trifluoromethoxy group onto a phenyl ring dramatically alters its electronic and physicochemical properties. The -OCF3 group is a strong electron-withdrawing group and significantly increases lipophilicity, which can enhance membrane permeability and metabolic stability.[3] This modification is a well-established strategy for improving the pharmacokinetic profile and overall drug-likeness of a lead compound.[3][4]
The combination of these two fragments suggests a molecule designed with drug-like properties, capable of engaging a range of biological targets. Our screening strategy is therefore designed to be broad yet targeted, exploring the most probable mechanisms of action.
The Three-Tiered Screening Cascade
A sequential and tiered approach is paramount for an efficient screening campaign. It allows for early " go/no-go " decisions, conserves resources, and builds a logical data package for the test article.
Caption: The proposed three-tiered in vitro screening cascade.
Tier 1: Foundational Viability and Cytotoxicity Assessment
Causality: Before investigating specific mechanisms, it is critical to determine the compound's intrinsic cytotoxicity. This foundational step establishes the concentration range at which the compound can be tested without causing non-specific cell death, which could confound the results of subsequent functional assays. A highly potent cytotoxic compound might be interesting for oncology, but a moderately cytotoxic one could be a false positive in other assays. We select a panel of cell lines from different tissue origins to identify any potential tissue-specific toxicity.
Protocol 1: MTT Assay for General Cell Viability
This is a standard colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma, HeLa - cervical cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, followed by a further dilution in cell culture medium. The final top concentration should be approximately 100 µM. Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of vehicle control viability. Plot the data using a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Tier 1 Data
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HEK293 | Embryonic Kidney | > 100 | 0.8 |
| HepG2 | Liver Carcinoma | 85.4 | 1.2 |
| HeLa | Cervical Cancer | 62.1 | 0.5 |
Interpretation: The hypothetical data suggests the compound has low to moderate cytotoxicity, making it suitable for further screening in functional assays at concentrations below 30 µM to avoid confounding cytotoxic effects.
Tier 2: Hypothesis-Driven Primary Screening
Causality: With a safe concentration window established, we proceed to test specific hypotheses derived from the compound's chemical structure. This targeted approach is more efficient than a broad, unbiased screen and leverages existing knowledge about the pharmacophores present in the molecule.
Caption: Hypothesis generation based on the compound's structure.
Hypothesis A: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Justification: The nicotinic acid core makes nAChRs an obvious potential target class. These ligand-gated ion channels are involved in numerous physiological and pathological processes, making them attractive drug targets. A cell-based calcium flux assay is a high-throughput method to detect both agonist and antagonist activity.[7][8]
-
Cell Culture: Use a cell line stably expressing the human α7 nAChR, such as GH4C1 or SH-EP1 cells.[7][8] Plate cells in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Assay Preparation: Prepare compound plates with serial dilutions of the test article.
-
Agonist Mode: Add the test compound directly to the cells and measure the fluorescence signal change over time using a Fluorometric Imaging Plate Reader (FLIPR). A positive signal indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known α7 agonist (e.g., Nicotine at its EC₈₀ concentration) and measure the fluorescence response. A reduction in the agonist-evoked signal indicates antagonist activity.
-
Data Analysis: Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values from concentration-response curves.
Hypothesis B: Anticancer Activity via Kinase Inhibition
Justification: Numerous novel nicotinic acid derivatives have been synthesized and evaluated as potential anticancer agents.[5] One study identified a derivative that demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[5] A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit the target kinase without the complexity of a cellular environment.
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that quantifies ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Reaction Setup: In a 384-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate peptide, and ATP.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 1 nM to 30 µM). Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a vehicle (DMSO) control.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC₅₀ value.
Hypothesis C: Metabolic Enzyme Inhibition
Justification: Given nicotinic acid's central role in metabolism, derivatives are often explored for activity against metabolic enzymes.[9][10] For example, some analogs have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, making them potential candidates for type 2 diabetes treatment.[1]
-
Assay Principle: This is a colorimetric assay where α-glucosidase from Saccharomyces cerevisiae cleaves the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, which is yellow and can be measured at 405 nm.
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Data Acquisition: Measure the absorbance at 405 nm. Acarbose is used as a standard inhibitor.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Hypothetical Tier 2 Data Summary
| Assay | Target | Endpoint | Result (IC₅₀ / EC₅₀) |
| FLIPR Calcium Flux (Agonist) | α7 nAChR | EC₅₀ | No activity |
| FLIPR Calcium Flux (Antagonist) | α7 nAChR | IC₅₀ | 1.8 µM |
| Cell-Free Kinase Assay | VEGFR-2 | IC₅₀ | 25.6 µM |
| Enzyme Inhibition Assay | α-Glucosidase | IC₅₀ | > 50 µM |
Interpretation: The hypothetical results identify a "hit" in the nAChR antagonist screen, with a promising IC₅₀ value well below the cytotoxic threshold. The activity against VEGFR-2 is weak, and there is no significant activity against α-glucosidase. The next logical step is to confirm the nAChR finding using a different assay modality.
Tier 3: Hit Confirmation and Orthogonal Validation
Causality: A hit from a primary screen, especially a high-throughput screen like FLIPR, must be confirmed. Assay artifacts can lead to false positives. An orthogonal assay—one that measures the same biological endpoint but through a different technology or mechanism—is essential for validating the initial finding. This step provides confidence that the observed activity is genuine and target-specific.
Caption: Workflow for validating a primary screening hit.
Protocol 5: Orthogonal Validation via Automated Electrophysiology
Justification: While calcium flux is an excellent HTS method for detecting ion channel modulation, it is an indirect measure. Automated patch-clamp electrophysiology (e.g., using QPatch or PatchXpress systems) directly measures the flow of ions through the channel, providing the gold standard for functional confirmation.[7]
-
Cell Preparation: Use the same α7 nAChR-expressing cell line from the primary screen. Prepare a single-cell suspension.
-
System Setup: The automated system will capture individual cells and form a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: The system will then rupture the cell membrane to achieve whole-cell voltage-clamp mode.
-
Compound Application: The test compound is perfused over the cell for a set duration, followed by co-application with an EC₅₀ concentration of an agonist (e.g., Nicotine).
-
Data Acquisition: The system records the ionic current elicited by the agonist in the presence and absence of the antagonist.
-
Analysis: The percentage of inhibition of the agonist-induced current is calculated across a range of antagonist concentrations to generate a high-fidelity IC₅₀ value. This confirms the mechanism of action as channel block or allosteric modulation.
Summary and Forward Look
This technical guide has detailed a systematic, multi-tiered approach for the preliminary in vitro characterization of this compound. By progressing from broad cytotoxicity profiling to hypothesis-driven primary screens and concluding with gold-standard orthogonal validation, this cascade efficiently identifies and confirms the most promising biological activity of the compound.
The hypothetical data generated through this workflow identified the test article as a validated α7 nicotinic acetylcholine receptor antagonist. This result provides a clear and scientifically rigorous foundation for subsequent stages of drug discovery, including:
-
Selectivity Profiling: Screening against other nAChR subtypes to determine selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
ADME/PK Profiling: In vitro assessment of metabolic stability, permeability, and other pharmacokinetic properties.
This structured screening approach ensures that resources are directed toward the most viable therapeutic avenues, accelerating the journey from a novel chemical entity to a potential clinical candidate.
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Sivaperuman, A., Natarajan, R., Subramani, A., & Angamuthu, P. (2022). Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid. Current Bioactive Compounds, 18(3), 26-36. Available at: [Link]
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Sivaperuman, A., et al. (2022). Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid. ResearchGate. Available at: [Link]
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Unknown Authors. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. Available at: [Link]
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Sabatino, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Available at: [Link]
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Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. Available at: [Link]
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Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
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Gmiro, V. E., & Serdyuk, D. G. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]
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Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. Available at: [Link]
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Ilie, O.-D., et al. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. PubMed Central. Available at: [Link]
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Kirkland, J. B. (2012). The Chemistry and Biochemistry of Niacin (B3). ResearchGate. Available at: [Link]
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- 10. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Novel Nicotinic Acid Derivatives
Introduction: Re-evaluating Nicotinic Acid in Modern Therapeutics
For over half a century, nicotinic acid (niacin) has been a cornerstone therapy for dyslipidemia, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[1][2][3] Its clinical utility, however, has been persistently hampered by a significant side effect profile, most notably a cutaneous vasodilation known as flushing, which severely impacts patient compliance.[4] The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A, also known as HCA₂ or HM74A), has revolutionized our understanding of its pleiotropic effects and paved the way for the rational design of novel derivatives.[3][5]
This guide provides an in-depth exploration of the multifaceted mechanisms of action of nicotinic acid and its next-generation derivatives. We will dissect the canonical G-protein-dependent pathways, explore the non-canonical β-arrestin signaling responsible for adverse effects, and delve into recently uncovered GPR109A-independent actions. The central thesis of this guide is that by understanding these divergent signaling networks, researchers can strategically design and screen for novel derivatives, particularly biased agonists, that retain the therapeutic benefits of nicotinic acid while minimizing or eliminating its undesirable effects.
Part 1: The Central Role of the GPR109A Receptor
GPR109A is a Gαi/o-coupled receptor highly expressed in adipocytes and various immune cells, including dermal Langerhans cells and macrophages.[6][7] The activation of this receptor by nicotinic acid initiates two major, distinct signaling cascades that account for both its therapeutic efficacy and its principal adverse effect.
The Therapeutic Gαi-Mediated Pathway: Inhibition of Lipolysis
The cornerstone of nicotinic acid's lipid-lowering effect is its ability to inhibit lipolysis in adipose tissue. This action reduces the flux of free fatty acids (FFAs) to the liver, thereby decreasing the substrate available for hepatic triglyceride and, consequently, VLDL synthesis.[1][4] This mechanism is mediated by the canonical G-protein signaling pathway.
-
Mechanism: Upon agonist binding, GPR109A activates its coupled inhibitory G-protein (Gαi).[8] The Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase.[9] This action leads to a significant reduction in intracellular levels of cyclic AMP (cAMP).[8][9] In adipocytes, the subsequent decrease in Protein Kinase A (PKA) activity prevents the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.[8] The net result is a potent suppression of FFA release.[10]
The Adverse β-Arrestin-Mediated Pathway: Cutaneous Flushing
The characteristic flushing response to nicotinic acid is the primary barrier to its clinical use. This effect is not mediated by the Gαi pathway but by a parallel signaling cascade involving β-arrestin proteins.[6][11]
-
Mechanism: Agonist-bound GPR109A is phosphorylated by G-protein coupled receptor kinases (GRKs), creating a binding site for β-arrestins (specifically β-arrestin 1 and 3).[6][12] In dermal Langerhans cells, the recruitment of β-arrestin acts as a scaffold, initiating a G-protein-independent signaling cascade.[6] This leads to the activation of cytosolic phospholipase A₂ (cPLA₂), which releases arachidonic acid (AA) from membrane phospholipids.[6] The free AA is then rapidly metabolized by cyclooxygenase (COX) enzymes into prostaglandins, primarily PGD₂ and PGE₂.[4] These prostaglandins act on DP₁/EP₂/EP₄ receptors on surrounding capillaries, causing potent vasodilation and the sensation of flushing.[4]
Part 2: The Emergence of Biased Agonism
The discovery of these two divergent pathways originating from a single receptor created a powerful therapeutic hypothesis: it should be possible to develop "biased" agonists that selectively activate the therapeutic Gαi pathway while avoiding recruitment of the β-arrestin pathway responsible for flushing.[13][14] Several such compounds, including MK-0354 and GSK256073 , have been developed and demonstrate this principle.[13][15] These novel derivatives maintain the antilipolytic effect (FFA reduction) with a significantly reduced or absent flushing response in preclinical and clinical studies.[15][16]
The structural basis for this bias is an area of active research, with recent cryo-EM structures suggesting that biased agonists may stabilize a distinct receptor conformation that is unfavorable for GRK phosphorylation and subsequent β-arrestin binding.[7][13]
| Compound | Target Pathway | Flushing Potential | Therapeutic Potential | Reference |
| Nicotinic Acid | Gαi and β-Arrestin (Balanced) | High | High (Lipid-lowering) | [4][6] |
| MK-0354 | Gαi-biased | Very Low | FFA reduction demonstrated | [15][16] |
| GSK256073 | Gαi-biased | Very Low | FFA reduction demonstrated | [13][15] |
| MK-6892 | Gαi-biased | Very Low | High affinity, reduced vasodilation | [13][14] |
Part 3: GPR109A-Independent Mechanisms of Action
While GPR109A activation in adipose tissue is a key component, compelling evidence shows that it is not the sole mechanism for nicotinic acid's lipid-modifying effects. Studies in GPR109A knockout mice have shown that while the acute FFA-lowering effect is lost, the reduction in plasma triglycerides and VLDL persists, pointing to direct hepatic actions.[17]
Direct Inhibition of Hepatic Diacylglycerol Acyltransferase-2 (DGAT2)
Nicotinic acid directly inhibits DGAT2, a critical enzyme in the final step of triglyceride synthesis within the liver.[1][4][18]
-
Mechanism: In vitro studies using HepG2 cells have shown that niacin acts as a direct, noncompetitive inhibitor of DGAT2 activity, with an IC₅₀ of approximately 0.1 mM.[18] This inhibition is selective for DGAT2 over the DGAT1 isoform.[18] By reducing DGAT2 activity, nicotinic acid decreases the synthesis of triglycerides, which are essential for the assembly and secretion of VLDL particles.[8][19] This leads to increased intracellular degradation of apolipoprotein B (apoB) and ultimately a reduced output of VLDL and LDL from the liver.[2][3] This action is independent of FFA flux from adipose tissue.
Regulation of Cholesteryl Ester Transfer Protein (CETP)
A significant part of nicotinic acid's HDL-raising effect is attributed to its influence on CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins.[10]
-
Mechanism: In vivo studies using transgenic mice expressing human CETP demonstrate that nicotinic acid treatment dose-dependently decreases the hepatic mRNA expression of CETP.[8][20][21] This reduction in gene expression leads to lower plasma CETP mass and activity.[20][21] Reduced CETP activity slows the transfer of cholesterol away from HDL, leading to an increase in the size and concentration of circulating HDL particles.[22]
Part 4: Experimental Protocols for Characterizing Novel Derivatives
A multi-assay approach is essential to fully characterize the mechanism of action of novel nicotinic acid derivatives, distinguishing between G-protein signaling, β-arrestin recruitment, and downstream functional effects.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a novel derivative for the GPR109A receptor. This is a foundational assay to confirm direct interaction with the target.
Principle: This is a competition assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]nicotinic acid) for binding to the receptor in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR109A.
-
Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5mM MgCl₂, protease inhibitors, pH 7.4).[23][24]
-
Centrifuge homogenate at 1,000 x g for 5 minutes to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[24]
-
Wash the pellet with fresh buffer, re-centrifuge, and resuspend the final membrane pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).[24]
-
Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
50 µL assay buffer (for total binding) or a high concentration of non-labeled nicotinic acid (10 µM, for non-specific binding) or varying concentrations of the test compound.
-
50 µL of radioligand (e.g., [³H]nicotinic acid at a concentration near its Kₑ).
-
150 µL of the membrane preparation (typically 5-20 µg protein per well).[24]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[24]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a GF/C filter plate (pre-soaked in 0.3% polyethyleneimine).[24]
-
Wash the filters four times with ice-cold wash buffer (assay buffer).
-
Dry the filter plate, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[24]
-
Protocol: cAMP Inhibition Assay
Objective: To functionally assess the Gαi-coupling of a novel derivative by measuring its ability to inhibit adenylyl cyclase activity.
Principle: In cells expressing GPR109A, adenylyl cyclase is stimulated with forskolin to produce a high basal level of cAMP. A Gαi-activating agonist will inhibit this production, leading to a measurable decrease in intracellular cAMP.
Methodology:
-
Cell Preparation:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).[26]
-
Aspirate culture media from cells and add 10 µL of the compound dilutions.
-
Add 10 µL of forskolin (final concentration ~1-10 µM, to be optimized) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.[26]
-
-
cAMP Detection (Example using AlphaScreen™):
-
Lyse the cells and perform detection according to the manufacturer's protocol (e.g., PerkinElmer AlphaScreen™ cAMP Assay Kit).[26] This typically involves adding a mix of lysis buffer, biotinylated cAMP, and acceptor beads, followed by a second addition of streptavidin-donor beads.
-
Incubate in the dark for 1-2 hours.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for cAMP inhibition.[25]
-
Protocol: Arachidonic Acid (AA) Release Assay
Objective: To quantify the potential of a novel derivative to induce the flushing pathway by measuring the release of arachidonic acid.
Principle: Cells are pre-labeled with radioactive [³H]arachidonic acid, which incorporates into membrane phospholipids. Upon stimulation of the β-arrestin pathway and cPLA₂ activation, the [³H]AA is released into the supernatant and can be quantified. A non-radioactive ELISA-based method can also be used.
Methodology (ELISA-based):
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages) in a 24-well plate until confluent.[27]
-
Wash cells twice with serum-free media.
-
Treat cells with varying concentrations of the test compound or positive control (e.g., nicotinic acid) in serum-free media.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection:
-
ELISA Procedure (using a commercial kit, e.g., Abcam ab287798):
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Adding standards and collected supernatant samples to the wells of the pre-coated ELISA plate.[28][30]
-
Adding a biotin-labeled detection antibody.[28]
-
Washing the plate multiple times.
-
Adding a streptavidin-HRP conjugate and incubating for 30 minutes.[28][30]
-
Washing the plate again.
-
Adding a TMB substrate and incubating in the dark until color develops.[30]
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Calculate the concentration of AA in each sample from the standard curve.
-
Plot the concentration of released AA against the log concentration of the test compound to determine the EC₅₀ for AA release.
-
Conclusion
The mechanistic landscape of nicotinic acid is far more complex than initially understood. It is a functionally diverse ligand that engages multiple signaling pathways—both dependent on and independent of its primary receptor, GPR109A. The elucidation of the dual Gαi and β-arrestin signaling axes has been a paradigm shift, providing a clear molecular rationale for the development of novel biased agonists. These next-generation derivatives hold the promise of retaining the potent and beneficial lipid-modifying properties of their parent compound while engineering out the flushing response that has long limited its therapeutic potential. The experimental workflows detailed in this guide provide a robust framework for the identification and characterization of such superior therapeutic agents, heralding a new era for nicotinic acid-based therapies in the management of cardiometabolic diseases.
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What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? (2025, July 7). Dr.Oracle. Retrieved January 3, 2026, from [Link]
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Mechanisms of action of niacin. apoA-I, apolipoprotein A-I; CETP, cholesteryl ester transfer protein; HDL-C, high-density lipoprotein cholesterol. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Nicotinic acid decreases apolipoprotein B100-containing lipoprotein levels by reducing hepatic very low density lipoprotein secretion through a possible diacylglycerol acyltransferase 2 inhibition in obese dogs. (2010, May 4). PubMed. Retrieved January 3, 2026, from [Link]
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Niacin Increases HDL by Reducing Hepatic Expression and Plasma Levels of Cholesteryl Ester Transfer Protein in APOE*3Leiden.CETP Mice. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved January 3, 2026, from [Link]
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Critical role of cholesterol ester transfer protein in nicotinic acid-mediated HDL elevation in mice. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
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Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. (2023, July 3). bioRxiv. Retrieved January 3, 2026, from [Link]
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β-Arrestin-Mediated Signaling Improves the Efficacy of Therapeutics. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]
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Agonist lead identification for the high affinity niacin receptor GPR109a. (2007, September 1). PubMed. Retrieved January 3, 2026, from [Link]
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Nicotinic acid: Recent developments. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]
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Mechanism of action of niacin. (2008, April 17). PubMed. Retrieved January 3, 2026, from [Link]
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The mechanism and mitigation of niacin-induced flushing. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
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Mechanism of Action of Niacin. (2025, August 5). ResearchGate. Retrieved January 3, 2026, from [Link]
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The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
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Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. (2023, July 4). bioRxiv. Retrieved January 3, 2026, from [Link]
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Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. (2020, May 15). PubMed. Retrieved January 3, 2026, from [Link]
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Radioligand binding methods: practical guide and tips. (n.d.). Retrieved January 3, 2026, from [Link]
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Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020, January 27). NIH. Retrieved January 3, 2026, from [Link]
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Structures and EC50 values of novel agonist hits (EC50 > 1 µM) of... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved January 3, 2026, from [Link]
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Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021, November 27). NIH. Retrieved January 3, 2026, from [Link]
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Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]
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Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (2025, May 29). Frontiers. Retrieved January 3, 2026, from [Link]
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"literature review of 6-substituted nicotinic acid analogs"
An In-Depth Technical Guide to the Literature of 6-Substituted Nicotinic Acid Analogs
Introduction: Beyond Niacin's Legacy
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the vitamin B complex and a precursor to the essential coenzymes NAD and NADP.[1][2] For over half a century, it has been a cornerstone of pharmacotherapy for dyslipidemia, valued for its ability to lower LDL cholesterol and triglycerides while being one of the most potent agents for raising HDL cholesterol.[1][2][3] The discovery of its primary biological target, the G protein-coupled receptor GPR109A (also known as HCA2), shed light on the mechanisms underlying its lipid-modifying effects and its notorious side effect, cutaneous flushing (vasodilation).[2][4][5]
While effective, the clinical utility of nicotinic acid is often hampered by these side effects. This limitation has spurred extensive research into developing analogs that retain the therapeutic benefits while minimizing adverse effects. The pyridine-3-carboxylic acid scaffold of nicotinic acid offers multiple positions for chemical modification. The 6-position, in particular, has emerged as a critical site for substitution, yielding analogs with diverse and often unexpected pharmacological profiles that extend far beyond lipid management. These modifications can dramatically alter receptor selectivity, potency, and even direct the molecule to entirely new biological targets.
This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 6-substituted nicotinic acid analogs. We will explore how substitutions at this key position have led to the development of potent GPR109A agonists, novel GABA-A receptor modulators, and specialized chemical probes, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Rationale for 6-Position Substitution
Modification of the nicotinic acid core is a strategic endeavor to fine-tune its interaction with biological targets. The 6-position of the pyridine ring is electronically and sterically distinct. Introducing substituents here can influence the molecule's overall electronic distribution, lipophilicity, and conformation, which are critical determinants of its pharmacological activity.
Molecular modeling and mutagenesis studies of the GPR109A receptor have provided a basis for rational drug design.[4][6] An arginine residue in a transmembrane domain is understood to be crucial for recognizing the carboxylate moiety of nicotinic acid.[4] The region around the 6-position, however, offers an opportunity to explore additional binding pockets or influence the ligand's orientation within the binding site, potentially enhancing affinity or modulating downstream signaling pathways to separate therapeutic effects from flushing. Furthermore, strategic substitution can block metabolic pathways or introduce new functionalities, leading to compounds with improved pharmacokinetic profiles or entirely new mechanisms of action.
Classes of 6-Substituted Nicotinic Acid Analogs
6-Aminonicotinic Acid Analogs: A Shift in Target
While many nicotinic acid analogs are designed to target GPR109A, the introduction of an amino group at the 6-position has yielded compounds with a surprising and potent affinity for a completely different target: the GABA-A receptor.
Synthesis and SAR: A series of 6-aminonicotinic acid analogs have been synthesized and characterized for their activity as GABA-A receptor agonists.[7][8] The synthetic strategy often begins with a suitably substituted 6-halopyridine, where the halogen is displaced, followed by modifications to other parts of the molecule. For instance, methyl-substituted analogs can be prepared from methyl-3-bromo-6-aminopyridines via a palladium-catalyzed cyanation, followed by acidic hydrolysis of the resulting nitrile to the carboxylic acid.[7]
This class of compounds challenges the conventional understanding of the structural requirements for GABA-A agonism. The parent compound, 6-aminonicotinic acid, and its simple alkylated derivatives display micromolar binding affinities.[7][8] Notably, the tetrahydropyridine analog of 6-aminonicotinic acid shows a remarkable increase in potency, with low-nanomolar affinity, making it equipotent with GABA itself.[7][8] This highlights that the rigidity and conformation of the ring system are critical for high-affinity binding.
Therapeutic Potential: The discovery of potent 6-aminonicotinic acid-based GABA-A agonists opens new avenues for designing therapeutics for neurological disorders such as anxiety, epilepsy, and sleep disorders.[7] The unique scaffold provides a novel starting point for exploring subtype-selective GABA-A receptor agonists, which could offer improved side-effect profiles compared to existing drugs like benzodiazepines.
In a different therapeutic context, esters of 6-aminonicotinic acid have been investigated as anti-cancer agents.[9] These compounds act as precursors to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme critical for the reprogrammed metabolism of metastatic pancreatic cancer cells.[9] This approach showcases the versatility of the 6-aminonicotinic acid scaffold as a building block for targeted therapies.[10][11]
Quantitative Data Summary: GABA-A Receptor Binding
| Compound | Substituent(s) | Binding Affinity (Ki, μM) | Reference |
| 6-Aminonicotinic acid | None | 1.1 - 24 | [7][8] |
| 2-Methyl-6-aminonicotinic acid | 2-Methyl | 1.1 | [7] |
| 4-Methyl-6-aminonicotinic acid | 4-Methyl | 2.0 | [7] |
| Tetrahydro-6-aminonicotinic acid analog | Tetrahydropyridine ring | 0.044 | [7][8] |
6-Aryl and 6-Alkyl Analogs: Probing Steric and Electronic Boundaries
The introduction of larger aryl and alkyl groups at the 6-position has been explored to create analogs of naturally occurring compounds and to probe the steric limits of receptor binding pockets.
Synthesis and Biological Activity: An early study detailed the synthesis of 6-phenethyl, 6-styryl, and 6-phenethynyl nicotinic acid derivatives as analogs of ergot alkaloids.[12][13] The synthesis of ethyl trans-6-styrylnicotinate, for example, was achieved through the condensation of benzaldehyde with ethyl 6-methylnicotinate. These compounds were evaluated for their pharmacological activity, with several demonstrating the ability to abolish ergonovine-induced spasms in isolated uterine muscle, indicating potential as smooth muscle relaxants.[12]
The spatial relationship between the phenyl group and the pyridine ring was found to be a key determinant of activity. It was hypothesized that cis-styryl derivatives would most closely mimic the spatial configuration of lysergic acid.[12] This work underscores the importance of stereochemistry and conformational restriction in designing biologically active molecules.
6-Halo and 6-Hydroxy Analogs: Key Synthetic Intermediates
Halogenated and hydroxylated nicotinic acid derivatives are often not the final therapeutic agents themselves but serve as crucial and versatile intermediates in the synthesis of more complex molecules.
Synthesis and Application: 6-chloronicotinic acid is a common starting material in medicinal chemistry.[14] The chlorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols) in nucleophilic aromatic substitution reactions, providing a gateway to a wide array of 6-substituted analogs. Similarly, 6-hydroxynicotinic acid, which exists in tautomeric equilibrium with 2-pyridone-5-carboxylic acid, is a valuable precursor.[15] It can be nitrated to form 6-Hydroxy-5-nitronicotinic acid, an important intermediate for pharmaceuticals and pesticides.[16]
The workflow below illustrates a generalized synthetic approach leveraging a 6-halo intermediate.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the trustworthiness and reproducibility of findings, detailed and well-controlled experimental protocols are essential. Below are representative methodologies for characterizing 6-substituted nicotinic acid analogs.
Protocol 1: GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the GABA-A receptor, a critical step in evaluating analogs like those derived from 6-aminonicotinic acid.
Objective: To quantify the displacement of a radiolabeled ligand from the GABA-A receptor by a test compound.
Materials:
-
Biological Source: Rat brain cortical membranes (or membranes from cells expressing specific GABA-A receptor subtypes).
-
Radioligand: [³H]Muscimol or [³H]GABA.
-
Non-specific Binding Control: GABA (1 mM).
-
Positive Control: Isoguvacine.
-
Test Compounds: 6-substituted nicotinic acid analogs dissolved in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + high concentration of unlabeled GABA.
-
Test Compound Wells: Membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and test compounds/controls to the wells. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The choice of a low temperature is to minimize degradation by proteases.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash each filter with ice-cold assay buffer to remove any non-specifically trapped radioligand. This step is critical for reducing background noise.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Convert the DPM for each test compound concentration into a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Concepts
Diagrams are essential for conveying complex information regarding signaling pathways and experimental design.
Caption: GPR109A signaling pathway initiated by an agonist.
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- 16. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Aryl-Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Aryl-Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry.[1][2][3] The introduction of an aryl group at the 6-position of the nicotinic acid core can significantly influence the molecule's biological activity, leading to the development of novel therapeutics. These derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents, and even in the treatment of metabolic disorders like type 2 diabetes.[4][5][6] The 2-aryl nicotinic acid derivatives, in particular, have been noted for their good analgesic and anti-inflammatory properties.[5] This guide provides detailed protocols and insights into the primary synthetic routes for accessing these valuable compounds, with a focus on palladium-catalyzed cross-coupling reactions.
Strategic Approaches to C-C Bond Formation
The key challenge in synthesizing 6-aryl-nicotinic acid derivatives lies in the formation of the carbon-carbon bond between the pyridine ring and the aryl group. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and functional group tolerance.[7] This guide will focus on two of the most robust and widely used methods: the Suzuki-Miyaura coupling and the Negishi coupling. Additionally, we will briefly explore other emerging techniques like direct C-H arylation.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative, forming a Pd(II) complex.[9][10]
-
Transmetalation : The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[9][10][11]
-
Reductive Elimination : The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9][10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 6-Phenylnicotinic Acid
This protocol describes the synthesis of 6-phenylnicotinic acid from 6-chloronicotinic acid and phenylboronic acid.
Materials:
-
6-Chloronicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 6-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Acidify the aqueous layer with 1 M HCl to pH ~4, which may precipitate the product.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 6-phenylnicotinic acid.
Data Summary: Suzuki-Miyaura Coupling Examples
| Entry | Halonicotinic Acid Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 6-Chloronicotinic acid | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~85% |
| 2 | Methyl 6-bromonicotinate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~92% |
| 3 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | >90% |
Method 2: Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[12] Organozinc reagents are more reactive than organoboranes, which can lead to faster reaction times.[13][14] However, they are also more sensitive to air and moisture, requiring stricter anhydrous and oxygen-free conditions.[13]
Causality and Mechanistic Insights
The catalytic cycle of the Negishi coupling is similar to that of the Suzuki coupling.[15]
-
Oxidative Addition : A Pd(0) or Ni(0) catalyst undergoes oxidative addition with the 6-halonicotinic acid derivative.[13][15]
-
Transmetalation : The aryl group is transferred from the organozinc reagent to the metal center.[13][15]
-
Reductive Elimination : The coupled product is formed, and the catalyst is regenerated.[13][15]
Experimental Workflow: Negishi Coupling
Caption: General workflow for Negishi coupling.
Detailed Protocol: Synthesis of 6-(p-tolyl)nicotinic Acid
This protocol describes the in-situ preparation of the organozinc reagent followed by the coupling reaction.
Materials:
-
6-Bromonicotinic acid
-
4-Bromotoluene
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, two-necked flask under argon, dissolve 4-bromotoluene (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C and slowly add n-BuLi (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes.
-
In a separate flask, dissolve zinc chloride (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the zinc chloride solution to the aryllithium solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In another flame-dried flask, dissolve 6-bromonicotinic acid (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF (10 mL).
-
Slowly add the freshly prepared organozinc reagent to this solution via cannula.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Summary: Negishi Coupling Examples
| Entry | Nicotinic Acid Derivative | Organozinc Reagent | Catalyst | Solvent | Yield (%) |
| 1 | 6-Chloronicotinic acid | Phenylzinc chloride | Pd(PPh₃)₄ | THF | ~80% |
| 2 | Ethyl 6-iodonicotinate | 2-Thienylzinc bromide | PdCl₂(dppf) | THF | ~88% |
| 3 | 6-Bromonicotinamide | (4-Fluorophenyl)zinc chloride | NiCl₂(dppe) | THF | ~75% |
Other Synthetic Approaches
While Suzuki and Negishi couplings are workhorse methods, other strategies are also employed.
-
Direct C-H Arylation : This method involves the direct coupling of an aryl halide with a C-H bond on the nicotinic acid ring, avoiding the need for pre-functionalization of the pyridine.[16][17][18] This approach is highly atom-economical but can sometimes suffer from issues with regioselectivity.
-
Grignard Reagents : The addition of Grignard reagents to nicotinic acid derivatives can also be used to introduce aryl groups, particularly through 1,4-addition mechanisms.[19]
Purification and Characterization
The purification of 6-aryl-nicotinic acid derivatives typically involves:
-
Recrystallization : For solid products, recrystallization from a suitable solvent system can yield highly pure material.[20]
-
Column Chromatography : Silica gel column chromatography is a standard method for purifying a wide range of organic compounds.
-
Acid-Base Extraction : The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified product.
Characterization of the final products is crucial to confirm their identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.
References
-
NROChemistry. Negishi Coupling. [Link]
-
SciSpace. (2011-02-08). Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]
-
Organic Syntheses. 5-Methyl-2,2'-Bipyridine. [Link]
-
Request PDF. (2025-08-10). Pd 0 /PR 3 -Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]
-
Request PDF. (2025-08-07). Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]
-
Books Gateway. (2016-08-01). Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Request PDF. (2025-08-06). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
PubMed Central. (2024-08-05). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [Link]
-
ElectronicsAndBooks. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
-
PubMed. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. [Link]
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PMC - NIH. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
-
PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]
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eJournal UM. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
-
ACS Publications. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Organic Letters. [Link]
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YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
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OpenOChem Learn. Negishi Coupling. [Link]
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ResearchGate. (2021-12-30). Nicotinic acid derivatives: Application and uses, review. [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2025-08-05). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
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Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.. [Link]
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Denmark Group. The Negishi Cross-Coupling Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives | The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2024-08-05). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (2017-01-25). Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction. [Link]
- Google Patents.
-
NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
PMC - PubMed Central. (2025-05-20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
YouTube. (2024-03-22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Drugs.com. List of Nicotinic acid derivatives. [Link]
-
Request PDF. (2025-08-06). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
-
PubMed. Purification and characterization of a nicotinic acetylcholine receptor from chick brain. [Link]
-
Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Google Patents.
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PubMed. Purification and characterization of a bungarotoxin polypeptide which blocks nicotinic receptor function in primary culture of adrenal chromaffin cells. [Link]
-
PubMed. Nicotinic acid metabolism. 3. Purification and properties of a nicotinic acid hydroxylase. [Link]
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Application Notes & Protocols: Utilizing 6-[4-(trifluoromethoxy)phenyl]nicotinic Acid in Drug Design
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid, a potent and selective small molecule modulator, in modern drug design. The primary focus of this guide is its application as an inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor driving the differentiation of T helper 17 (Th17) cells, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] We will explore the mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and discuss the strategic considerations for advancing compounds of this class through the drug discovery pipeline.
Part 1: Scientific Background & Mechanism of Action
The RORγt-Th17-IL-17 Axis: A Critical Pathway in Autoimmunity
The transcription factor RORγt is a specific isoform of RORγ and is predominantly expressed in immune cells.[3] It is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[3][4] Upon activation by cytokines such as TGF-β and IL-6, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes.[2] This action initiates a transcriptional program leading to the production and secretion of a suite of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[2][5]
While essential for host defense against certain extracellular bacteria and fungi, dysregulation of the Th17 pathway leads to an overproduction of these cytokines, driving the pathology of diseases like psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[3][4][6] Consequently, inhibiting the transcriptional activity of RORγt presents a highly attractive therapeutic strategy for these conditions.[1]
Mechanism of Inverse Agonism
RORγt, like other nuclear receptors, possesses a ligand-binding domain (LBD). Its basal transcriptional activity is maintained through the recruitment of coactivator proteins.[7][8] Small molecules like this compound function as inverse agonists . Rather than simply blocking an agonist from binding (antagonism), an inverse agonist binds to the LBD and promotes a conformational change that destabilizes the binding of coactivators and, in many cases, actively recruits corepressor proteins.[7][8] This action not only prevents gene transcription but actively represses the basal activity of the receptor, leading to a profound and dose-dependent reduction in the expression of RORγt target genes, including IL17A.[2][8]
The nicotinic acid core provides a validated scaffold, while the 6-phenyl substitution with a trifluoromethoxy group is critical for achieving high potency and favorable pharmacokinetic properties. Structure-activity relationship (SAR) studies on related scaffolds have demonstrated the importance of such substitutions for optimal interaction within the RORγt LBD.
RORγt Signaling and Point of Inhibition
The following diagram illustrates the pivotal role of RORγt in Th17 cell differentiation and the mechanism by which this compound intervenes.
Caption: Preclinical drug discovery workflow for a RORγt inhibitor.
Part 3: Detailed Experimental Protocols
Protocol 1: RORγt Ligand Binding Domain (LBD) TR-FRET Assay
This protocol measures the ability of a test compound to inhibit the interaction between the RORγt LBD and a coactivator peptide.
A. Materials:
-
His-tagged recombinant human RORγt-LBD protein
-
Anti-His-Tb (Terbium) cryptate-conjugated antibody (donor)
-
Biotinylated SRC1 coactivator peptide (e.g., Biotin-CPSSHSSLTERHKILHRLLQEGSPS)
-
Streptavidin-d2 (acceptor)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Test Compound: this compound, serially diluted in DMSO.
-
384-well low-volume white plate
B. Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (typically from 10 µM to 0.1 nM). Keep the final DMSO concentration at ≤1%.
-
In the 384-well plate, add 2 µL of the diluted compound solution. For controls, add 2 µL of Assay Buffer with DMSO (vehicle control) or a known RORγt inhibitor (positive control).
-
Prepare a protein/antibody mix: Dilute His-RORγt-LBD and Anti-His-Tb antibody in Assay Buffer to 2x the final concentration. Add 4 µL of this mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Prepare a peptide/acceptor mix: Dilute Biotin-SRC1 peptide and Streptavidin-d2 in Assay Buffer to 2x the final concentration. Add 4 µL of this mix to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and read emissions at 620 nm (Terbium) and 665 nm (d2).
C. Data Analysis:
-
Calculate the 665/620 emission ratio for each well.
-
Normalize the data: Set the average ratio of the vehicle control as 100% activity and the positive control (or no protein) as 0% activity.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Final Concentration |
| His-RORγt-LBD | 5-10 nM |
| Anti-His-Tb | 1-2 nM |
| Biotin-SRC1 Peptide | 10-20 nM |
| Streptavidin-d2 | 20-40 nM |
Protocol 2: Human Th17 Cell Differentiation and IL-17A Inhibition Assay
This protocol assesses the compound's functional effect on primary human T cells.
A. Materials:
-
Human Buffy Coat or PBMCs
-
Ficoll-Paque for PBMC isolation
-
CD4+ T Cell Isolation Kit (negative selection)
-
RPMI-1640 medium supplemented with 10% FBS, Pen/Strep, L-Glutamine
-
Human Th17 polarizing cytokines: Anti-CD3/CD28 beads, IL-1β (20 ng/mL), IL-6 (50 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), Anti-IFN-γ Ab (1 µg/mL), Anti-IL-4 Ab (1 µg/mL).
-
Test Compound: this compound, serially diluted.
-
Human IL-17A ELISA Kit
B. Procedure:
-
Isolate PBMCs from a human buffy coat using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve or total CD4+ T cells from PBMCs using a magnetic bead-based negative selection kit.
-
Plate the purified CD4+ T cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Add 50 µL of medium containing the test compound at 3x the final concentration.
-
Add 50 µL of medium containing the Th17 polarizing cytokine cocktail at 3x the final concentration.
-
Incubate the cells for 3-5 days at 37°C, 5% CO2.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
C. Data Analysis:
-
Generate a standard curve for the IL-17A ELISA.
-
Calculate the IL-17A concentration for each sample.
-
Normalize the data, setting the vehicle-treated Th17-polarized wells as 100% IL-17A production.
-
Plot the percent inhibition of IL-17A production against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Protocol 3: In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
This protocol provides a framework for assessing in vivo efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
A. Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%, Aldara™)
-
Test Compound in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Digital calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring criteria (adapted for mice).
B. Procedure:
-
Acclimatize mice for at least one week. Randomize them into treatment groups (e.g., Vehicle, Test Compound at 10, 30, 100 mg/kg, Positive Control).
-
On Day 0, obtain a baseline measurement of the dorsal ear thickness of each mouse using digital calipers.
-
Apply a topical dose of 20-30 mg of imiquimod cream to the dorsal side of one ear daily for 5-7 consecutive days.
-
Administer the test compound or vehicle once or twice daily, typically starting on Day 0, one hour before imiquimod application.
-
Each day, before treatment, measure the ear thickness and score the ear for erythema (redness) and scaling (flaking) on a scale of 0-4 (0=none, 4=severe).
-
On the final day, euthanize the mice. Harvest the ears for histology (H&E staining for epidermal thickness) and/or qPCR analysis of target gene expression (Il17a, Il22).
C. Data Analysis:
-
Ear Thickness: Calculate the change in ear thickness from baseline for each mouse. Plot the mean ± SEM for each group over time.
-
Clinical Score: Sum the scores for erythema and scaling for each mouse. Plot the mean ± SEM for each group over time.
-
Histology/qPCR: Quantify epidermal thickness (acanthosis) from H&E stains. Analyze relative gene expression from tissue homogenates.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control group. A significant reduction in ear swelling, clinical score, and inflammatory markers indicates efficacy.
References
-
World Anti-Doping Agency. (2019). The Prohibited List. WADA. Retrieved from [Link]
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Chang, H. C., & Segal, B. M. (2011). Impact of suppressing retinoic acid-related orphan receptor gamma t (RORγt) in ameliorating central nervous system autoimmunity. Journal of Neuroimmunology. Retrieved from [Link]
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Li, Y., Wang, Y., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Gege, C., et al. (2018). Small molecule mediated inhibition of RORγ-dependent gene expression and autoimmune disease pathology in vivo. Clinical & Experimental Immunology. Retrieved from [Link]
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Wang, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. Retrieved from [Link]
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Jetten, A. M., & Takeda, Y. (2016). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Guendisch, U., et al. (2017). Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo. PLoS ONE. Retrieved from [Link]
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Van der Aar, A. M. G., et al. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. Retrieved from [Link]
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Poso, A., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Andrews, K. L., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Retrieved from [Link]
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Guntermann, C., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLoS ONE. Retrieved from [Link]
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Ahmed, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kallen, J., et al. (2019). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in Immunology. Retrieved from [Link]
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ResearchGate. (2024). Structure‐activity‐relationships of the Stability of Six Pentathiepins Towards Glutathione: Possible Correlations with Biological Activities. Retrieved from [Link]
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Pike, N. B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Internal Medicine. Retrieved from [Link]
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Li, G., et al. (2020). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Omega. Retrieved from [Link]
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ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]
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Ma, L., et al. (2022). RORγt phosphorylation protects against T cell-mediated inflammation. Cell Reports. Retrieved from [Link]
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Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. Retrieved from [Link]
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Wang, Y., et al. (2021). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Nucleic Acids Research. Retrieved from [Link]
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Sádaba, I., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes. Retrieved from [Link]
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Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. Retrieved from [Link]
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Innovimmune Biotherapeutics. (n.d.). INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist. Retrieved from [Link]
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Application Notes and Protocols: Investigating the Potential of 6-[4-(trifluoromethoxy)phenyl]nicotinic Acid in Cancer Research
Introduction
The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of diverse chemical scaffolds. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have garnered significant attention for their multifaceted roles in cellular metabolism, particularly as precursors to nicotinamide adenine dinucleotide (NAD+).[1][2][3][4] NAD+ is a linchpin in cellular redox reactions, energy metabolism, DNA repair, and signaling pathways, all of which are frequently dysregulated in cancer.[5][6][7][8] This document outlines a comprehensive framework for investigating the potential anti-cancer applications of a novel nicotinic acid derivative, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid .
While direct studies on this specific compound in cancer are not yet prevalent in published literature, its structural similarity to nicotinic acid provides a strong rationale for its investigation. The presence of the trifluoromethoxy phenyl group may enhance cellular uptake, bioavailability, or target engagement compared to the parent molecule. These application notes provide a series of detailed protocols for the systematic evaluation of this compound's efficacy and mechanism of action in cancer research, from initial in vitro screening to preliminary in vivo validation.
Hypothesized Mechanism of Action
We hypothesize that this compound, as a nicotinic acid analog, will be utilized by cancer cells through the Preiss-Handler pathway for NAD+ synthesis.[9][10] The resulting modulation of intracellular NAD+ pools could exert anti-cancer effects through several potential mechanisms:
-
Metabolic Reprogramming: Altered NAD+ levels can disrupt the metabolic plasticity of cancer cells, which often rely on high rates of glycolysis and other NAD+-dependent pathways for rapid proliferation.[5][7][8]
-
Induction of Apoptosis: Perturbations in cellular metabolism and redox balance can trigger programmed cell death.
-
Sensitization to DNA Damaging Agents: By influencing NAD+-dependent DNA repair enzymes such as PARPs, the compound may enhance the efficacy of chemotherapy or radiation.[5][11][12]
The following protocols are designed to systematically test these hypotheses.
PART 1: In Vitro Evaluation
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of a panel of cancer cell lines.
Rationale: This initial screen is crucial for identifying cancer cell types that are sensitive to the compound and for determining the concentration range for subsequent mechanistic studies. A diverse panel of cell lines representing different cancer types should be used.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Expected Outcome & Data Presentation:
A dose-response curve will be generated, and the IC50 values will be calculated for each cell line. This quantitative data should be summarized in a table for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| HCT116 | Colon Cancer | Hypothetical Value |
| PC-3 | Prostate Cancer | Hypothetical Value |
Apoptosis Assays
Objective: To determine if the observed reduction in cell viability is due to the induction of apoptosis.
Rationale: Differentiating between cytotoxic and cytostatic effects is a critical step in characterizing an anti-cancer compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Workflow Visualization:
Caption: Workflow for Apoptosis Detection.
Mechanistic Studies: Western Blot Analysis
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and DNA damage response.
Rationale: Western blotting allows for the semi-quantitative analysis of protein expression, providing insights into the molecular pathways affected by the compound.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, p-H2AX) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify band intensities and normalize to the loading control.
PART 2: In Vivo Evaluation
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Rationale: In vivo models are essential for assessing the therapeutic potential of a compound in a more complex biological system, taking into account factors like pharmacokinetics and bioavailability.[13][14][15][16][17]
Protocol:
-
Cell Implantation: Subcutaneously inject a sensitive cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (at various doses) and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Value | 0 |
| Compound (X mg/kg) | Hypothetical Value | Calculated Value |
| Compound (Y mg/kg) | Hypothetical Value | Calculated Value |
Signaling Pathway Visualization:
Sources
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Application Notes & Protocols: A Comprehensive Guide to In Vitro Anti-inflammatory Assays for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
Introduction
Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases. The discovery of novel anti-inflammatory agents is therefore a cornerstone of modern drug development. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to comprehensively evaluate the anti-inflammatory potential of the novel compound, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid .
The compound's structure is a composite of two key moieties: a nicotinic acid (niacin) core and a 4-(trifluoromethoxy)phenyl group. Nicotinic acid itself is known to exert anti-inflammatory effects, partly through the GPR109A receptor, which can suppress pro-inflammatory chemokines and modulate immune cell function.[1][2][3][4] The addition of the trifluoromethoxy group is significant; it is a highly lipophilic and metabolically stable substituent known to enhance membrane permeability and bioavailability in drug candidates.[5] This structural combination suggests that this compound is a promising candidate for possessing potent and durable anti-inflammatory properties.
These application notes outline a multi-tiered experimental strategy, progressing from broad phenotypic screening in a cellular model of inflammation to specific mechanistic assays designed to elucidate its molecular targets. The protocols provided are based on established, robust methodologies and include critical controls to ensure data integrity and trustworthiness.
Hypothesized Mechanism of Action
The primary inflammatory pathway in many immune cells is initiated by stimuli like lipopolysaccharide (LPS), which activates the Nuclear Factor-kappa B (NF-κB) signaling cascade. This leads to the transcription of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key cytokines like TNF-α, IL-6, and IL-1β.[6] Based on its structural similarity to nicotinic acid and common pathways targeted by anti-inflammatory drugs, we hypothesize that this compound may interfere with one or more key nodes in this pathway.
Caption: Hypothesized inflammatory signaling pathway and potential points of intervention.
Preliminary Considerations & Preparation
Scientific integrity demands that preliminary characterization precedes biological assays. The following steps are crucial for ensuring the reliability of subsequent experiments.
1. Compound Solubility and Stability
-
Rationale: The test compound must be fully solubilized to ensure accurate dosing. Dimethyl sulfoxide (DMSO) is the most common solvent for screening compounds. While most compounds are stable in DMSO, water content can sometimes promote degradation.[7]
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in anhydrous, high-purity DMSO.
-
Visually inspect for complete dissolution. If necessary, gentle warming (to 37°C) or vortexing can be applied.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture well should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced artifacts.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
2. Cell Line Selection and Culture
-
Rationale: The RAW 264.7 murine macrophage cell line is a widely accepted and robust model for studying inflammation. These cells are highly responsive to LPS, leading to a strong and reproducible induction of inflammatory mediators.[8][9][10][11]
-
Protocol:
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their responsiveness.
-
Tier 1: Primary Screening for Anti-inflammatory Activity
This initial tier is designed to rapidly determine if the compound has a general anti-inflammatory effect in a cellular context and to establish a non-toxic concentration range.
Caption: Workflow for Tier 1 primary screening assays.
Protocol 1: Cell Viability (MTT) Assay
-
Causality: It is imperative to confirm that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[8][11]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Remove the medium and treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control (DMSO, ≤0.1%).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. Only non-toxic concentrations should be used for subsequent assays.
-
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
-
Causality: In macrophages, large amounts of nitric oxide (NO) are produced by iNOS upon stimulation with LPS. NO is a key pro-inflammatory mediator. The Griess assay is a simple and reliable colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[9][11]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells for a negative control (no LPS), a positive control (LPS + vehicle), and a known inhibitor like Dexamethasone.[8]
-
After incubation, collect 50-100 µL of the culture supernatant from each well.
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5-5% phosphoric acid) to the supernatant.[9]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Tier 2: Quantifying Effects on Key Pro-inflammatory Mediators
If the compound shows promising activity in Tier 1, the next step is to quantify its effect on other crucial inflammatory molecules using more specific immunoassays.
Protocol 3: Measurement of Pro-inflammatory Cytokines and PGE₂ by ELISA
-
Causality: Enzyme-Linked Immunosorbent Assays (ELISA) are highly specific and sensitive "sandwich" immunoassays used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (PGE₂), in the cell culture supernatant.[12][13] Measuring the reduction of these mediators provides strong evidence of anti-inflammatory activity.
-
Methodology:
-
Prepare cell culture supernatants as described in Protocol 2 (Griess Assay).
-
Use commercially available ELISA kits for murine TNF-α, IL-6, IL-1β, and PGE₂. These kits provide pre-coated plates, detection antibodies, standards, and all necessary buffers.[14][15]
-
Follow the manufacturer's protocol precisely. A general workflow is as follows: a. Add standards and collected cell culture supernatants to the appropriate wells of the antibody-pre-coated microplate. Incubate for 1-2 hours.[9] b. Wash the wells to remove unbound substances. c. Add a biotin-conjugated detection antibody specific to the mediator of interest. Incubate for 1 hour.[9] d. Wash the wells and add a Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes.[9] e. Wash the wells and add a TMB substrate solution, which will develop a color in proportion to the amount of mediator bound. f. Stop the reaction with a stop solution and immediately read the absorbance at 450 nm.[9]
-
Calculate the concentration of each mediator in the samples by interpolating from the standard curve.
-
| Assay | Parameter Measured | Principle | Typical Result |
| MTT Assay | Cell Viability (%) | Mitochondrial Activity | Determine max non-toxic dose |
| Griess Assay | Nitrite (µM) | Colorimetric | IC₅₀ for NO Inhibition |
| ELISA | Cytokine/PGE₂ (pg/mL) | Immunoassay | IC₅₀ for specific mediator |
Tier 3: Elucidating the Mechanism of Action (MoA)
These assays are designed to investigate how the compound works by examining its effects on specific enzymes and signaling pathways.
Caption: Workflow for Tier 3 mechanism of action (MoA) studies.
Protocol 4: Direct COX-1/COX-2 Enzyme Inhibition Assay
-
Causality: To determine if the compound acts as a direct inhibitor of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), a cell-free enzymatic assay is required.[16][17] Commercial kits provide recombinant human COX-1 and COX-2 enzymes, allowing for the assessment of both activity and selectivity.
-
Methodology:
-
Utilize a commercial COX inhibitor screening kit (e.g., colorimetric or fluorometric).[18][19][20] These kits typically measure the peroxidase activity of COX or the production of prostaglandins.
-
The general principle involves incubating the recombinant enzyme (COX-1 or COX-2) with its substrate (arachidonic acid) in the presence of various concentrations of the test compound.
-
A chromogenic or fluorogenic probe detects the product of the reaction.[20]
-
The reduction in signal in the presence of the compound indicates inhibition.
-
Run assays for both COX-1 and COX-2 to determine the IC₅₀ for each and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A high index suggests COX-2 selectivity, which is often a desirable trait to reduce gastrointestinal side effects.[17]
-
Protocol 5: NF-κB Pathway Activation Assay (Western Blot)
-
Causality: NF-κB activation is a critical step in the inflammatory cascade. In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[6][21] Western blotting can be used to measure the phosphorylation of IκBα (an early event) or the amount of the NF-κB p65 subunit in the nucleus (a downstream event) to determine if the compound inhibits this pathway.[21][22][23]
-
Methodology:
-
Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for p-IκBα analysis; 30-60 minutes for p65 translocation).
-
Lyse the cells. For p65 translocation, use a nuclear/cytoplasmic fractionation kit to separate the cellular compartments.[22][23]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-IκBα
-
Total IκBα
-
NF-κB p65 (for nuclear and cytoplasmic fractions)
-
A loading control (β-actin for total/cytoplasmic lysates; Lamin B1 or Histone H3 for nuclear lysates).
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein, or a decrease in nuclear p65, indicates inhibition of the NF-κB pathway.
-
Data Analysis & Interpretation
For assays measuring inhibition, data should be plotted as percent inhibition versus the log of the compound concentration. A sigmoidal dose-response curve can then be fitted to the data using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Example Data Summary Table:
| Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| NO Production | [Experimental Value] | [Experimental Value] |
| TNF-α Release | [Experimental Value] | [Experimental Value] |
| IL-6 Release | [Experimental Value] | [Experimental Value] |
| PGE₂ Release | [Experimental Value] | [Experimental Value] |
| COX-1 Inhibition | [Experimental Value] | [Experimental Value] |
| COX-2 Inhibition | [Experimental Value] | [Experimental Value] |
Interpretation:
-
Potent IC₅₀ values in the NO and cytokine assays confirm broad anti-inflammatory activity.
-
A low IC₅₀ for PGE₂ release suggests an effect on the COX pathway.
-
Direct comparison of IC₅₀ values from the cell-free COX assays will confirm if the compound is a direct enzyme inhibitor and whether it is selective for COX-2.
-
A reduction in p-IκBα or nuclear p65 in the Western blot analysis would strongly indicate that the compound's mechanism involves the suppression of the canonical NF-κB signaling pathway.
Conclusion
This comprehensive guide provides a robust, tiered framework for the in vitro characterization of the anti-inflammatory properties of this compound. By systematically progressing from broad cellular screening to specific mechanistic studies, researchers can build a detailed profile of the compound's biological activity. The inclusion of cytotoxicity assays, appropriate controls, and quantitative endpoints ensures the generation of reliable and high-quality data, which is essential for making informed decisions in the drug discovery and development process.
References
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-137. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 12(3), 404-409. Retrieved from [Link]
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CUSABIO. (n.d.). Inflammatory Cytokine ELISA Kits. Retrieved from [Link]
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O'Connor, M. P., et al. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 929, 21-31. Retrieved from [Link]
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Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]
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Biocompare. (n.d.). Human Cytokines ELISA Kits. Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
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Bio-protocol. (2021). NF-κB activation assay. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Sharma, M., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Biology & Biotechnology. Retrieved from [Link]
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Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
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ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? Retrieved from [Link]
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Wang, C., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(1), 185. Retrieved from [Link]
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Lee, S. H., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 44-53. Retrieved from [Link]
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Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian journal of basic medical sciences, 20(10), 1175–1182. Retrieved from [Link]
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Quan, K. T., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(11), 1540. Retrieved from [Link]
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Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 209(1), 89–95. Retrieved from [Link]
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Teoh, S. L., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-based complementary and alternative medicine, 2019, 8784136. Retrieved from [Link]
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Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 14(7), 856–860. Retrieved from [Link]
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Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Current atherosclerosis reports, 9(1), 77–84. Retrieved from [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Retrieved from [Link]
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Knowles, H. J., et al. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 31(3), 621–627. Retrieved from [Link]
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Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. Retrieved from [Link]
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Murthy, S., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). Retrieved from [Link]
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Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1643–1654. Retrieved from [Link]
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Linus Pauling Institute, Oregon State University. (2018). Niacin. Retrieved from [Link]
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La-Fauci, G., et al. (2011). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal, 5, 70–75. Retrieved from [Link]
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Application Notes and Protocols for the Development of TRPM8 Antagonists for Migraine Therapy Using Nicotinic Acid Scaffolds
For: Researchers, scientists, and drug development professionals in the fields of neuroscience, medicinal chemistry, and pharmacology.
Introduction: Targeting TRPM8 in Migraine with Nicotinic Acid Derivatives
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms, representing a significant unmet medical need.[1] The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminal nervous system.[2] A promising therapeutic target that has emerged from genetic and preclinical studies is the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2]
TRPM8 is a non-selective cation channel primarily known as the principal sensor of cold temperatures in mammals.[2] Genome-wide association studies have linked genetic variations in the TRPM8 gene to a reduced risk of migraine, suggesting that inhibition of this channel could be a viable therapeutic strategy.[3] TRPM8 is expressed in a subpopulation of sensory neurons within the trigeminal ganglia, which are critically implicated in the generation of migraine pain.[3] The development of potent and selective TRPM8 antagonists, therefore, represents a novel approach to migraine treatment.
This guide focuses on the use of nicotinic acid (a form of vitamin B3) as a versatile scaffold for the design and synthesis of TRPM8 antagonists. Nicotinic acid derivatives have shown promise in yielding compounds with favorable drug-like properties. A notable example is the clinical candidate AMG 333 , a potent and selective TRPM8 antagonist developed for the treatment of migraine.[3][4][5][6] These application notes provide a comprehensive overview of the medicinal chemistry, in vitro pharmacology, and in vivo testing of nicotinic acid-based TRPM8 antagonists.
Medicinal Chemistry: Design, Synthesis, and SAR of Nicotinic Acid-Based TRPM8 Antagonists
The design of TRPM8 antagonists based on a nicotinic acid scaffold has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties. The discovery of AMG 333 provides a valuable case study for understanding the structure-activity relationships (SAR) within this chemical series.[3]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the key SAR findings for nicotinic acid-based TRPM8 antagonists, derived from the development of AMG 333 and related compounds.[3][7]
| Modification Site | Structural Change | Impact on Potency | Rationale/Comments |
| Nicotinic Acid Core | Substitution pattern | 6-carboxamide is crucial | Provides a key interaction point within the TRPM8 binding pocket. |
| Replacement of nitrogen | Decreased potency | The pyridine nitrogen is important for optimal binding. | |
| Biarylmethanamine Moiety | Stereochemistry | (S)-enantiomer is more potent | Indicates a specific stereochemical requirement for binding. |
| Phenyl ring substitution | Fluoro and trifluoromethoxy groups enhance potency | These substitutions likely improve binding affinity and metabolic stability. | |
| Pyridyl ring substitution | 3-fluoro substitution is optimal | Balances potency and pharmacokinetic properties. | |
| Amide Linker | Modification or replacement | Generally detrimental | The amide bond is a critical hydrogen bonding element. |
Synthetic Protocol: Synthesis of a Representative Nicotinic Acid-Based TRPM8 Antagonist (Analog of AMG 333)
This protocol outlines a general synthetic route for preparing a nicotinic acid-based TRPM8 antagonist, inspired by the synthesis of AMG 333.[3]
Step 1: Synthesis of the Biarylmethanamine Intermediate
-
Grignard Reaction: React 3-fluoro-4-(trifluoromethoxy)bromobenzene with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.
-
Aldehyde Addition: Add 3-fluoropyridine-2-carbaldehyde to the Grignard reagent at 0 °C and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride.
-
Oxidation: Oxidize the resulting secondary alcohol to the ketone using an appropriate oxidizing agent (e.g., manganese dioxide).
-
Reductive Amination: Perform a reductive amination of the ketone with a suitable amine source (e.g., ammonia) and a reducing agent (e.g., sodium borohydride) to yield the racemic biarylmethanamine.
-
Chiral Resolution: Resolve the racemic mixture using a chiral acid (e.g., tartaric acid) to isolate the desired (S)-enantiomer.
Step 2: Amide Coupling to the Nicotinic Acid Scaffold
-
Acid Chloride Formation: Convert 6-methylnicotinic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: Couple the acid chloride with the resolved (S)-biarylmethanamine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Ester Hydrolysis (if applicable): If a methyl ester of nicotinic acid was used, hydrolyze the ester to the carboxylic acid using lithium hydroxide in a mixture of THF and water.
-
Purification: Purify the final compound by column chromatography or recrystallization.
In Vitro Pharmacology: Characterizing TRPM8 Antagonist Activity
The initial characterization of novel TRPM8 antagonists involves determining their potency and selectivity using in vitro assays. The two primary methods are calcium imaging and patch-clamp electrophysiology.[8][9]
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization. In sensory neurons, this can trigger an action potential, leading to the sensation of cold and potentially contributing to pain signaling in pathological states.
Caption: TRPM8 channel activation and inhibition pathway.
Protocol 1: Calcium Imaging Assay for TRPM8 Antagonist Screening
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 activation and inhibition.[10][11]
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black-walled, clear-bottom plates.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPM8 agonist (e.g., menthol or icilin).
-
Test compounds (nicotinic acid derivatives).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed hTRPM8-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fura-2 AM or Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Add the nicotinic acid-based test compounds at various concentrations to the appropriate wells. Include vehicle controls and a known TRPM8 antagonist as a positive control. Incubate for 15-30 minutes.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of the TRPM8 agonist (e.g., EC₈₀ of menthol) to all wells simultaneously using the instrument's liquid handler.
-
Record the fluorescence signal for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity (or ratio for Fura-2) in response to the agonist. Determine the IC₅₀ values for the test compounds by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Patch-Clamp Electrophysiology for Potency and Mechanism of Action
This "gold standard" technique provides detailed information on the interaction of antagonists with the TRPM8 channel by directly measuring ion currents.[12][13][14]
Materials:
-
HEK293 cells expressing hTRPM8, plated on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2.
-
TRPM8 agonist (e.g., menthol).
-
Test compounds.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.
-
Obtaining a Gigaseal: Under microscopic guidance, approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Perfuse the cell with a solution containing a TRPM8 agonist (e.g., 100 µM menthol) to elicit an inward current.
-
Antagonist Application: Once a stable agonist-induced current is established, co-perfuse with the agonist and varying concentrations of the nicotinic acid-based antagonist.
-
Washout: Perfuse with the agonist-containing solution alone to assess the reversibility of the block.
-
Data Analysis: Measure the peak inward current at each antagonist concentration. Normalize the current to the control (agonist alone) and plot the concentration-response curve to determine the IC₅₀.
In Vivo Pharmacology: Preclinical Models of Migraine
To evaluate the therapeutic potential of TRPM8 antagonists, it is essential to test their efficacy in animal models that recapitulate aspects of migraine pathophysiology.
Experimental Workflow for In Vivo Migraine Models
Sources
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- 3. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. AMG 333 | TRPM Channels | Tocris Bioscience [tocris.com]
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- 9. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Notes & Protocols for the Quantification of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
Document ID: AN-QN-TFMPNA-2601
Abstract
This document provides a comprehensive guide to the analytical methods for the quantitative determination of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid, a key heterocyclic building block used in the synthesis of advanced fluorochemicals, pharmaceuticals, and agrochemicals.[1] Given its application in regulated industries, robust and reliable quantification methods are paramount for quality control, pharmacokinetic studies, and stability testing. This guide details two validated, fit-for-purpose analytical methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for assay and impurity profiling of the drug substance and formulated products, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are grounded in established scientific principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Introduction and Physicochemical Profile
This compound (CAS: 851266-74-5) is a pyridinecarboxylic acid derivative. The presence of the trifluoromethoxy (-OCF₃) group significantly influences its physicochemical properties, enhancing lipophilicity and metabolic stability in derivative molecules.[1] Accurate quantification is essential to ensure the purity of the active substance, the correct dosage in formulations, and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical development.
The selection of an appropriate analytical method is dictated by the analyte's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale for Analytical Strategy |
| CAS Number | 851266-74-5[5] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₁₃H₈F₃NO₃ | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | 299.21 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | Pyridine ring, phenyl ring, carboxylic acid, trifluoromethoxy group | The conjugated ring system provides a strong chromophore for UV detection. The carboxylic acid and pyridine nitrogen are ionizable sites, crucial for pH control in LC separations and for ionization in MS. |
| Predicted pKa | ~3.5-4.5 (Carboxylic Acid) | The acidic nature dictates that pH should be controlled below the pKa (e.g., pH < 3) in reversed-phase LC to ensure the molecule is in its neutral, more retained form. |
| Predicted LogP | ~3.0-4.0 | Indicates moderate lipophilicity, making it suitable for reversed-phase chromatography and extraction into organic solvents. |
| Appearance | White to off-white solid[1] | Guides handling and initial solubility testing. |
Regulatory Framework for Method Validation
All analytical methods intended for regulatory submission must be validated to demonstrate their suitability for the intended purpose.[4][6] This process ensures the reliability, reproducibility, and accuracy of the generated data. The protocols described herein are designed to be validated in accordance with the ICH Q2(R2) guideline for analytical procedure validation and the FDA's "Bioanalytical Method Validation" guidance for studies involving biological matrices.[2][7][8] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[3][9]
Universal Sample Preparation Workflow
Effective sample preparation is critical to remove interfering matrix components and present the analyte in a suitable solvent for analysis.[10][11][12] The choice of technique depends on the sample matrix and the required sensitivity.
Caption: General workflow for sample preparation.
Protocol for Drug Substance (Bulk)
-
Accurately weigh approximately 10 mg of the substance into a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly. This yields a 100 µg/mL stock solution.
-
Perform further serial dilutions as needed to prepare calibration standards.
Protocol for Biological Matrices (Plasma) via Protein Precipitation (PPT)
This method is fast but may result in significant matrix effects, making it more suitable for LC-MS/MS with a stable isotope-labeled internal standard.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
Protocol for Biological Matrices (Plasma) via Solid-Phase Extraction (SPE)
This method provides a much cleaner extract, reducing matrix effects and improving assay robustness.[12]
-
Select Sorbent: A mixed-mode strong cation exchange (MCX) sorbent is recommended. The analyte's carboxylic acid will be neutral at low pH, while the pyridine nitrogen will be positively charged, allowing for strong retention.
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid and the IS. Vortex. Load the pretreated sample onto the cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the pyridine nitrogen, releasing the analyte from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.
Method 1: Quantification by HPLC-UV
This method is ideal for determining the assay (purity) of the drug substance or the content in a formulated product, where concentrations are relatively high.
Scientific Rationale
The method utilizes reversed-phase chromatography, where the moderately lipophilic analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. An acidic mobile phase (pH ~2.5-3.0) is used to suppress the ionization of the carboxylic acid group (pKa ~4), ensuring the analyte is in its neutral form, which promotes consistent retention and good peak shape. Detection is performed at a UV wavelength corresponding to the absorbance maximum of the conjugated system.
Step-by-Step Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A / 40% B, hold for 10 minutes. (This is a starting point and should be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 262 nm (Determine λmax by scanning a standard solution from 200-400 nm).
-
-
System Suitability: Before analysis, inject a standard solution (e.g., 10 µg/mL) five times. The results must meet pre-defined criteria (e.g., %RSD for peak area < 2.0%, Tailing Factor < 2.0, Theoretical Plates > 2000).[3]
-
Calibration: Prepare a series of calibration standards from the stock solution, typically spanning 1-50 µg/mL. Inject each standard and construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Sample Analysis: Inject the prepared sample solutions. Calculate the concentration using the regression equation from the calibration curve.
Table 2: Summary of HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% (0.1% H₃PO₄ in H₂O) / 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 262 nm |
| Run Time | 10 minutes |
Method 2: Quantification by LC-MS/MS
This method provides the high sensitivity and selectivity required for quantifying low concentrations of the analyte in complex biological fluids like plasma or urine.[13][14]
Scientific Rationale
The method couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. An electrospray ionization (ESI) source is used to generate gas-phase ions of the analyte, which are then selected and fragmented. The instrument monitors specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), virtually eliminating interference from matrix components.[15] An internal standard, preferably a stable isotope-labeled (SIL) version of the analyte, is used to correct for any variability in sample preparation and instrument response.
Caption: Workflow of the LC-MS/MS MRM process.
Step-by-Step Protocol
-
Instrumentation: A UPLC/HPLC system coupled to a tandem mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MRM Transitions: These must be optimized by infusing a standard solution. A hypothetical transition is provided below.
-
Analyte: Precursor [M-H]⁻ m/z 298.0 → Product [M-H-CO₂]⁻ m/z 254.0 (Collision Energy: -15 eV).
-
Internal Standard (Hypothetical D4-analog): Precursor [M+D4-H]⁻ m/z 302.0 → Product [M+D4-H-CO₂]⁻ m/z 258.0 (Collision Energy: -15 eV).
-
-
-
Calibration: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to account for matrix effects. A typical range for bioanalysis would be 0.1 - 100 ng/mL.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against concentration. Use a weighted (1/x² or 1/x) linear regression. The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve with acceptable precision (≤20%) and accuracy (80-120%).[16]
Table 3: Summary of LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temperature | 40°C |
| Ionization | ESI Negative |
| Detection | MRM (e.g., m/z 298.0 → 254.0) |
| LLOQ Target | < 1 ng/mL |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][17][18]
-
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][3]
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LCGC International. (2021). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link][19]
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SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link][21]
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Royal Society of Chemistry. (2014). Validation of Analytical Methods for Pharmaceutical Analysis. [Link][6]
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SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link][22]
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GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link][23]
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National Institutes of Health. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link][13]
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ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. [Link][11]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][12]
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Springer. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. [Link][14]
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Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link][16]
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ResearchGate. (2025). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. [Link][15]
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Application Note: Structural Elucidation and Quantitative Analysis of Fluorinated Nicotinic Acids using NMR and Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds like nicotinic acid is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] However, the unique properties of the fluorine atom necessitate specialized analytical approaches for unambiguous structural confirmation and accurate quantification. This guide provides an in-depth technical overview and validated protocols for the comprehensive analysis of fluorinated nicotinic acids using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). We delve into the causality behind experimental choices, offering field-proven insights to navigate the specific challenges posed by these molecules, ensuring data integrity from sample preparation to final structural validation.
The Analytical Imperative for Fluorinated Pharmaceuticals
Fluorinated nicotinic acid derivatives are valuable building blocks in drug discovery, serving as key intermediates in the synthesis of therapeutics and PET imaging agents.[4] The introduction of a fluorine atom can dramatically alter the electronic properties and biological activity of the parent molecule.[3] Consequently, precise analytical characterization is not merely a procedural step but a critical component of the research and development process. It validates synthetic pathways, confirms the regiochemistry of fluorination, and ensures the purity of active pharmaceutical ingredients (APIs).
This guide presents a dual-pronged analytical strategy, leveraging the complementary strengths of NMR and Mass Spectrometry to provide a holistic understanding of the analyte.
-
NMR Spectroscopy offers unparalleled insight into the precise molecular structure, stereochemistry, and connectivity. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the nucleus's high sensitivity and wide chemical shift range.[5][6]
-
Mass Spectrometry provides exact molecular weight and elemental composition, crucial for formula confirmation. Tandem MS (MS/MS) further elucidates the structure by mapping fragmentation pathways.[7]
The following workflow illustrates the integrated approach advocated in this guide.
Caption: Integrated workflow for the analysis of fluorinated nicotinic acids.
NMR Spectroscopy: The Definitive Structural Tool
NMR provides an unambiguous view of the molecular framework. For fluorinated nicotinic acids, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Foundational Principles: Why ¹⁹F NMR is Superior
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (similar to ¹H), and a spin of ½, resulting in sharp signals and high sensitivity.[5][8] Crucially, its chemical shifts span a very wide range (~800 ppm), which minimizes signal overlap—a common issue in ¹H NMR—and makes the chemical shift exquisitely sensitive to the local electronic environment.[5][9]
This sensitivity allows ¹⁹F NMR to not only confirm the presence of fluorine but also to provide strong evidence for its position on the nicotinic acid ring based on characteristic chemical shift regions.
Protocol: Sample Preparation for Quantitative NMR (qNMR)
Accurate quantification requires meticulous sample preparation. This protocol is designed to ensure reproducibility and accuracy for purity determination.
Objective: To prepare a sample for ¹⁹F qNMR analysis to determine the purity of a fluorinated nicotinic acid.
Materials:
-
Fluorinated nicotinic acid sample (5-10 mg)
-
Internal Standard (IS), e.g., hexafluorobenzene or trifluoroacetic acid (high purity, >99%)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)[10]
-
Class A volumetric flasks and pipettes
-
5 mm NMR tubes
Procedure:
-
Analyte & IS Stock Solution: Accurately weigh approximately 10 mg of the fluorinated nicotinic acid and a similar molar equivalent of the internal standard into separate volumetric flasks. Record the weights precisely.
-
Solvent Choice: Dissolve each compound in the same deuterated solvent. The choice of solvent is critical; it must fully dissolve both the analyte and the internal standard without reacting with them. DMSO-d₆ is often a good starting point for polar molecules like nicotinic acids.
-
NMR Sample Preparation:
-
Transfer a precise volume (e.g., 600 µL) of the analyte stock solution into a clean, dry 5 mm NMR tube.
-
Add a precise volume (e.g., 100 µL) of the internal standard stock solution to the same NMR tube.
-
Vortex the tube gently to ensure a homogeneous solution. The final concentration for ¹H NMR is typically 1-5 mg/mL, while ¹³C and ¹⁹F NMR may require higher concentrations (5-30 mg) for good signal-to-noise.[11]
-
-
Causality Check: Why use an internal standard? The area of an NMR signal is directly proportional to the number of nuclei. By comparing the integral of a known amount of a high-purity internal standard with the integral of the analyte, one can calculate the absolute purity of the analyte, bypassing variations in sample amount or instrument settings.[12]
Protocol: Data Acquisition for ¹⁹F qNMR
The parameters used during NMR data acquisition are critical for obtaining quantitatively accurate results. Using incorrect parameters is a primary source of error.
Instrument: 400 MHz (or higher) NMR Spectrometer with a fluorine probe.
Key Parameters & Justification:
| Parameter | Recommended Setting | Rationale (The "Why") |
| Relaxation Delay (D1) | 5 x T₁ | Crucial for quantitation. T₁ is the spin-lattice relaxation time. A delay of 5 times the longest T₁ of any signal of interest (analyte or standard) ensures complete relaxation of the nuclei back to equilibrium before the next pulse. Failure to do so results in signal saturation and inaccurate integrals.[8] |
| Pulse Angle | 90° (π/2) | A 90° pulse provides the maximum signal intensity for a single scan, which is optimal for quantitative analysis. |
| Number of Scans (NS) | 16 to 64 (or more) | Signal-to-noise ratio improves with the square root of the number of scans. A higher number of scans is necessary to obtain a clear, quantifiable signal for both the analyte and the internal standard. |
| Decoupling | Inverse-gated ¹H decoupling | For quantitative ¹⁹F NMR, it's often desirable to decouple protons to collapse multiplets into single sharp peaks, which improves integration accuracy. Inverse-gated decoupling turns off the decoupler during the relaxation delay (D1) to suppress the Nuclear Overhauser Effect (NOE), which can otherwise alter signal intensities and ruin quantitation.[8] |
| Spectral Width (SW) | Sufficient to cover all signals | The wide chemical shift range of ¹⁹F requires a large spectral width to avoid signal folding (aliasing). It should encompass both the analyte and internal standard signals.[5] |
Data Interpretation: Decoding the Spectra
-
Chemical Shift (δ): The position of the ¹⁹F signal is the primary indicator of its electronic environment. For example, fluorine attached to an aromatic ring (Ar-F) will have a different chemical shift than a trifluoromethyl group (-CF₃).[13] DFT computations can be used to predict ¹⁹F NMR shifts with high accuracy (R² of 0.98), aiding in structural assignment.[13][14]
-
Coupling Constants (J): Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive proof of connectivity. The magnitude of the J-coupling constant depends on the number of bonds separating the nuclei (e.g., ³JHF, ²JCF). These through-bond correlations are invaluable for determining the exact position of the fluorine atom on the nicotinic acid ring.[15]
Mass Spectrometry: Confirming Identity and Formula
Mass spectrometry is the gold standard for determining the molecular weight and elemental formula of a compound. For fluorinated molecules, High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable.[7][16]
Foundational Principles: Why HRMS is Essential
HRMS instruments (like Orbitrap or TOF analyzers) can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other molecules with the same nominal mass.[7] This capability is crucial for confirming that the desired fluorinated nicotinic acid has been synthesized.
Protocol: Sample Preparation for LC-HRMS
Sample preparation for MS is fundamentally different from NMR, prioritizing analyte ionization and compatibility with the instrument.
Objective: To prepare a dilute solution of a fluorinated nicotinic acid for analysis by LC-ESI-HRMS.
Materials:
-
Fluorinated nicotinic acid sample
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile additives (e.g., formic acid, ammonium acetate)
-
Autosampler vials with PTFE septa[17]
Procedure:
-
Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL.[18] The final solvent should be compatible with the initial mobile phase of the LC method (e.g., 95:5 water:acetonitrile).
-
Solvent Choice Rationale: Electrospray ionization (ESI), the most common technique for molecules like nicotinic acid, requires the analyte to be in a volatile solvent. Non-volatile salts (e.g., phosphate, sodium chloride) must be avoided as they suppress ionization and contaminate the instrument.[17] If salts are unavoidable, cleanup steps like solid-phase extraction (SPE) are necessary.
-
Additives: A small amount of a volatile acid (like 0.1% formic acid) is often added to the sample and mobile phase to promote protonation of the analyte, leading to the formation of the [M+H]⁺ ion in positive ion mode.
-
Final Check: Ensure the final solution is free of any particulate matter. Filtering may be required to prevent clogging of the LC system.[18]
Protocol: Data Acquisition for LC-HRMS
This protocol outlines a general approach for acquiring high-quality MS and MS/MS data.
Instrument: LC system coupled to an HRMS detector (e.g., Q-Exactive Orbitrap, Q-TOF).
LC Method:
-
Column: A C18 reversed-phase column is a versatile choice for separating the analyte from impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute the compound.
HRMS Method:
-
Ionization Mode: ESI Positive (to detect [M+H]⁺)
-
Full Scan MS:
-
Mass Range: 100 - 500 m/z (or appropriate for the expected mass)
-
Resolution: > 60,000 to ensure accurate mass measurement.
-
-
dd-MS² (Data-Dependent MS/MS):
-
Activation: Higher-energy C-trap Dissociation (HCD)
-
Logic: The instrument automatically selects the most intense ion from the full scan (e.g., the [M+H]⁺ of the analyte) and fragments it to generate an MS/MS spectrum.
-
Data Interpretation: Understanding Fragmentation
The fragmentation patterns of fluorinated compounds can be complex but are highly informative.
-
Accurate Mass: The first step is to confirm the measured m/z of the molecular ion ([M+H]⁺) matches the theoretical m/z for the expected elemental formula within a narrow mass tolerance (< 5 ppm).
-
Fragmentation Pathways: In contrast to many hydrocarbons, the strong C-F bond influences fragmentation.[5] Common fragmentation patterns for trifluoromethylated pyridines and related structures can be complex.[19] While perfluorinated compounds often show dominant CF₃⁺ ions, singly fluorinated nicotinic acids will exhibit fragmentation characteristic of the pyridine ring itself, such as the loss of CO₂ from the carboxylic acid group, followed by fragmentation of the fluoropyridine ring.[20][21]
-
Fluorine Migration: It is critical to be aware that fragmentation of fluoroalkyl anions can involve fluorine migration, leading to unexpected fragment ions rather than simple cleavage of C-C bonds.[22] This highlights the need for careful interpretation, often aided by isotopic labeling studies or comparison with known standards.
The complementary nature of these two powerful techniques is key to confident analysis.
Caption: Complementary data from NMR and Mass Spectrometry.
Conclusion
The analysis of fluorinated nicotinic acids demands a sophisticated, multi-technique approach. By integrating the structural resolving power of NMR spectroscopy with the formula-confirming capability of high-resolution mass spectrometry, researchers can achieve unambiguous characterization and accurate quantification. The protocols and insights provided in this guide are designed to be a self-validating system, emphasizing the rationale behind each step to empower scientists to generate reliable, high-quality data. This analytical rigor is fundamental to accelerating drug discovery and ensuring the integrity of novel fluorinated therapeutics.
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Carcenac, Y., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(9), 5036–5042. [Link]
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Lathuillière, L., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(31), 11453–11463. [Link]
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Mabhudafhasi, T., & Makhafola, M. C. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]
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Ellis, D. A., et al. (2001). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 73(16), 3780-3786. [Link]
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ACS Fall 2025. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]
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Application Notes & Protocols: A Comprehensive In Vitro Profiling of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
For: Researchers, scientists, and drug development professionals.
Introduction
6-[4-(trifluoromethoxy)phenyl]nicotinic acid is a novel synthetic analog of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is a well-characterized lipid-modifying agent that primarily exerts its effects through the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2).[1] Upon activation, GPR109A couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels, which ultimately suppresses lipolysis in adipocytes. Furthermore, derivatives of nicotinic acid have been explored for their potential interactions with other key metabolic regulators, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are critical in lipid homeostasis and inflammation.[2][3]
The incorporation of a 4-(trifluoromethoxy)phenyl moiety is a common medicinal chemistry strategy to enhance metabolic stability and modulate pharmacokinetic properties. This guide provides a comprehensive, field-proven framework for the systematic in vitro characterization of this compound. The protocols herein are designed to elucidate its primary mechanism of action, evaluate potential secondary targets, assess cellular toxicity, and profile its foundational drug-like properties, thereby enabling a robust, data-driven assessment of its therapeutic potential.
Part 1: Primary Target Engagement and Functional Activity at GPR109A
Scientific Rationale: As a direct analog of nicotinic acid, the primary pharmacological hypothesis is that this compound acts as an agonist at the GPR109A receptor. The canonical signaling pathway for GPR109A involves Gαi-protein coupling, which inhibits adenylyl cyclase activity.[4] Therefore, the most direct functional readout of receptor activation is a quantifiable decrease in intracellular cAMP levels in a GPR109A-expressing cell line.
GPR109A Signaling Pathway
Caption: GPR109A agonist binding inhibits cAMP production.
Protocol 1: GPR109A-Mediated cAMP Inhibition Assay
This protocol utilizes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to quantify changes in intracellular cAMP.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A (CHO-GPR109A) in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX). Include nicotinic acid as a positive control.
-
Cell Plating: Harvest CHO-GPR109A cells and resuspend in assay buffer. Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a low-volume, white 384-well plate.
-
Compound Addition: Add 5 µL of the compound serial dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stimulate the receptor and modulate cAMP levels.
-
Detection: Add 5 µL of HTRF cAMP d2-Abbott followed by 5 µL of HTRF Eu3+-cryptate-cAMP conjugate (as per manufacturer's instructions, e.g., Cisbio).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 nm ratio. Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: GPR109A Functional Activity
| Compound | Target | Assay Type | Result (IC₅₀) |
|---|---|---|---|
| This compound | GPR109A | cAMP Inhibition | Report Value (e.g., 150 nM) |
| Nicotinic Acid (Control)[1] | GPR109A | cAMP Inhibition | Report Value (e.g., 200 nM) |
| Vehicle (DMSO) | GPR109A | cAMP Inhibition | No activity |
Part 2: Secondary Target Screening at PPARγ
Scientific Rationale: To build a comprehensive pharmacological profile and identify potential polypharmacology or off-target effects, it is prudent to evaluate the compound against other relevant nuclear receptors involved in metabolism. PPARγ is a key regulator of adipogenesis and insulin sensitivity and has been associated with some nicotinic acid-like compounds.[2][5] A two-tiered approach—a direct binding assay followed by a functional transactivation assay—provides a complete picture of interaction.
Protocol 2: PPARγ Ligand Binding Assay (Fluorescence Polarization)
This assay determines if the test compound can physically displace a fluorescently labeled probe from the PPARγ ligand-binding domain (LBD), indicating direct binding.[6]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 100 mM KCl, 0.5 mM DTT). Dilute recombinant human PPARγ-LBD, a fluorescent PPARγ probe (e.g., Fluormone™ Pan-PPAR Green), and the test compound in the assay buffer.
-
Assay Plate Setup: To a black, low-volume 384-well plate, add the test compound in a serial dilution. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Reaction Mixture: Add the PPARγ-LBD and the fluorescent probe to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization (FP) on a suitable plate reader.
-
Data Analysis: A decrease in mP (millipolarization) units indicates displacement of the fluorescent probe. Plot the mP values against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.
Protocol 3: PPARγ Reporter Gene (Transactivation) Assay
This cell-based assay measures the compound's ability to functionally activate PPARγ and induce the transcription of a reporter gene.[7]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293T) transiently or stably co-transfected with an expression vector for full-length human PPARγ and a reporter vector containing a luciferase gene downstream of a PPAR response element (PPRE).
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include Rosiglitazone as a positive control. Incubate for 18-24 hours.
-
Cell Lysis and Detection: Aspirate the medium and lyse the cells. Add a luciferase substrate (e.g., ONE-Glo™ from Promega) and measure the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the fold activation against the log of the compound concentration to determine the EC₅₀ value.
Data Presentation: PPARγ Activity Profile
| Compound | Assay Type | Result (IC₅₀ / EC₅₀) |
|---|---|---|
| This compound | PPARγ Binding (FP) | Report Value (e.g., >10 µM) |
| This compound | PPARγ Transactivation | Report Value (e.g., >10 µM) |
| Rosiglitazone (Control)[2] | PPARγ Binding (FP) | Report Value (e.g., 50 nM) |
| Rosiglitazone (Control)[2] | PPARγ Transactivation | Report Value (e.g., 30 nM) |
Part 3: In Vitro Cytotoxicity and Cellular Health Assessment
Scientific Rationale: Evaluating cytotoxicity is a mandatory step to ensure that the observed pharmacological effects are target-specific and not artifacts of cellular toxicity.[8][9] A multi-parametric approach, assessing both metabolic health and membrane integrity, provides a more robust safety profile. This workflow helps establish a therapeutic index (CC₅₀/IC₅₀).
Cytotoxicity Testing Workflow
Caption: Workflow for assessing compound cytotoxicity.
Protocol 4: Metabolic Viability Assay (MTT)
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases into purple formazan, which is indicative of metabolic activity and cell viability.[10]
Methodology:
-
Cell Plating: Seed cells (e.g., HepG2 human liver cells, or the CHO-GPR109A line) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Protocol 5: Membrane Integrity Assay (LDH Release)
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[11]
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (as per manufacturer's kit, e.g., CytoTox-ONE™ from Promega).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Stop Reaction & Read: Add stop solution and measure the fluorescence or absorbance as specified by the kit.
-
Data Analysis: Determine the CC₅₀ based on the LDH released relative to a maximum lysis control.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay Type | Result (CC₅₀) |
|---|---|---|
| CHO-GPR109A | MTT (48 hr) | Report Value (e.g., >50 µM) |
| HepG2 | MTT (48 hr) | Report Value (e.g., >50 µM) |
| HepG2 | LDH Release (48 hr) | Report Value (e.g., >50 µM) |
Part 4: Foundational In Vitro ADME Profiling
Scientific Rationale: Early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to de-risk drug candidates and guide structural optimization.[12][13] This panel of assays provides critical data on solubility, permeability, metabolic stability, and plasma protein binding, which are key determinants of in vivo pharmacokinetic behavior.[14][15]
In Vitro ADME Assay Cascade
Caption: A standard cascade for early ADME profiling.
Protocol 6: Metabolic Stability in Human Liver Microsomes (HLM)
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquot samples at various time points (e.g., 0, 5, 15, 30, 60 min) into a stop solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[16]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂ = 0.693/k).
Protocol 7: Plasma Protein Binding (Equilibrium Dialysis)
Methodology:
-
Device Setup: Use a single-use equilibrium dialysis plate (e.g., RED device) with two chambers separated by a semi-permeable membrane (8 kDa MWCO).
-
Sample Addition: Add the test compound (spiked into plasma) to the donor chamber and buffer to the receiver chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow equilibrium to be reached.
-
Sample Analysis: After incubation, take samples from both the plasma and buffer chambers and determine the compound concentration by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol 8: Parallel Artificial Membrane Permeability Assay (PAMPA)
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: Add the test compound solution (in buffer at pH 7.4) to the donor wells.
-
Assay Sandwich: Place the donor plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate sandwich for 4-18 hours at room temperature.
-
Concentration Measurement: Measure the compound concentration in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe). Classify the compound as low, medium, or high permeability based on established cut-offs (e.g., high > 5 x 10⁻⁶ cm/s).
Data Presentation: Summary of In Vitro ADME Properties
| Parameter | Assay | Result | Classification |
|---|---|---|---|
| Kinetic Solubility (pH 7.4) | Nephelometry | e.g., 85 µM | Good |
| Permeability (Pₑ) | PAMPA | e.g., 7.2 x 10⁻⁶ cm/s | High |
| Metabolic Stability (t₁/₂) | HLM | e.g., 45 min | Moderate |
| Plasma Protein Binding (% Bound) | Equilibrium Dialysis | e.g., 92% | High |
Conclusion
This comprehensive guide outlines a systematic and robust series of in vitro protocols for the characterization of this compound. By progressing from primary target engagement and functional potency to secondary target selectivity, cytotoxicity, and a foundational ADME profile, researchers can efficiently generate a high-quality data package. This integrated approach not only elucidates the compound's mechanism of action but also provides critical, early-stage insights into its potential safety and drug-like properties, enabling informed decision-making for subsequent lead optimization and preclinical development.
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH-PMC. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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NCBI Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). PPARγ FP-Based Ligand Screening Assay Kit - Green. Retrieved from [Link]
-
Wang, R., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Retrieved from [Link]
-
Liberato, M. V., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Endocrinology. Retrieved from [Link]
-
Liby, K. T., et al. (2009). Virtual Screening as a Technique for PPAR Modulator Discovery. PMC - NIH. Retrieved from [Link]
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Chaput, L., et al. (2011). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PMC - NIH. Retrieved from [Link]
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Sarlak, S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
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Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. Retrieved from [Link]
-
ResearchGate. (2012). GPR109A activation in breast cancer cells inhibits cell survival and.... Retrieved from [Link]
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El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
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El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. PubMed. Retrieved from [Link]
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Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. PMC - NIH. Retrieved from [Link]
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Kopecká, J., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). VITB3 - Overview: Vitamin B3 and Metabolites, Plasma. Retrieved from [Link]
-
Arauz, J., et al. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. PubMed. Retrieved from [Link]
-
Pireddu, R., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central. Retrieved from [Link]
-
von Wnuck Lipinski, K., et al. (2014). Niacin reverses migratory macrophage foam cell arrest mediated by oxLDL in vitro. PLOS ONE. Retrieved from [Link]
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PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Application Notes and Protocols for the Use of 6-[4-(trifluoromethoxy)phenyl]nicotinic Acid in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Multifunctional Approach to Perovskite Stability and Efficiency
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, the intrinsic defect density in perovskite materials significantly hampers their long-term stability and overall performance, posing a critical barrier to commercialization. Additive engineering has emerged as a powerful strategy to mitigate these challenges by passivating defects and controlling the crystallization of the perovskite film.
This guide provides a detailed overview of the application of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid , a promising multifunctional additive for enhancing the efficiency and stability of perovskite solar cells. This compound integrates the defect-passivating properties of a nicotinic acid moiety with the hydrophobicity-enhancing characteristics of a trifluoromethoxy-substituted phenyl group. The carboxylic acid and the nitrogen on the pyridine ring of the nicotinic acid can effectively coordinate with uncoordinated lead ions (Pb²⁺) and passivate halide vacancy defects in the perovskite lattice. Simultaneously, the trifluoromethoxy group imparts a hydrophobic character to the perovskite film, offering enhanced protection against moisture ingress, a key degradation pathway for these devices.
While direct performance data for this compound is emerging, extensive research on the closely related compound, 6-(trifluoromethyl)nicotinic acid (TFNA), has demonstrated a significant enhancement in power conversion efficiency (PCE) from 16.64% to 20.45% in inverted PSCs.[1] This analogue also showed improved moisture resistance, with optimized devices retaining 75% of their initial PCE under ambient conditions, compared to approximately 40% for pristine devices.[1] These findings provide a strong rationale for the investigation and application of this compound.
Part 1: Synthesis of this compound
A plausible and widely adopted synthetic route for 6-aryl-nicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and tolerance to a wide range of functional groups.
Proposed Synthesis Protocol via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 6-chloronicotinic acid and 4-(trifluoromethoxy)phenylboronic acid.
Materials and Reagents:
-
6-Chloronicotinic acid
-
4-(Trifluoromethoxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a flame-dried two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add degassed 1,4-dioxane to dissolve the solids. Stir the mixture for 15-20 minutes at room temperature until a homogeneous solution of the tetrakis(triphenylphosphine)palladium(0) catalyst is formed.
-
Reaction Setup: To the catalyst solution, add 6-chloronicotinic acid (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Reaction Execution: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Fabrication of High-Efficiency Perovskite Solar Cells
This section details a protocol for the fabrication of an inverted (p-i-n) perovskite solar cell, a common architecture that often benefits from this type of passivation agent.
Device Architecture and Workflow
The inverted p-i-n architecture consists of the following layers: Glass/ITO/Hole Transport Layer (HTL)/Perovskite/[this compound]/Electron Transport Layer (ETL)/Metal Electrode.
Caption: Schematic of the inverted (p-i-n) perovskite solar cell architecture.
Detailed Fabrication Protocol
Materials and Reagents:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) precursor solution (e.g., PTAA in toluene)
-
Perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite in DMF:DMSO)
-
This compound
-
Electron Transport Layer (ETL) material (e.g., C60)
-
Buffer layer material (e.g., BCP)
-
Metal for electrode (e.g., Silver or Gold)
-
Solvents: Acetone, Isopropanol, Toluene, Chlorobenzene (CBZ)
Instrumentation:
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma cleaner
-
Spin coater (preferably in a nitrogen-filled glovebox)
-
Hotplate (in a nitrogen-filled glovebox)
-
Thermal evaporator
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or oxygen plasma for 15 minutes immediately before use to enhance the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene (e.g., 2 mg/mL).
-
Spin-coat the PTAA solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 100 °C for 10 minutes.
-
-
Perovskite Precursor Solution Preparation with Additive:
-
Prepare the desired perovskite precursor solution (e.g., a triple-cation formulation of CsMAFA) in a co-solvent mixture of DMF and DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Add the desired amount of the this compound stock solution to the perovskite precursor solution. The optimal concentration needs to be determined experimentally but a good starting point, based on similar additives, is in the range of 0.1 to 1.0 mg/mL.
-
Stir the final solution for at least 2 hours before use.
-
-
Perovskite Layer Deposition (in a glovebox):
-
Transfer the substrates with the HTL into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution containing the additive onto the HTL-coated substrate.
-
Spin-coat in a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
-
During the second step (at around the 15-second mark), dispense an anti-solvent such as chlorobenzene (CBZ) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes. The exact temperature and time should be optimized.
-
-
Electron Transport and Electrode Layers Deposition:
-
After the perovskite film has cooled down, sequentially deposit the ETL (e.g., C60, ~20 nm), a buffer layer (e.g., BCP, ~8 nm), and the metal electrode (e.g., Ag or Au, ~100 nm) via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Part 3: Mechanism of Action and Characterization
The effectiveness of this compound as a passivating agent stems from its dual-functional chemical structure.
Passivation Mechanism
-
Defect Passivation: The carboxylic acid group (-COOH) and the nitrogen atom in the pyridine ring of the nicotinic acid moiety act as Lewis bases. They can form coordinate bonds with uncoordinated Pb²⁺ ions, which are common Lewis acid-type defects in perovskite films. This interaction passivates these defect sites, reducing non-radiative recombination pathways for charge carriers.
-
Crystal Growth Modulation: The additive can interact with the perovskite precursors in the solution phase, modulating the crystallization kinetics. This often leads to the formation of larger, more uniform perovskite grains with fewer grain boundaries, which further reduces defect density and improves charge transport.
-
Enhanced Hydrophobicity: The trifluoromethoxy (-OCF₃) group is highly hydrophobic. When the additive molecules anchor to the perovskite surface, these groups form a moisture-repelling layer, enhancing the stability of the perovskite film against degradation from ambient humidity.
Sources
"formulation of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid for in vivo studies"
Application Note & Protocol Guide
Topic: Formulation of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid for In Vivo Studies
Introduction: Navigating the Formulation Challenge of Poorly Soluble Compounds
The progression of novel chemical entities from discovery to preclinical evaluation is frequently impeded by challenges related to their physicochemical properties. A significant hurdle is poor aqueous solubility, which can severely limit oral bioavailability and complicate the development of parenteral dosage forms, making it difficult to achieve therapeutic concentrations in vivo.[1][2] this compound, a compound of interest likely due to its structural relation to nicotinic acid and its potential effects on lipid metabolism, presents such a challenge.[3][4] The presence of a trifluoromethoxy phenyl group significantly increases its lipophilicity, predicting low water solubility.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise and validate formulations of this compound for in vivo studies. We will move beyond simple recipes to explain the causal relationships behind formulation choices, ensuring that the selected vehicle system is both effective for drug delivery and well-tolerated in preclinical animal models.[5][6] Our approach is rooted in a systematic workflow, from initial physicochemical characterization to the development of robust suspension and solubilized formulations, complete with detailed protocols and quality control measures.
Part 1: Pre-Formulation Assessment - The Foundation of Rational Design
Before any formulation work begins, a thorough characterization of the Active Pharmaceutical Ingredient (API) is paramount. This pre-formulation assessment provides the essential data needed to guide the selection of a suitable formulation strategy.[2] For a novel compound like this compound, many of these properties may need to be determined experimentally, but predictions can offer a starting point.
Table 1: Key Physicochemical Properties of this compound
| Property | Predicted/Known Value | Significance for Formulation |
| Molecular Formula | C₁₃H₈F₃NO₃[7] | Influences molecular weight and solubility characteristics. |
| Molecular Weight | 283.2 g/mol [7] | Relevant for calculating molar concentrations. |
| Appearance | Likely a solid powder. | The physical form dictates the initial handling and processing steps. |
| pKa | 2.08 ± 0.10 (Predicted)[8] | The acidic nature (due to the carboxylic acid) suggests that solubility will be highly pH-dependent. Solubility should increase significantly in basic conditions (pH > pKa) as the acid is converted to its more soluble salt form.[9] |
| Boiling Point | 377.8 ± 42.0 °C (Predicted)[8] | Indicates high thermal stability, suggesting that gentle heating to aid dissolution is unlikely to cause degradation. |
| Aqueous Solubility | Predicted to be very low. | This is the primary challenge. Strategies to enhance solubility or create a stable dispersion are necessary.[10] |
| Organic Solubility | Soluble in DMSO and DMF (based on parent nicotinic acid)[11] | Provides options for creating a concentrated stock solution before dilution into a more complex vehicle. |
Part 2: The Formulation Development Workflow
The selection of an appropriate formulation strategy is a multi-step process that depends on the API's properties, the intended route of administration, and the requirements of the preclinical study.[6] For early-stage in vivo pharmacokinetic (PK) or efficacy studies, the goal is often to develop a simple, reproducible, and well-tolerated formulation. The following workflow illustrates a logical path for formulating this compound.
Caption: Formulation development workflow for this compound.
Part 3: Experimental Formulation Protocols
Here we provide two distinct, detailed protocols for preparing formulations suitable for common preclinical routes of administration.
Protocol 1: Aqueous Suspension for Oral Gavage
Objective: To prepare a homogeneous, stable, and easily re-dispersible aqueous suspension for consistent oral dosing. This is often the most straightforward approach for water-insoluble compounds.[12]
Materials & Equipment:
-
This compound (API)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Polysorbate 80 (Tween® 80)
-
Purified Water or 0.9% Saline
-
Analytical balance, magnetic stirrer and stir bar, glass beaker, volumetric flask, mortar and pestle.
Methodology:
-
Vehicle Preparation (e.g., 100 mL of 0.5% Na-CMC with 0.1% Tween 80):
-
Add approximately 90 mL of purified water to a beaker with a magnetic stir bar.
-
While stirring, slowly sprinkle 0.5 g of Na-CMC onto the vortex of the water to prevent clumping. Continue stirring until fully dissolved (this may take 30-60 minutes).
-
Add 0.1 mL of Tween 80 to the solution and stir until homogeneous.
-
Transfer the solution to a 100 mL volumetric flask and add water to the mark. This is your final vehicle.
-
Rationale: Na-CMC is a suspending agent that increases the viscosity of the vehicle, slowing the sedimentation of API particles.[13] Tween 80 is a wetting agent that reduces the surface tension between the hydrophobic API particles and the aqueous vehicle, ensuring uniform dispersion and preventing aggregation.[14]
-
-
API Preparation and Suspension:
-
Calculate the required mass of API for the desired final concentration and volume (e.g., for 10 mg/mL in 20 mL, weigh 200 mg of API).
-
Place the weighed API into a clean mortar.
-
Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the mortar to form a thick, smooth paste. Triturate the paste thoroughly with the pestle for 2-3 minutes.
-
Rationale: This "levigation" step is critical. It breaks down any API agglomerates and ensures each particle is coated with the wetting agent, which is essential for creating a uniform final suspension.[13]
-
Gradually add the remaining vehicle to the mortar in small portions, mixing well after each addition.
-
Transfer the final suspension to an appropriate container (e.g., a sterile glass vial). Use a small amount of vehicle to rinse the mortar and pestle and add it to the final container to ensure a complete transfer.
-
Stir the final suspension for at least 15 minutes before dose administration.
-
-
Administration Note: Always stir the suspension immediately before drawing each dose to ensure homogeneity, as some settling over time is inevitable.
Protocol 2: Solubilized Formulation for Parenteral Administration
Objective: To prepare a clear, sterile-filterable solution for intravenous (IV) or intraperitoneal (IP) administration. This requires overcoming the API's poor aqueous solubility.[15]
Materials & Equipment:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% Saline or 5% Dextrose in Water (D5W)
-
Sterile vials, vortex mixer, sonicator, 0.22 µm sterile syringe filters.
Methodology (Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline):
-
Calculation and API Weighing:
-
Determine the final concentration needed for the study (e.g., 5 mg/mL). Calculate the required mass of API for the total volume.
-
Safety Rationale: The percentage of organic solvents like DMSO should be minimized to avoid in vivo toxicity.[5][16] This vehicle is a common starting point, but its tolerability should be confirmed in a pilot study.
-
-
Solubilization Procedure (for 10 mL final volume):
-
Weigh 50 mg of API and place it in a sterile vial.
-
Add 1.0 mL of DMSO to the vial. Vortex and sonicate gently until the API is completely dissolved, forming a clear, concentrated stock solution. Ensure no solid particles remain.[15]
-
Add 4.0 mL of PEG400 to the DMSO solution. Vortex thoroughly until the mixture is homogeneous.
-
Crucial Step: Slowly add 5.0 mL of sterile saline to the organic mixture dropwise while continuously vortexing.
-
Rationale: Rapid addition of the aqueous component can cause the hydrophobic drug to precipitate out of solution. A slow, controlled addition maintains the drug in a solubilized state.[15]
-
-
Final Checks and Sterilization:
-
Visually inspect the final formulation for clarity and the absence of any precipitation. The solution should be perfectly clear.
-
If the solution is clear, draw it into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container. This step is mandatory for parenteral administration.[17]
-
Note: Formulations should be prepared fresh daily unless stability data proves otherwise. Observe the solution for any signs of precipitation right up until the time of dosing.
-
Part 4: Quality Control and Formulation Characterization
Validation of the formulation's properties is a non-negotiable step to ensure data integrity and animal welfare.[18]
Table 2: Recommended Quality Control (QC) Tests for Preclinical Formulations
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Suspension: Uniform, milky, no large agglomerates. Solution: Clear, no visible particles or precipitation. | The first indicator of formulation success or failure.[15] |
| pH | pH meter | Within a physiologically tolerated range (typically 6.0-8.0 for parenteral).[19] | Ensures the formulation is not irritating to tissues upon administration. |
| Re-suspendability (Suspension) | Gentle inversion/shaking | Easily re-suspended to a uniform state after settling. No caking. | Guarantees dose uniformity throughout the duration of the study.[20] |
| Particle Size (Suspension) | Dynamic Light Scattering (DLS) or Laser Diffraction | Consistent particle size distribution. Typically in the low micron range. | Particle size affects dissolution rate and bioavailability.[9][10] |
| Concentration & Purity | High-Performance Liquid Chromatography (HPLC) | Concentration within ±10% of the target. Purity should match the starting API. | Confirms accurate dosing and detects any potential degradation of the API during formulation.[21][22] |
| Short-Term Stability | Visual Inspection & HPLC | No change in appearance or concentration after 2-4 hours at room temperature. | Ensures the formulation remains stable throughout the dose preparation and administration period.[18] |
Part 5: Putative Mechanism of Action - A Contextual Framework
The compound this compound is a structural analog of nicotinic acid (Niacin, Vitamin B3). Pharmacological doses of nicotinic acid are well-known to favorably alter plasma lipid profiles.[4][23] Its primary effects include reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[24]
The lipid-modifying effects of nicotinic acid are mediated, in part, through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes.[4] Activation of this receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction in hormone-sensitive lipase activity. This suppresses the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the substrate available for hepatic triglyceride synthesis and subsequent VLDL secretion.[23][25] Furthermore, nicotinic acid can directly inhibit the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, further limiting triglyceride synthesis.[23]
Given its structure, it is plausible that this compound may act as a modulator of these same pathways. In vivo studies using a well-characterized formulation are essential to confirm this hypothesis and evaluate its specific pharmacological profile.
References
- Scribd. Pharmaceutical Excipients of Oral Suspension Formulations.
- National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
-
ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Technium Science. Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
- PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- National Institutes of Health (NIH). The role of assay methods in characterizing the quality of bulk pharmaceuticals.
- Gad Consulting Services. Vehicles for Animal Studies.
- TA Instruments. Key Analytical Techniques For Pharmaceutical Discovery And Formulation.
- Agno Pharmaceuticals. The Guide To Analytical Method Development.
-
National Institutes of Health (NIH). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
- ResearchGate. Analytical Techniques for Drug Formulation.
- BenchChem. Application Notes and Protocols for In Vivo Studies with "Anticancer Agent 28".
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
ResearchGate. Commonly Used Excipients in Pharmaceutical Suspensions. Available from: [Link]
- Lubrizol. A Guide to Oral Suspensions for Formulation Scientists.
- Google Patents. Oral suspension formulation.
-
ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
- ChemicalBook. 851266-74-5(this compound) Product Description.
- Pharmapproach.com. Excipients Used in the Formulation of Pharmaceutical Suspensions.
- Admescope. Preclinical formulations for pharmacokinetic studies.
- Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
YouTube. How to Prepare a Standard Solution - Biology Lab Techniques. Available from: [Link]
- Taylor & Francis eBooks. Preparation of Laboratory Solutions – Part B.
-
MDPI. Development and Pilot in Vivo Testing of a Protocol for PLGA–Vancomycin Coatings on PTFE Used as Silicone-Implant Analogs. Available from: [Link]
- ChemicalBook. This compound.
-
PubChem. 6-(Trifluoromethyl)nicotinic acid. Available from: [Link]
- PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.
- G-Biosciences. Solution Preparation: The Gatekeeper for Working in a Bioscience Research Lab.
- BOC Sciences. Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- Cayman Chemical. Nicotinic Acid - PRODUCT INFORMATION.
-
Chemsrc. CAS#:1105997-81-6 | 4-Phenyl-6-(trifluoromethyl)nicotinic acid. Available from: [Link]
- PubMed. Mechanism of action of niacin.
-
ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. Available from: [Link]
- Linus Pauling Institute | Oregon State University. Niacin.
-
PubChem. 6-Fluoronicotinic Acid. Available from: [Link]
Sources
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. This compound CAS#: 851266-74-5 [chemicalbook.com]
- 8. 851266-74-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Excipients Used in the Formulation of Pharmaceutical Suspensions [pharmapproach.com]
- 15. benchchem.com [benchchem.com]
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- 24. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
Welcome to the technical support center for the synthesis of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. The following information is curated to address specific challenges you may encounter during the synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This guide will focus on the widely used Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds.[1][2]
Issue 1: Low or No Product Yield in the Suzuki-Miyaura Coupling Reaction
Q1: My Suzuki-Miyaura coupling reaction between a 6-halonicotinic acid derivative and 4-(trifluoromethoxy)phenylboronic acid is resulting in a low yield or no product at all. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a heteroaryl halide like a 6-halonicotinic acid derivative is a common challenge. The primary culprits often revolve around the catalyst system, reaction conditions, and the integrity of your reagents. A systematic approach is crucial for pinpointing the issue.
Initial Troubleshooting Steps:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: 4-(Trifluoromethoxy)phenylboronic acid can be susceptible to protodeboronation, especially in the presence of excess water or strong bases.[3][4] Ensure your boronic acid is of high purity and has been stored under anhydrous conditions. Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[4]
-
Halopyridine Substrate: 6-Chloronicotinic acid or its esters are common starting materials. Aryl chlorides can be less reactive than bromides or iodides in Suzuki couplings.[5] Ensure the purity of your starting material, as impurities can inhibit the catalyst.
-
Solvent and Base Anhydrous Conditions: Ensure all solvents are anhydrous and bases are freshly opened or properly stored. Moisture can significantly hinder the reaction by promoting protodeboronation and deactivating the catalyst.[4][6]
-
-
Catalyst System and Activation:
-
Palladium Pre-catalyst: Palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species.[6][7] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or more advanced pre-catalysts.
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient pyridine substrates and potentially challenging aryl chlorides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than traditional ligands like triphenylphosphine.[3][4]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[3] Bulky ligands can help shield the palladium from this inhibition. The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[5][6] Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[3] An optimal temperature must be determined empirically.
-
Issue 2: Significant Formation of Side Products
Q2: I'm observing significant side products in my reaction mixture, primarily homocoupling of the boronic acid and reduction of the 6-halonicotinic acid derivative. How can I minimize these?
A2: The formation of side products such as biaryls from homocoupling of the boronic acid and dehalogenation of the aryl halide are common issues in Suzuki-Miyaura couplings.
Minimizing Side Product Formation:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial. The choice of palladium precursor and ligands can also influence the extent of homocoupling.
-
Dehalogenation of the Aryl Halide: This reductive process can occur, particularly with more reactive aryl halides. The presence of water or other protic sources can contribute to this side reaction. Ensuring anhydrous conditions is a key step in minimizing dehalogenation. The choice of base can also play a role; sometimes a weaker base can be beneficial.[4]
Experimental Protocols and Data
Optimized Suzuki-Miyaura Coupling Protocol for this compound methyl ester
This protocol outlines a robust starting point for the synthesis. Note that the final product is the methyl ester, which can then be hydrolyzed to the desired carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add methyl 6-chloronicotinate (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition and Degassing: Add a suitable anhydrous solvent system (e.g., 1,4-dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Methyl 6-chloronicotinate | Ester protecting group can improve solubility and simplify purification. |
| Boronic Acid | 4-(trifluoromethoxy)phenylboronic acid | Key coupling partner. |
| Catalyst | Pd(OAc)₂ / XPhos | A robust catalyst system for challenging couplings.[3][4] |
| Base | K₂CO₃ or Cs₂CO₃ | Common bases for Suzuki couplings; Cs₂CO₃ is often more effective.[4] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings with aryl chlorides. |
Hydrolysis of the Ester to the Carboxylic Acid
Q3: What is the recommended procedure for hydrolyzing the methyl ester of this compound to the final product?
A3: The hydrolysis of the methyl ester to the carboxylic acid is a standard procedure.
Step-by-Step Hydrolysis Protocol:
-
Dissolution: Dissolve the purified methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate in a suitable solvent such as a mixture of THF and water.
-
Base Addition: Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Isolation: The desired carboxylic acid should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizing the Workflow
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the Suzuki-Miyaura coupling.
General Synthetic Workflowdot
Sources
Technical Support Center: Optimizing Suzuki Coupling for 6-Phenylnicotinic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for the synthesis of 6-phenylnicotinic acid via Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful and versatile reaction, its application to heteroaromatic systems like nicotinic acid derivatives can present unique challenges.[1][2] This document will provide not just protocols, but the underlying scientific reasoning to empower you to optimize this specific transformation.
The Challenge: Synthesizing 6-Phenylnicotinic Acid
The synthesis of 6-phenylnicotinic acid typically involves the palladium-catalyzed cross-coupling of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with phenylboronic acid. The core of the challenge lies in the electronic nature of the pyridine ring. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of 6-phenylnicotinic acid.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling for 6-phenylnicotinic acid synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.[3][4][5][6]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when not pre-activated, can be sensitive to air and moisture.[3] Ensure your catalyst and phosphine ligands have been stored under an inert atmosphere to prevent oxidation.[3]
-
Reagent Quality:
-
6-Halonicotinic Acid Derivative: Ensure the starting material is pure and dry. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[3] Couplings with 6-chloronicotinic acid are more challenging and often necessitate more active catalyst systems.[2][7]
-
Phenylboronic Acid: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][8] Using fresh, high-purity phenylboronic acid is recommended. Consider using more stable derivatives like pinacol esters or MIDA boronates if protodeboronation is a suspected issue.[3][7]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[3] Ensure your base is of high purity.
-
Q2: I'm observing significant amounts of starting material at the end of the reaction. What could be the cause?
A2: Unreacted starting material, particularly the 6-halonicotinic acid derivative, often points to issues with catalyst activity or the reaction conditions being too mild.
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced catalyst system with bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step.[2][9]
-
Ligand Choice: For challenging substrates like heteroaryl chlorides, the choice of ligand is critical.[2] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos can significantly improve catalytic activity and are often necessary for the coupling of aryl chlorides.[2][10]
-
Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times to go to completion, especially when using less reactive aryl chlorides.[11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I'm seeing a significant amount of a byproduct that appears to be benzene. What is happening?
A3: The formation of benzene is a classic indicator of protodeboronation of your phenylboronic acid.[8][12] This is a common side reaction where the C-B bond is cleaved by a proton source.
-
Minimizing Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[3][8] Using anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents: Converting phenylboronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[7][13] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9][13]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3]
-
Q4: My TLC/LC-MS shows a byproduct with a mass corresponding to a biphenyl. What is this and how can I avoid it?
A4: The formation of biphenyl is due to the homocoupling of phenylboronic acid.[12] This side reaction is also catalyzed by palladium.
-
Minimizing Homocoupling:
-
Controlled Addition of Boronic Acid: Adding the phenylboronic acid slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
Optimizing Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.
-
Exclusion of Oxygen: While oxygen is generally detrimental to the catalyst, in some cases, it can promote homocoupling. Maintaining a strictly inert atmosphere is crucial.
-
Q5: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A5: The base plays a critical role in the Suzuki coupling by activating the boronic acid to facilitate the transmetalation step.[14][15][16][17] It converts the neutral boronic acid into a more nucleophilic boronate species.[17]
-
Commonly Used Bases:
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective, often in combination with aqueous solvent mixtures.[17] Potassium carbonate (K₂CO₃) is a good starting point.[18]
-
Phosphates (K₃PO₄): A strong inorganic base that is often very effective, particularly in polar aprotic solvents like dioxane or THF.[17]
-
Fluorides (KF, CsF): These are useful when your substrate contains base-sensitive functional groups, like esters, as they are less likely to cause hydrolysis.[17]
-
The choice of base is often interdependent with the choice of solvent and the specific substrates being used.
Optimized Experimental Protocol (Suggested Starting Point)
This protocol is a recommended starting point for the synthesis of 6-phenylnicotinic acid. Optimization may be required based on your specific experimental setup and the purity of your reagents.
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Suggested Quantity | Moles (mmol) | Equivalents |
| 6-Chloronicotinic Acid Methyl Ester | 171.57 | 172 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 (2.5 mol%) |
| SPhos | 410.48 | 41 mg | 0.1 | 0.1 (10 mol%) |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-chloronicotinic acid methyl ester (172 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and SPhos (41 mg, 0.1 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis (if starting with the ester): The resulting methyl 6-phenylnicotinate can be hydrolyzed to 6-phenylnicotinic acid using standard procedures (e.g., LiOH in THF/water).
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo). 2025;73(4):327-335. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Hindawi. [Link]
-
RSC Advances. RSC Publishing. [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ElectronicsAndBooks. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
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- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: A Guide to Improving the Yield of 6-Aryl-Nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-aryl-nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you enhance your reaction yields and obtain high-purity products.
Introduction: The Challenge and Importance of 6-Aryl-Nicotinic Acids
6-Aryl-nicotinic acids are a critical structural motif in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their synthesis, however, can be challenging. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate metal catalysts can lead to low yields and the formation of unwanted side products. This guide will focus primarily on the most common and versatile method for their synthesis: the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-aryl-nicotinic acids and why?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent method. This palladium-catalyzed reaction couples a 6-halonicotinic acid derivative (typically a bromo- or chloro-nicotinate ester) with an arylboronic acid or ester. Its popularity stems from its high functional group tolerance, the commercial availability of a wide range of boronic acids, and the relatively mild reaction conditions.[1][2]
Q2: I'm starting a new synthesis. Should I use a 6-chloro or 6-bromonicotinic acid derivative?
A2: The choice of halide significantly impacts reactivity. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[3][4] 6-Bromonicotinic acid derivatives are generally more reactive and often a good starting point for optimization.[5] 6-Chloronicotinic acid derivatives are less expensive but are also less reactive, typically requiring more active catalyst systems with specialized ligands to achieve good yields.[3][6]
Q3: My boronic acid is not very stable. What are my options?
A3: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition, primarily through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[3][7] To circumvent this, consider using more stable boronic esters, such as pinacol esters or MIDA boronates.[3] These are generally more robust and can be stored for longer periods.
Q4: What are the key components of a Suzuki-Miyaura reaction for this synthesis?
A4: A typical Suzuki-Miyaura reaction for 6-aryl-nicotinic acid synthesis involves the following key components:
-
6-Halonicotinic acid derivative: The electrophilic coupling partner.
-
Arylboronic acid or ester: The nucleophilic coupling partner.
-
Palladium catalyst: The heart of the reaction, facilitating the cross-coupling.
-
Ligand: Coordinates to the palladium and influences its reactivity and stability.
-
Solvent: Dissolves the reactants and influences the reaction rate and outcome.
Troubleshooting Guide: Overcoming Low Yields and Side Reactions
Low yields in the synthesis of 6-aryl-nicotinic acids are a common frustration. This section provides a systematic approach to troubleshooting your reaction.
Problem 1: Low or No Product Formation
If you observe little to no formation of your desired 6-aryl-nicotinic acid, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps and Explanations |
| Inactive Catalyst | Verify Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. For challenging couplings, consider using more active, pre-formed catalysts. |
| Poor Reagent Quality | Check Starting Material Purity: Impurities in your 6-halonicotinic acid derivative or arylboronic acid can inhibit the reaction. Use freshly purified starting materials. As mentioned in the FAQs, boronic acids can degrade; consider using a more stable boronic ester.[3] |
| Inadequate Inert Atmosphere | Ensure Rigorous Degassing: Oxygen can deactivate the palladium catalyst.[3] Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7] |
| Suboptimal Reaction Temperature | Screen a Range of Temperatures: While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition or side reactions.[7] Experiment with a temperature range (e.g., 80-120 °C) to find the optimal balance. |
| Incorrect Base Selection | Choose the Right Base: The base is crucial for activating the boronic acid but can also promote side reactions.[10] For sensitive substrates, milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[3] The strength and solubility of the base can significantly impact the reaction.[7] |
Problem 2: Presence of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products. Here are the most common culprits and how to address them:
| Side Product | Cause and Mitigation Strategies |
| Homocoupling of Boronic Acid | Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[11] Solution: Ensure your reaction is thoroughly degassed before adding the palladium catalyst.[7] |
| Protodeboronation | Cause: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.[7] This is often exacerbated by excess water or harsh basic conditions.[7] Solution: Use anhydrous reagents and solvents where possible. Employ milder bases like K₃PO₄ or KF.[3] |
| Dehalogenation of the Starting Material | Cause: The halogen on the nicotinic acid derivative is replaced by a hydrogen atom. This can be a competing pathway, especially with highly active catalysts. Solution: Lowering the reaction temperature or using a less active catalyst system may help to minimize this side reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of a 6-aryl-nicotinic acid ester. Optimization will likely be required for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 6-halonicotinic acid ester (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction for 6-aryl-nicotinic acid synthesis.
Caption: A decision tree for troubleshooting low yields in 6-aryl-nicotinic acid synthesis.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Purification of 6-Aryl-Nicotinic Acids
The final step in your synthesis is the purification of the target compound. Nicotinic acid derivatives can sometimes be challenging to purify.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for achieving high purity.[12][13][14] Experiment with different solvent systems to find one that provides good recovery.
-
Acid-Base Extraction: The carboxylic acid functionality of your product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution) to move the desired product into the aqueous layer as its salt.[15] The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure nicotinic acid, which can be collected by filtration.
-
Column Chromatography: For non-crystalline products or when other methods fail, silica gel column chromatography can be employed. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.[15]
By systematically addressing the potential issues outlined in this guide, you can significantly improve the yield and purity of your 6-aryl-nicotinic acid synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (2025, December). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- Kumar, K.L., Wasewar, B.V., & Babu, B.V. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
- Organic Syntheses. (n.d.). Nicotinic acid.
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Molander, G. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Dreher, S. D., et al. (2016).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
"solubility issues of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid in biological assays"
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related issues with this compound in their biological assays. As Senior Application Scientists, we have compiled this guide to provide you with both foundational knowledge and practical, field-proven troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a compound of interest in many areas of drug discovery. However, its molecular structure presents inherent solubility challenges. The presence of the trifluoromethoxy group significantly increases the lipophilicity of the molecule, a primary reason for its poor aqueous solubility.[1][2] This is coupled with a nicotinic acid core, which, being acidic, means its solubility is highly dependent on the pH of the solution.
This guide will walk you through a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent starting point, as nicotinic acid and its derivatives generally show high solubility in this solvent.[3][4] From this stock, you can perform serial dilutions into your aqueous buffer. It is crucial to never add the aqueous buffer directly to the solid compound.
Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What's happening?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The key is to ensure the final concentration of your compound in the assay is below its solubility limit in the final assay buffer composition, including the percentage of DMSO.
Q3: What is the maximum percentage of DMSO I can use in my assay?
A3: This is highly dependent on your specific biological system (e.g., cell line, enzyme). As a general rule, most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. However, it is imperative to run a vehicle control experiment to determine the tolerance of your specific assay to DMSO.
Q4: How does pH affect the solubility of this compound?
A4: this compound is an acidic compound due to its carboxylic acid group. At a pH below its acid dissociation constant (pKa), the compound will be in its neutral, less soluble form. Above the pKa, it will be in its ionized (salt) form, which is significantly more water-soluble. Therefore, increasing the pH of your buffer can dramatically improve solubility.
Troubleshooting Guides: A Step-by-Step Approach
This section provides detailed protocols and the scientific rationale behind them to systematically address solubility issues.
Guide 1: Optimizing Your Stock Solution and Dilution Strategy
The proper preparation of your stock solution is the foundation for a successful experiment.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Begin with 100% DMSO. If you still face solubility limitations, other organic solvents like dimethylformamide (DMF) can be considered.
-
Weighing and Dissolving: Accurately weigh out your compound. Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Aiding Dissolution: Use a vortex mixer to agitate the solution. Gentle warming (to no more than 37°C) and sonication can also be employed to aid dissolution.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates before proceeding.
-
Storage: Store your stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram 1: Stock Solution Preparation Workflow
Sources
Technical Support Center: Navigating the Purification of Nicotinic Acid Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving the desired purity of these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common issues faced during the purification of nicotinic acid derivatives:
Q1: I'm struggling to remove unreacted nicotinic acid from my ester derivative. Standard aqueous washes aren't working well.
A1: This is a frequent challenge due to the zwitterionic nature of nicotinic acid, which can lead to significant solubility in both aqueous and organic phases, especially in the presence of other polar molecules. A simple water wash is often insufficient.
-
Expert Insight: The key is to exploit the acidic nature of the carboxylic acid group. A dilute basic wash is generally the most effective method.
-
Troubleshooting Steps:
-
Dissolve your crude product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[1].
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃)[1]. This will deprotonate the nicotinic acid, forming the highly water-soluble sodium nicotinate salt, which will partition into the aqueous phase.
-
Be cautious with stronger bases like sodium hydroxide (NaOH), as they can potentially hydrolyze your ester product, especially if it is unhindered[1].
-
Perform multiple extractions with the basic solution to ensure complete removal of the nicotinic acid.
-
Follow with a water wash to remove any remaining base, and then a brine wash to aid in drying the organic layer.
-
Q2: My nicotinic acid derivative won't crystallize, even after cooling and concentrating the solution.
A2: Crystallization is a complex process influenced by several factors, including supersaturation, solvent choice, and the presence of impurities. Nicotinic acid and its derivatives are also known to exhibit polymorphism, meaning they can exist in different crystal forms with varying physical properties[2][3].
-
Expert Insight: Inducing crystallization often requires patience and a systematic approach to finding the right conditions.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create microscopic imperfections that serve as nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to act as a template for crystal growth.
-
Solvent System: The choice of solvent is critical[2]. If a single solvent system fails, consider an anti-solvent crystallization. Dissolve your compound in a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until the solution becomes turbid.
-
Temperature Gradient: Slow cooling is generally preferred for forming well-ordered crystals. Try cooling the solution in a controlled manner, for instance, by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight, followed by further cooling in a refrigerator or freezer.
-
Q3: I'm observing multiple spots on my TLC plate after purification. How can I improve the separation?
A3: The presence of multiple spots indicates that your current purification method is not achieving complete separation. The choice of stationary and mobile phases in chromatography is crucial for resolving compounds with similar polarities[4][5][6].
-
Expert Insight: A systematic approach to developing your chromatographic method is essential. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.
-
Troubleshooting Steps:
-
Mobile Phase Polarity: Adjust the polarity of your mobile phase. For normal-phase chromatography (e.g., silica gel), if your compounds are running too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If they are stuck at the baseline (low Rf), increase the polarity. The opposite is true for reversed-phase chromatography[4][6].
-
Solvent Selectivity: Sometimes, simply changing the polarity is not enough. Try different solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can significantly alter the separation.
-
Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina, or chemically modified silicas like C18 for reversed-phase chromatography[4][6].
-
pH Modification: For acidic or basic compounds, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution by suppressing ionization.
-
Troubleshooting Guides
Guide 1: Removing Stubborn Impurities
A common challenge in the synthesis of nicotinic acid derivatives is the removal of closely related impurities.
| Impurity Type | Challenge | Recommended Strategy |
| Starting Materials | Unreacted nicotinic acid or its amide can have similar solubility to the product. | For acidic starting materials, a basic wash is effective[1]. For amide starting materials, consider recrystallization from a solvent system where the impurity has a different solubility profile. |
| Side Products | Isomeric impurities, such as isonicotinic acid derivatives, can be difficult to separate due to very similar polarities[7]. | High-performance liquid chromatography (HPLC) or careful column chromatography with a finely tuned mobile phase may be necessary[5]. |
| Residual Catalysts | Metal catalysts from coupling reactions can contaminate the final product. | Treatment with a chelating agent like EDTA, or filtration through a pad of celite or a specialized silica gel designed for metal scavenging can be effective[8]. |
| Solvents | High-boiling point solvents like DMF or DMSO can be difficult to remove completely. | Co-evaporation with a lower-boiling point solvent like toluene can help. For DMF, an aqueous wash can be effective, but be mindful of product solubility. |
Guide 2: Advanced Purification Techniques
When standard methods fail, more advanced techniques may be required.
-
Salt Formation: For basic nicotinic acid derivatives, forming a salt with an acid (e.g., HCl, H₂SO₄) can significantly alter its solubility, allowing for purification by precipitation or extraction[9][10]. The free base can then be regenerated by treatment with a base. Conversely, for acidic derivatives, salt formation with a base can be used[11].
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative high-performance liquid chromatography (HPLC) is a powerful tool. It offers higher resolution than standard column chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and can be an excellent alternative for purifying thermally labile or poorly soluble compounds.
Experimental Protocols
Protocol 1: Basic Wash for Removal of Nicotinic Acid
Objective: To remove unreacted nicotinic acid from a reaction mixture containing a neutral or basic nicotinic acid derivative.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., DCM, EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution (steps 2-5) two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.
-
Wash the organic layer with an equal volume of brine to facilitate drying.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer, and swirl to dry. The drying agent should no longer clump together when the solution is dry.
-
Filter or decant the dried organic solution.
-
Concentrate the solution in vacuo using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
Objective: To purify a solid nicotinic acid derivative by crystallization.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring.
-
Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization is complete at room temperature, cool the flask further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: General purification workflow for nicotinic acid derivatives.
Caption: Troubleshooting guide for crystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: 2-Isopropylnicotinamide Crystallization.
- Spitaleri, A., & Cincotta, J. J. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Washington, DC: U.S. Patent and Trademark Office.
- Pyka, A., & Niestroj, A. (2003). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Journal of Planar Chromatography – Modern TLC, 16(5), 333-338.
- Pyka, A., & Niestroj, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
- Singh, R., Kumar, M., & Kumar, A. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
- Al-Ghamdi, K. M., Al-Omair, M. A., & Al-Tamimi, S. A. (2020). The chemical structures of nicotinic acid and its official impurities. ResearchGate.
- Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
- Péter, F., & Fülöp, F. (2011). Preparation And Characterization Of Ambazone Salt With Nicotinic Acid. ResearchGate.
- Santos, C. I., et al. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa.
- Dahm, L., Friedrich, H., & Prescher, G. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent No. 4,447,615. Washington, DC: U.S. Patent and Trademark Office.
- Pyka, A., & Niestroj, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate.
- Slagh, H. R. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office.
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
- McElvain, S. M. (1941). Nicotinic acid. Organic Syntheses, Coll. Vol. 1, p.385 (1941); Vol. 2, p.49 (1922).
- Péter, F., & Fülöp, F. (2011). Preparation And Characterization Of Ambazone Salt With Nicotinic Acid. AIP Conference Proceedings, 1389(1), 643-645.
- Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
- Kodicek, E., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475-477.
- Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION.
- Cleanchem. (2025). Nicotinic acid | CAS No: 59-67-6.
- European Patent Office. (2008). METHOD FOR PRODUCING NICOTINIC ACID DERIVATIVE OR SALT THEREOF. EP 1873145 A1.
- MilliporeSigma. (n.d.). Nicotinic acid impurity mixture, 1 X 0.12 mg (Y0001268).
- Gáspár, A., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Molecules, 27(23), 8203.
- Ross, W. C. (1967). Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. Journal of Medicinal Chemistry, 10(2), 257-259.
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Technical Support Center: Overcoming Catalyst Deactivation in the Synthesis of Substituted Pyridines
Welcome to the Technical Support Center dedicated to addressing the complex challenge of catalyst deactivation in the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common hurdles encountered during catalytic pyridine synthesis. Here, we will delve into the mechanisms of deactivation, provide robust troubleshooting strategies, and offer detailed protocols for catalyst characterization and regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation observed in pyridine synthesis?
A1: In the synthesis of substituted pyridines, catalyst deactivation predominantly occurs through three main mechanisms: poisoning, coking (or fouling), and sintering.[1]
-
Poisoning is the strong, often irreversible, chemisorption of impurities from the feedstock or reaction byproducts onto the active sites of the catalyst, rendering them inaccessible to reactants.[1] Common poisons in pyridine synthesis include sulfur and nitrogen compounds, as well as halogens.
-
Coking or Fouling refers to the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores. This blocks access to active sites and can lead to an increase in reactor pressure drop.[1]
-
Sintering is the thermal degradation of the catalyst, where high reaction temperatures cause the fine metal particles of a supported catalyst to agglomerate into larger ones. This leads to a reduction in the active surface area and, consequently, a loss of catalytic activity.[2]
Q2: My reaction has suddenly stopped. What is the most likely cause?
A2: A sudden and sharp drop in catalytic activity is often indicative of catalyst poisoning . This can happen if a contaminant is introduced into the feedstock. Immediate analysis of the starting materials for common poisons like sulfur or halogenated compounds is recommended.
Q3: The catalytic activity is decreasing slowly over several runs. What could be the reason?
A3: A gradual decline in performance is typically a symptom of coking or sintering . Coking involves the slow build-up of carbon deposits, while sintering is a gradual process of metal particle agglomeration at high temperatures. To differentiate between the two, characterization of the spent catalyst is necessary.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism. Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.[3] Some types of poisoning can be reversed through chemical washing or thermal treatments.[4] However, severe sintering is generally irreversible.
Q5: How can I prevent catalyst deactivation?
A5: Proactive measures can significantly extend the life of your catalyst. Key strategies include:
-
Feedstock Purification: Rigorously purify all reactants and solvents to remove potential poisons.
-
Optimizing Reaction Conditions: Operate at the lowest temperature and pressure that still afford a good reaction rate to minimize sintering and coking.
-
Catalyst Design: Choose catalysts with higher thermal stability and resistance to poisoning. For instance, creating an overcoat on supported metal nanoparticles using atomic layer deposition (ALD) can inhibit sintering and coking.[5][6][7]
-
Continuous Flow Systems: In some cases, continuous flow setups can mitigate deactivation by maintaining a high local concentration of reactants relative to products and by allowing for steady-state operation with better control over reaction parameters.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of substituted pyridines.
Issue 1: Rapid Loss of Activity with Palladium-Based Catalysts
Observed Problem: A sudden drop in conversion when using a palladium catalyst (e.g., Pd/C) for cross-coupling reactions to synthesize substituted pyridines.
Probable Cause: Catalyst poisoning, most commonly by sulfur compounds present in the reactants or solvents.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid deactivation of palladium catalysts.
Recommended Actions:
-
Confirm Poisoning:
-
Feedstock Analysis: Immediately analyze all starting materials, including solvents and reagents, for sulfur-containing impurities using techniques like gas chromatography with a sulfur-selective detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Catalyst Characterization: Perform Temperature-Programmed Desorption (TPD) on the spent catalyst to identify and quantify adsorbed poisons.[10][11][12][13]
-
-
Mitigation and Regeneration:
-
Feedstock Purification: If sulfur is detected, implement a purification step for your feedstock, such as passing it through a guard bed of a suitable adsorbent.
-
Catalyst Regeneration: For a sulfur-poisoned Pd/C catalyst, a mild oxidation treatment can be effective.
Protocol for Regeneration of Sulfur-Poisoned Pd/C Catalyst: [5][7]
-
Carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (e.g., ethanol, water) to remove any physisorbed species.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Place the dried catalyst in a tube furnace and heat it in a controlled air atmosphere.
-
Slowly ramp the temperature to 100-130 °C and hold for 3-10 hours. Caution: The oxidation of residual organic material and sulfur can be exothermic. Ensure good temperature control to avoid catalyst sintering.
-
Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The regenerated catalyst can then be reused.
-
-
Issue 2: Gradual Decrease in Yield with Zeolite Catalysts in Gas-Phase Pyridine Synthesis
Observed Problem: When synthesizing pyridines from glycerol and ammonia over a zeolite catalyst (e.g., HZSM-5), a steady decline in pyridine yield is observed over several hours or multiple reaction cycles.[14][15]
Probable Cause: Coking, where carbonaceous deposits accumulate on the catalyst's acid sites and within its pores.[16][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual deactivation of zeolite catalysts.
Recommended Actions:
-
Confirm Coking:
-
Temperature-Programmed Oxidation (TPO): Analyze a sample of the spent catalyst using TPO to quantify the amount of coke and determine its combustion temperature, which can provide information about its nature.[18]
-
Thermogravimetric Analysis (TGA): TGA can also be used to quantify the weight loss due to coke combustion.[18]
-
-
Optimization and Regeneration:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition (e.g., increasing the ammonia-to-glycerol ratio) can help reduce the rate of coke formation.[14]
-
Catalyst Regeneration: A coked zeolite catalyst can be regenerated by controlled combustion of the coke.
Protocol for Regeneration of Coked Zeolite Catalyst: [3][19]
-
Stop the feed of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed species.
-
Introduce a diluted air stream (e.g., 1-5% oxygen in nitrogen) into the reactor.
-
Slowly ramp the temperature to 500-600 °C. The heating rate should be controlled to avoid a rapid temperature rise due to the exothermic combustion of coke.
-
Hold the temperature until the coke is completely burned off, which can be monitored by analyzing the outlet gas for CO and CO2.
-
Once regeneration is complete, cool the catalyst to the reaction temperature under an inert gas flow before reintroducing the reactants.
-
-
Quantitative Data on Catalyst Performance and Regeneration:
| Catalyst System | Deactivation Cause | Performance before Deactivation | Performance after Deactivation | Regeneration Method | Performance after Regeneration | Reference |
| HZSM-5 | Coking | 35.6% pyridine yield | ~20% pyridine yield after 5 cycles | Calcination in air | Activity nearly fully restored | [14][15] |
| Pd/Al2O3 | Sulfur Poisoning (100 ppm SO2) | High conversion | 50-100°C increase in light-off temperature | Reduction at 400-550°C | Partial recovery of activity | [7] |
| Co-ZSM-5 | Coking | 78% pyridine base yield | Significant decrease in yield | Not specified | Not specified | [20] |
Issue 3: Poor Performance in Bönnemann Cyclization ([2+2+2] Cycloaddition)
Observed Problem: Low or no yield of substituted pyridines in a cobalt- or rhodium-catalyzed [2+2+2] cycloaddition of alkynes and nitriles.[21]
Probable Cause: Deactivation of the organometallic catalyst by impurities or improper reaction setup.[21]
Troubleshooting Guide:
-
Q: My cobalt-catalyzed cycloaddition is not working. What should I check?
-
A: Cobalt catalysts for these reactions are often sensitive to air and moisture.[21] Ensure that your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried. Impurities in the alkyne or nitrile substrates can also act as poisons. Purification of starting materials by distillation or chromatography is recommended.
-
-
Q: I'm using a rhodium catalyst, and the reaction is sluggish. What can I do?
-
A: The choice of ligands on the rhodium center is crucial for its catalytic activity.[22][23][24] Ensure you are using the correct ligand and that it is of high purity. Additionally, some rhodium precursors require an activation step. Review the literature for the specific catalyst you are using to ensure proper activation.
-
Issue 4: Catalyst Deactivation in Hantzsch Pyridine Synthesis
Observed Problem: Decreasing yields in the Hantzsch synthesis of dihydropyridines, especially when using a solid acid or base catalyst over multiple cycles.[20][25][26][27][28]
Probable Cause: While less prone to deactivation than some other catalytic systems, solid catalysts used in the Hantzsch synthesis can be deactivated by the deposition of polymeric byproducts on the active sites.
Troubleshooting Guide:
-
Q: My solid acid catalyst (e.g., Amberlyst-15) is losing activity in the Hantzsch reaction. How can I regenerate it?
-
A: The catalyst can often be regenerated by washing with a suitable solvent to remove adsorbed organic species. A sequence of washes with a polar solvent (like methanol or ethanol) followed by a nonpolar solvent (like hexane) can be effective. After washing, the catalyst should be dried under vacuum before reuse.
-
-
Q: Are there ways to improve catalyst stability in the Hantzsch synthesis?
-
A: Optimizing the reaction conditions can help. Using milder conditions, such as ultrasonic irradiation or microwave heating, can sometimes reduce the formation of deactivating byproducts.[25] Additionally, ensuring the purity of the aldehyde, β-ketoester, and ammonia source is important to prevent the introduction of potential catalyst inhibitors.
-
Visualization of Deactivation and Regeneration
Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
General Catalyst Regeneration Cycle
Caption: A simplified representation of the catalyst regeneration cycle.
References
-
Lu, J., Fu, B., Kung, M. C., Xiao, G., Elam, J. W., Kung, H. H., & Stair, P. C. (2012). Coking- and Sintering-Resistant Palladium Catalysts Achieved Through Atomic Layer Deposition. Science, 335(6073), 1205-1208. [Link]
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O'Neill, B. J., Jackson, D. H. K., Lee, J., Canlas, C., Stair, P. C., Marshall, C. L., ... & Dumesic, J. A. (2015). Catalyst design with atomic layer deposition. ACS Catalysis, 5(3), 1804-1825. [Link]
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Goulas, K. A., & Tsilomelekis, G. (2021). Design and Characterization of ALD-Based Overcoats for Supported Metal Nanoparticle Catalysts. ACS Catalysis, 11(5), 2604-2621. [Link]
-
Lu, J., Fu, B., Kung, M. C., Xiao, G., Elam, J. W., Kung, H. H., & Stair, P. C. (2012). Coking- and Sintering-Resistant Palladium Catalysts Achieved Through Atomic Layer Deposition. ResearchGate. [Link]
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DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]
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Wang, Y., Cui, Y., & Li, Y. (2013). Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts. Green Chemistry, 15(7), 1941-1949. [Link]
-
Gemo, N., Zuccarello, G., & Sperni, L. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry. [Link]
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Wang, Y., Cui, Y., & Li, Y. (2013). Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts. ResearchGate. [Link]
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Carretero, R., & Garcia, J. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1256. [Link]
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Clarke, D. B., & Donohoe, T. J. (2023). Compatibility Assessment of Unactivated Internal Alkynes in Rhodium-Catalyzed [2+2+2] Cycloadditions. The Journal of Organic Chemistry. [Link]
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation and regeneration: a review. Catalysts, 5(1), 145-269. [Link]
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Langer, R., & Palkovits, R. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(10), 827. [Link]
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Ahmed, R., Sinnathambi, C. M., & Subbarao, D. (2011). Kinetics of De-coking of Spent Reforming Catalyst. Journal of Applied Sciences, 11(7), 1225-1230. [Link]
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Pala-Rosas, I., et al. (2021). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 11(11), 1369. [Link]
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Grigoreva, N. G., et al. (2014). Synthesis of pyridine and methylpyridines over zeolite catalysts. ResearchGate. [Link]
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Carretero, R., & Garcia, J. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1256. [Link]
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Zhou, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis, 41(7), 1048-1061. [Link]
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Iglesia, E., & Ribeiro, F. H. (2021). Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Catalysis, 11(3), 1548-1563. [Link]
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Gu, Y., & Garcia, J. (2013). Rhodium-NHC Hybrid Silica Materials as Recyclable Catalysts for [2 + 2 + 2] Cycloaddition Reactions of Alkynes. ChemInform, 44(34). [Link]
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Hiden Analytical. (2022). What is Temperature Programmed Desorption (TPD)?. [Link]
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Forzatti, P., & Lietti, L. (1999). Catalyst deactivation. Catalysis today, 52(2-3), 165-181. [Link]
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Adamo, A., et al. (2011). Catalyst immobilization techniques for continuous flow synthesis. DSpace@MIT. [Link]
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Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 14035-14043. [Link]
-
Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 14035-14043. [Link]
-
Zhang, Y., et al. (2017). Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. Journal of Materials and Applications, 6(1), 34-40. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
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ZetA Partikelanalytik GmbH. (n.d.). Temperature-programmed Desorption / Reduction / Oxidation (TPD/TPR/TPO) and Pulse-Sorption / Chemisorption Instrument. [Link]
-
Orbe, I., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[2][5]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Medicinal Chemistry, 14(7), 1341-1347. [Link]
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The Catalyst Channel. (2019, March 2). Temperature Programmed Desorption of Ammonia to study the acidity of catalysts. YouTube. [Link]
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Royal Society of Chemistry. (2016). Catalysis in Flow Chemistry. [Link]
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Micromeritics. (2021, December 27). Using Temperature Programed Analysis for Acid Site Characterization of Solid Acids. YouTube. [Link]
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CE Elantech. (n.d.). Temperature programmed desorption, reduction, oxidation and flow chemisorption for the characterisation of heterogeneous catalys. [Link]
-
Antonyraj, C. A., & Kannan, S. (2009). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Tetrahedron Letters, 50(17), 1963-1966. [Link]
-
Zhang, Y., et al. (2020). Pyridine infrared data of high-silica zeolite before and after modification. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
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Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]
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Zhang, Y., et al. (2008). Study on catalyst for pyridine synthesis. ResearchGate. [Link]
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Cui, L., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3424. [Link]
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Wang, D., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Journal of the American Chemical Society, 139(18), 6811-6814. [Link]
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Technical Support Center: Refining Bioassay Protocols for Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated compounds. The unique physicochemical properties imparted by fluorine present distinct challenges and opportunities in bioassay development.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with fluorinated compounds in biological assays.
Q1: Why is my fluorinated compound showing poor solubility in aqueous assay buffers?
A1: Fluorinated compounds often exhibit both hydrophobicity (water-repelling) and lipophobicity (fat-repelling), a property that can lead to poor solubility in both aqueous and some organic solvents.[3] The high electronegativity of fluorine and the strength of the carbon-fluorine bond alter the compound's polarity and intermolecular interactions, making it difficult for water molecules to form a stable solvation shell around the molecule.[2][4] This can result in compound precipitation, leading to underestimated activity and poor data reproducibility in your bioassays.[5][6]
Q2: I'm observing high variability in my assay results. Could this be related to my fluorinated test compound?
A2: Yes, high variability is a common issue. It can stem from several properties of fluorinated compounds:
-
Poor Solubility: As mentioned, if the compound is not fully dissolved, the concentration at the target will be inconsistent across wells and experiments.[6]
-
Non-Specific Binding: Fluorinated compounds can bind non-specifically to plastics, proteins in the assay medium (like albumin), or even the target protein itself, away from the active site.[7][8] This reduces the effective concentration of the compound available to interact with the intended target.
-
Assay Interference: Many fluorinated compounds are inherently fluorescent or can quench fluorescence, directly interfering with the readout of many common assay technologies.[9][10] This can lead to false positives or false negatives.
Q3: My fluorinated compound appears much more stable in metabolic assays than its non-fluorinated analog. Is this expected?
A3: Yes, this is an expected and often intended outcome of fluorination in drug design. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[11][12] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, you can "block" or slow down metabolism, leading to a longer half-life and improved bioavailability.[1][13] However, it's important to note that metabolism can still occur at other sites on the molecule, and in some cases, enzymatic defluorination can lead to the formation of reactive metabolites.[14][15]
Q4: What are "PAINS" and are fluorinated compounds prone to being them?
A4: PAINS stands for Pan-Assay Interference Compounds. These are molecules that appear as hits in multiple, unrelated high-throughput screening (HTS) assays due to non-specific activity or assay artifacts, rather than specific interaction with the target.[16][17][18] While not all fluorinated compounds are PAINS, some of their properties, such as reactivity or a tendency to aggregate, can contribute to these misleading results. It is crucial to run appropriate counter-screens to identify and eliminate PAINS from your hit list.
II. Troubleshooting Common Issues
This section provides a structured approach to identifying and resolving specific problems encountered during bioassays with fluorinated compounds.
Issue 1: Inconsistent IC50/EC50 Values and Poor Reproducibility
-
Potential Cause: Poor compound solubility and/or precipitation during the assay.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
-
Detailed Guidance:
-
Visual Inspection: Before and after incubation, carefully inspect your assay plates under a microscope for any signs of compound precipitation.
-
Optimize Solubilization: If precipitation is observed, or even if it's not but you suspect poor solubility, you must refine your formulation.[19][20][21] The goal is to keep the compound in solution at the highest tested concentration.
Table 1: Common Solubilization Strategies for Fluorinated Compounds
-
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent to better accommodate the fluorinated compound. | <1% (final assay conc.) | Simple to implement. | Can affect enzyme activity or cell viability at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic fluorinated portion of the molecule within a hydrophilic shell.[22] | 1-10 mM | Generally low toxicity. | Can sometimes interfere with compound-target binding. |
| Surfactants (e.g., Tween-20, Pluronic F-68) | Form micelles that encapsulate the compound.[23] | Above Critical Micelle Concentration (CMC) | Effective for highly insoluble compounds. | Can denature proteins or disrupt cell membranes. |
| pH Modification | For ionizable compounds, adjusting the pH can increase solubility by favoring the charged species. | Assay-dependent | Can be very effective. | Limited to ionizable compounds and compatible with assay conditions. |
Issue 2: Lower Than Expected Potency or High Non-Specific Binding
-
Potential Cause: The compound is binding to proteins in the serum, assay reagents, or to the plasticware, reducing its free concentration.[7][24][25]
-
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate non-specific binding.
-
Detailed Guidance:
-
Assess Serum Effects: If your cell-based assay uses serum, this is a likely culprit. Run a parallel experiment in a serum-free medium or with a lower serum concentration to see if the compound's potency increases.
-
Introduce a Detergent: Adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can help block non-specific binding sites on plastic surfaces and can also help maintain compound solubility.[23]
-
Use Low-Binding Plates: For particularly "sticky" compounds, switching to commercially available low-binding microplates can significantly reduce surface adsorption.
-
Issue 3: High Rate of False Positives/Negatives in Fluorescence-Based Assays
-
Potential Cause: The fluorinated compound is either autofluorescent at the assay wavelengths or is quenching the fluorescent signal.[9]
-
Troubleshooting Workflow:
Caption: Decision tree for identifying fluorescence interference.
-
Detailed Guidance:
-
Protocol 2: Fluorescence Interference Counter-Screen:
-
Objective: To determine if the test compound directly interferes with the assay's fluorescence signal.
-
Methodology:
-
Autofluorescence Check: Prepare a plate with your assay buffer and the fluorinated compound at all test concentrations, but without the enzyme/cells or other components that generate the signal. Read the plate using the same filter set as your main assay. A significant signal indicates autofluorescence.[26]
-
Quenching Check: Prepare a plate with all assay components, including a positive control that generates a robust fluorescent signal. Add your fluorinated compound at all test concentrations. A dose-dependent decrease in the signal from the positive control indicates quenching.[10]
-
-
-
Orthogonal Assays: The most reliable way to confirm a hit that shows some level of interference is to re-test it in an orthogonal assay. This means using a different detection technology (e.g., a luminescence-based assay or label-free detection) to measure the same biological endpoint.[9]
-
Issue 4: Unexpected Metabolite Profile or Potential for CYP Inhibition
-
Potential Cause: While often used to increase metabolic stability, fluorinated compounds can still be metabolized, sometimes through defluorination pathways, and can also act as inhibitors of CYP enzymes.[27][28][29]
-
Troubleshooting and Best Practices:
-
Run a Standard CYP Inhibition Assay: Early characterization of a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for drug development.[27][30] Fluorogenic probe-based assays are a common high-throughput method for this.
-
Protocol 3: General Protocol for Fluorogenic CYP450 Inhibition Assay:
-
Objective: To determine the IC50 of a fluorinated compound against key CYP450 isoforms.
-
Materials: Recombinant human CYP enzymes, fluorogenic probe substrates specific to each isoform, NADPH regeneration system, and a multi-well plate fluorometer.
-
Methodology:
-
Prepare a dilution series of the fluorinated test compound in the reaction buffer.
-
In a multi-well plate, combine the recombinant CYP enzyme, the test compound, and the NADPH regeneration system.
-
Pre-incubate to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time. The rate of this increase is proportional to enzyme activity.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control (e.g., DMSO).
-
Fit the data to a dose-response curve to determine the IC50 value.[27]
-
-
-
Metabolite Identification: If you suspect metabolic instability, use LC-MS/MS to identify the metabolites formed in incubations with liver microsomes or hepatocytes. Look for mass shifts that could indicate hydroxylation, but also for evidence of defluorination, which may lead to potentially reactive species.[14][29]
-
III. References
-
Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (n.d.). BenchChem. Retrieved from
-
Safety and handling of fluorinated organic compounds. (n.d.). BenchChem. Retrieved from
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. Retrieved from
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. Retrieved from
-
CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. Retrieved from
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. Retrieved from
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from
-
Fluorometric high-throughput screening for inhibitors of cytochrome P450. (n.d.). PubMed. Retrieved from
-
Fluorination Methods for Drug Discovery and Development. (2016). PubMed. Retrieved from
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate. Retrieved from
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed. Retrieved from
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (n.d.). PLOS One. Retrieved from
-
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). The University of Manchester. Retrieved from
-
Experimental aqueous solubility of selected per and polyfluorinated compounds. (n.d.). ResearchGate. Retrieved from
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. Retrieved from
-
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). PubMed. Retrieved from
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from
-
Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. (n.d.). CLF. Retrieved from
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from
-
Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. Retrieved from
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2016). PMC - NIH. Retrieved from
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2016). ResearchGate. Retrieved from
-
Nontarget Screening of Per- and Polyfluoroalkyl Substances Binding to Human Liver Fatty Acid Binding Protein. (n.d.). PMC - NIH. Retrieved from
-
A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization. (n.d.). BenchChem. Retrieved from
-
The Dark Side of Fluorine. (2019). PMC - NIH. Retrieved from
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC - NIH. Retrieved from
-
Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). F1000Research. Retrieved from
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Retrieved from
-
Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). Retrieved from
-
Cellular accumulation and lipid binding of perfluorinated alkylated substances (PFASs) – A comparison with lysosomotropic drugs. (2025). ResearchGate. Retrieved from
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI. Retrieved from
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH. Retrieved from
-
Activity artifacts in drug discovery and different facets of compound promiscuity. (n.d.). Retrieved from
Sources
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- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing off-target effects of novel nicotinic acid receptor agonists"
Introduction
Welcome to the technical support center for researchers developing novel nicotinic acid receptor (NIACR), or GPR109A, agonists. GPR109A is a Gi-coupled GPCR with significant therapeutic potential for treating dyslipidemia and inflammation.[1][2] While the on-target effects, such as inhibiting lipolysis in adipocytes, are well-documented, the clinical and experimental utility of novel agonists is often hampered by off-target effects, most notably cutaneous vasodilation, commonly known as flushing.[3][4][5]
This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting advice and validated protocols to anticipate, identify, and address the off-target effects of your novel compounds. Our goal is to help you dissect complex signaling pathways and generate robust, interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the flushing side effect of GPR109A agonists?
A1: The flushing is primarily a receptor-mediated event. Activation of GPR109A in epidermal Langerhans cells and keratinocytes initiates a signaling cascade that leads to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[3][4][6] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing, warmth, and itching.[3][4]
Q2: My compound shows high potency in a Gi-mediated cAMP inhibition assay but still causes flushing in vivo. Why?
A2: This is a classic challenge and points towards biased agonism. GPR109A signals through at least two distinct pathways. The desired anti-lipolytic effects are mediated by the canonical Gi protein pathway.[1][7] However, the flushing response has been shown to be mediated by a separate pathway involving β-arrestin recruitment.[1][8] It is entirely possible for a compound to be a potent agonist for the Gi pathway while also strongly engaging the β-arrestin pathway, leading to the unwanted flushing effect.[1]
Q3: How can I differentiate between on-target GPR109A-mediated flushing and other potential off-target effects causing vasodilation?
A3: A key pharmacological tool is pretreatment with a cyclooxygenase (COX) inhibitor, like aspirin or indomethacin.[3][4] Since GPR109A-mediated flushing is dependent on prostaglandin synthesis, pretreatment with aspirin approximately 30-60 minutes before administering your agonist should significantly reduce the flushing response if it is on-target.[3][9] If flushing persists with minimal change, it suggests your compound may be acting on other vasodilator systems (e.g., histamine release, direct action on vascular smooth muscle) independent of GPR109A.
Q4: Can I use a GPR109A antagonist in my experiments to confirm the mechanism?
A4: Yes, using a selective GPR109A antagonist is an excellent experimental control. Co-administration of a potent antagonist with your novel agonist should block both the desired therapeutic effect (e.g., reduction of free fatty acids) and the off-target flushing. This provides strong evidence that both effects are mediated through GPR109A.
Q5: Are there cell lines that endogenously express GPR109A, or do I need to use a recombinant system?
A5: GPR109A is highly expressed in adipocytes and various immune cells, such as macrophages.[2][10] Cell lines like human THP-1 monocytes (which can be differentiated into macrophages) can be used. However, for clean, high-throughput screening and mechanistic studies, recombinant cell lines (e.g., HEK-293 or CHO) stably expressing human GPR109A are highly recommended. They provide a robust and reproducible signaling window, minimizing interference from other receptors.
Signaling Pathway Overview
To effectively troubleshoot, a clear understanding of the divergent signaling pathways downstream of GPR109A activation is critical. Agonist binding can lead to two primary outcomes with distinct physiological consequences.
Caption: Workflow for diagnosing GPR109A agonist-induced flushing.
Key Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is adapted for a homogenous, 384-well plate format using commercially available assay systems (e.g., DiscoverX PathHunter). [11][12] Objective: To quantify the potency and efficacy of a novel agonist in inducing the recruitment of β-arrestin to the GPR109A receptor.
Materials:
-
PathHunter U2OS or HEK 293 cells stably co-expressing GPR109A-PK and β-arrestin-EA. [12]* Culture Medium: MEM, 10% FBS, 1% Pen/Strep, G418, Hygromycin B.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test Compounds: Novel agonist, reference agonist (Nicotinic Acid).
-
PathHunter Detection Reagent Kit.
Procedure:
-
Cell Plating (Day 1):
-
Harvest cells at 80-90% confluency using a non-enzymatic dissociation buffer.
-
Resuspend cells in fresh, antibiotic-free culture medium.
-
Perform a cell count and dilute the suspension to 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension (4,000 cells/well) into a white, solid-bottom 384-well assay plate.
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare a 5X stock of your novel agonist and reference agonist by performing a serial dilution in Assay Buffer containing vehicle (e.g., 0.5% DMSO). Include a vehicle-only control. A typical 11-point curve might range from 100 µM to 1 pM (final concentration).
-
-
Cell Stimulation (Day 2):
-
Carefully remove the culture medium from the assay plate.
-
Add 5 µL of the 5X compound dilutions to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C, 5% CO₂.
-
-
Signal Detection (Day 2):
-
Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.
-
Add 12 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% activity and the maximal response of the reference agonist as 100% activity.
-
Fit the normalized data to a four-parameter logistical equation to determine the EC50 (potency) and Emax (efficacy) for each compound.
Expected Results & Controls:
| Compound | Expected EC50 (β-Arrestin) | Expected Emax | Purpose |
| Nicotinic Acid | 1 - 10 µM | 100% | Positive Control / Reference Agonist |
| Vehicle (DMSO) | N/A | ~0% | Negative Control / Baseline |
| Novel Agonist | To be determined | To be determined | Test Compound |
References
-
Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 62(1), 89–97. [Link]
-
Song, T. Y., Lin, H. C., Chen, C. L., Wu, S. N., & Lin, Y. L. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of clinical and laboratory science, 47(6), 729–737. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 62(1), 89-97. [Link]
-
Summers, B. B. (2015). The Mechanism for Niacin Associated Flushing and Hepatotoxicity. EBM Consult. [Link]
-
Niacin Flush Guide. (n.d.). Understanding and Managing Niacin Flush: Causes, Symptoms, and Prevention. [Link]
-
Gazi, U., & Tasleem, A. (2024). Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives. Journal of Applied Pharmaceutical Science, 14(9), 001-010. [Link]
-
Papaliodis, D., Boucher, W., Kempuraj, D., Cetrulo, C. L., & Theoharides, T. C. (2008). Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets. Journal of pharmacology and experimental therapeutics, 327(3), 665–672. [Link]
-
Wanders, D., & Judd, R. L. (2012). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 14(1), 74–81. [Link]
-
ResearchGate. (n.d.). Figure 6. Biased b-Arrestin/GPR109A axis activation in myeloid cells is responsible for antitumor effect of VB3. [Link]
-
Li, Q., Li, Y., Li, J., Zhou, Z., & Dong, C. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of pharmaceutical sciences, 99(8), 3596-3608. [Link]
-
Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American journal of physiology. Endocrinology and metabolism, 302(4), E412–E421. [Link]
-
Papaliodis, D., Boucher, W., Kempuraj, D., Cetrulo, C. L., & Theoharides, T. C. (2008). Niacin-induced "Flush" Involves Release of Prostaglandin D2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model. Journal of Pharmacology and Experimental Therapeutics, 327(3), 665-672. [Link]
-
ResearchGate. (2025). Tolerance to nicotinic acid flushing. [Link]
-
Vinik, A. I., & Vinik, E. J. (2012). Role of prostaglandin D2 and the autonomic nervous system in niacin-induced flushing. Journal of clinical lipidology, 6(4), 339–350. [Link]
-
Papaliodis, D., Boucher, W., Kempuraj, D., Cetrulo, C., & Theoharides, T. C. (2008). Niacin-induced "flush" involves release of prostaglandin D >2> from mast cells and serotonin from platelets: Evidence from human cells in vitro and an animal model. Journal of Pharmacology and Experimental Therapeutics, 327(3), 665-672. [Link]
-
Pandey, S., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
Ye, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–78. [Link]
-
Dr. Oracle. (2025). What can prevent niacin-induced flushing? [Link]
-
ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A. [Link]
-
Staus, D. P., et al. (2016). G Protein-Coupled Receptor Biased Agonism. Journal of Biological Chemistry, 291(21), 10985–10992. [Link]
-
Guntur, K., & Guntur, A. R. (2018). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 9, 21. [Link]
-
Guyton, J. R., & Bays, H. E. (2009). A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. Mayo Clinic Proceedings, 84(5), 419–426. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
-
Smith, J. S., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology, 8, 11. [Link]
-
DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. biorxiv.org [biorxiv.org]
- 9. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Trifluoromethoxy-Containing Compounds in Solution
The trifluoromethoxy (-OCF₃) group is a prized substituent in modern medicinal chemistry and agrochemical design. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity make it a valuable tool for enhancing the pharmacological profiles of bioactive molecules.[1][2][3] However, the very characteristics that make the -OCF₃ group attractive can also present challenges regarding the stability of the parent compound in solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with trifluoromethoxy-containing compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Issue 1: Unexpected Degradation of Your -OCF₃ Compound in Aqueous Media
Symptoms:
-
Appearance of new, more polar peaks in your HPLC or LC-MS chromatogram over time.
-
A decrease in the concentration of the parent compound in your stock solution.
-
Detection of fluoride ions in your solution.
Possible Causes & Solutions:
-
Hydrolytic Degradation: While the trifluoromethoxy group is generally more stable than a trifluoromethyl (-CF₃) group, it can be susceptible to hydrolysis under certain pH conditions, particularly strong basic environments.[4] The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the -OCF₃ group electrophilic and thus a target for nucleophilic attack by water or hydroxide ions.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary pH stability study by dissolving your compound in a series of buffers ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12). Monitor the appearance of degradants over time using a stability-indicating analytical method like HPLC.
-
Buffer Selection: For aqueous solutions, use a buffer system that maintains the pH in a range where your compound is most stable.[5] Avoid highly basic conditions if possible.
-
Aprotic Solvents for Storage: For long-term storage, consider dissolving your compound in an anhydrous aprotic solvent such as acetonitrile or THF and store at low temperatures (-20°C or -80°C).[6]
-
-
-
Photodegradation: Exposure to UV light can induce cleavage of the C-O bond in the trifluoromethoxy group, leading to the formation of radical species and subsequent degradation.[4]
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions of your compound in amber vials or wrap the container with aluminum foil to protect it from light.
-
Photostability Studies: If your compound is intended for a formulation that will be exposed to light, perform formal photostability studies as per ICH Q1B guidelines.
-
-
Issue 2: Poor Solubility of Your -OCF₃ Compound Complicates Stability Studies
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for hydrolysis studies.
-
Precipitation of the compound from solution during the experiment.
Possible Causes & Solutions:
-
High Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule.[1][2]
-
Troubleshooting Steps:
-
Use of Co-solvents: For hydrolytic degradation studies, consider using a minimal amount of a water-miscible organic co-solvent such as acetonitrile, methanol, or DMSO to aid dissolution.[4] Be aware that the co-solvent itself can influence the degradation kinetics.[7]
-
Solubility Assessment: Perform a thorough solubility assessment in various pharmaceutically acceptable solvents and buffer systems early in your development process.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethoxy-containing compounds?
A1: The most common degradation pathways are hydrolysis, particularly under basic conditions, and photodegradation.[4] Oxidative degradation is also possible, depending on the other functional groups present in the molecule.[4]
Q2: How does the stability of the trifluoromethoxy group compare to the trifluoromethyl group?
A2: The trifluoromethoxy group is generally considered to be more metabolically stable than the trifluoromethyl group.[1][8] However, its susceptibility to hydrolytic cleavage, especially under basic conditions, can be a liability. The trifluoromethyl group can also undergo hydrolysis to a carboxylic acid, but this often requires more forcing conditions.[4]
Q3: What analytical techniques are best suited for monitoring the stability of my -OCF₃ compound?
A3: A validated stability-indicating HPLC or UPLC method with UV or MS detection is the gold standard. These techniques can separate the parent compound from its degradants, allowing for accurate quantification of stability.[9] Ion chromatography can be used to detect and quantify the release of fluoride ions, which is a direct indicator of -OCF₃ group degradation.
Q4: I suspect my compound is degrading. What is the first experiment I should run?
A4: A forced degradation study is the most informative initial experiment.[10][11] This involves subjecting your compound to a variety of stress conditions (acid, base, oxidation, heat, and light) to rapidly identify potential degradation pathways and products.[12][13] The results will guide the development of a stability-indicating analytical method and help in designing more stable formulations.[11]
Data Presentation
Table 1: Recommended Solvents for Stock Solutions and Storage
| Solvent Type | Examples | Stability Considerations |
| Aprotic, Non-polar | Toluene, Hexanes | Good for short-term use. Ensure solvents are anhydrous. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Commonly used for reactions. Use anhydrous grades and store solutions cold and under inert gas. THF can form peroxides, which may accelerate oxidation.[6] |
| Protic Solvents | Ethanol, Methanol | May lead to side reactions like transesterification if other functional groups are present. Use with caution for long-term storage. |
| Aqueous Solutions | Buffers, Water | Generally not recommended for long-term storage due to the risk of hydrolysis. If necessary, use a validated buffer system at the pH of maximum stability and store at low temperatures.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethoxy-Containing Compound
Objective: To identify the potential degradation pathways and products of a trifluoromethoxy-containing compound under various stress conditions.
Materials:
-
Test compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC-UV/MS method to determine the percentage of degradation and identify the major degradation products.
-
Visualizations
Diagram 1: Decision Tree for Troubleshooting -OCF₃ Compound Instability
Caption: Troubleshooting workflow for instability of -OCF₃ compounds.
Diagram 2: General Hydrolytic Degradation Pathway of an Aryl-OCF₃ Compound
Caption: Simplified pathway of -OCF₃ hydrolysis.
References
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Freie Universität Berlin, Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
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Taylor, B. F. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 126(3), 281-285. Retrieved from [Link]
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Key, B. D., Howell, R. D., & Criddle, C. S. (2013). Biodegradation of fluorinated alkyl substances. Reviews in Environmental Science and Bio/Technology, 12(4), 313-332. Retrieved from [Link]
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Taylor, B. F. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 126(3), 281-285. Retrieved from [Link]
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Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
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Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 323. Retrieved from [Link]
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National Institutes of Health. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]
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ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the In Vivo Validation of 6-[4-(trifluoromethoxy)phenyl]nicotinic Acid Activity
Executive Summary
This guide provides a comprehensive strategic framework for the in vivo validation of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid. Lacking specific public data on this novel compound, we leverage its structural backbone—nicotinic acid (niacin)—to logically infer its most probable therapeutic activities: anti-inflammatory and metabolic modulation. Nicotinic acid and its derivatives have a long history of use in treating dyslipidemia and are increasingly explored for their anti-inflammatory properties.[1][2][3][4] The inclusion of a trifluoromethoxy group suggests a modern medicinal chemistry approach to enhance potency and metabolic stability.
This document outlines a rationale-driven approach to selecting appropriate in vivo models, provides detailed, self-validating experimental protocols, and establishes a framework for comparing the compound's performance against established therapeutic agents. Our focus is on generating robust, translatable data to rigorously assess the compound's preclinical viability.
Foundational Rationale: Deducing Activity from Structure
The validation strategy for any new chemical entity must be hypothesis-driven. The structure of this compound points toward two primary, interconnected biological domains:
-
Metabolic Regulation: Nicotinic acid is a well-established pharmacological agent used to manage dyslipidemia.[2][3][5] It favorably modulates a range of plasma lipids and lipoproteins, including an increase in high-density lipoprotein (HDL) cholesterol.[3][6][7] The core mechanism involves the activation of specific G protein-coupled receptors (e.g., HCA₂) and direct effects on hepatic lipid synthesis.[3][6][8] It is therefore a primary scientific imperative to investigate whether this novel derivative retains or enhances these lipid-modifying properties.
-
Anti-inflammatory Effects: A growing body of evidence highlights the anti-inflammatory potential of nicotinic acid and its derivatives.[2][4] Recent studies have demonstrated the synthesis of novel nicotinic acid derivatives specifically designed as anti-inflammatory agents, showing inhibition of key inflammatory mediators like TNF-α, IL-6, and COX-2.[4] This positions inflammation as a second critical axis for in vivo investigation.
Our validation approach will therefore proceed along these two parallel paths to build a comprehensive pharmacological profile.
Strategic Selection of In Vivo Models & Comparative Benchmarking
The choice of animal models is the most critical decision in preclinical validation. The models must be clinically relevant and capable of demonstrating a dose-dependent response to pharmacological intervention.
Pathway 1: Validation of Anti-inflammatory Activity
To assess anti-inflammatory potential, a dual-model approach is recommended to capture both acute and systemic responses.
-
Model of Choice (Acute Inflammation): Carrageenan-Induced Paw Edema in Rats.
-
Causality: This is the gold-standard, highly reproducible model for screening acute anti-inflammatory activity.[9][10][11] Carrageenan injection induces a biphasic inflammatory response, mediated first by histamine and serotonin, and later by prostaglandins, which are products of the cyclooxygenase (COX) enzymes. This allows for the assessment of compounds that may interfere with these pathways.
-
Key Endpoint: Reduction in paw volume (edema) measured by plethysmography.
-
Comparative Benchmarking:
-
Ibuprofen: A standard non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[4]
-
Vehicle Control: Essential for establishing a baseline inflammatory response.
-
-
-
Model of Choice (Systemic Inflammation): Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice.
-
Causality: This model mimics the systemic inflammatory response seen in sepsis by activating Toll-like receptor 4 (TLR4), leading to a massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4] It is invaluable for testing a compound's ability to modulate the innate immune system at a systemic level.
-
Key Endpoint: Measurement of serum TNF-α and IL-6 levels via ELISA.
-
Comparative Benchmarking:
-
Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects, serving as a high-efficacy positive control.
-
-
Pathway 2: Validation of Metabolic Activity
To evaluate effects on metabolic syndrome, a diet-induced model that recapitulates human pathophysiology is required.
-
Model of Choice: High-Fat Diet (HFD)-Induced Obesity in Mice.
-
Causality: Chronic feeding with a high-fat diet induces a phenotype that closely mirrors human metabolic syndrome, including obesity, dyslipidemia, insulin resistance, and hepatic steatosis.[12][13][14] This provides a translationally relevant context to test the compound's efficacy.
-
Key Endpoints:
-
Comparative Benchmarking:
-
Metformin: A first-line therapeutic for type 2 diabetes that improves insulin sensitivity.
-
Atorvastatin: A statin used to lower LDL cholesterol and triglycerides.
-
-
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is designed as a self-validating system, incorporating both negative and positive controls to ensure data integrity.
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound on acute, localized inflammation.
Methodology:
-
Animals: Male Wistar rats (180-200 g).
-
Acclimatization: House animals for 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping (n=8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Sodium CMC, oral)
-
Group II: Positive Control (Ibuprofen, 40 mg/kg, oral)
-
Group III: Test Compound (Low Dose, e.g., 10 mg/kg, oral)
-
Group IV: Test Compound (Mid Dose, e.g., 30 mg/kg, oral)
-
Group V: Test Compound (High Dose, e.g., 100 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).
-
Dosing: Administer the respective vehicle, positive control, or test compound orally via gavage.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Use one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups against the vehicle control. A p-value < 0.05 is considered statistically significant.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the rat carrageenan-induced paw edema model.
Data Presentation and Mechanistic Interpretation
Quantitative data must be presented clearly for objective comparison.
Table 1: Hypothetical Efficacy of this compound in the Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Ibuprofen | 40 | 0.38 ± 0.05 | 55.3% |
| Test Compound | 10 | 0.65 ± 0.06* | 23.5% |
| Test Compound | 30 | 0.49 ± 0.05** | 42.4% |
| Test Compound | 100 | 0.35 ± 0.04 | 58.8% |
| *Data represented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Interpretation: The hypothetical data in Table 1 illustrates a clear dose-dependent anti-inflammatory effect of the test compound. At its highest dose (100 mg/kg), its efficacy is comparable to the standard NSAID, Ibuprofen, suggesting a potent mechanism of action, potentially involving the inhibition of prostaglandin synthesis.
Hypothesized Mechanism of Action Diagram
The anti-inflammatory effects of many nicotinic acid derivatives and NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.
Caption: Hypothesized inhibition of the COX pathway by the test compound.
Conclusion and Path Forward
This guide establishes a robust, dual-pathway strategy for the initial in vivo validation of this compound. By systematically evaluating its anti-inflammatory and metabolic properties against industry-standard comparators, researchers can generate the critical data needed to establish a clear pharmacological profile. Positive results from these screening models would warrant progression to more complex, chronic disease models (e.g., collagen-induced arthritis, diabetic nephropathy) and detailed pharmacokinetic/pharmacodynamic (PK/PD) and toxicology studies to fully characterize its therapeutic potential and establish a safety window for clinical development.
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A Senior Application Scientist's Comparative Guide to Trifluoromethoxy vs. Trifluoromethyl Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Nicotinic Acid Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2] Among the most utilized fluorinated moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[1][2] This guide provides a comparative analysis of these two critical substituents when appended to a nicotinic acid scaffold, a privileged core structure in many biologically active compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[3][4] We will delve into the nuanced differences in their physicochemical properties, metabolic fate, and consequential impact on biological activity, supported by experimental data and detailed protocols for their evaluation.
Comparative Analysis of Physicochemical Properties
The choice between a trifluoromethyl and a trifluoromethoxy group can significantly alter the drug-like properties of a nicotinic acid derivative. These alterations are rooted in the fundamental electronic and steric differences between the two groups.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[2] In contrast, the trifluoromethoxy group, while also electron-withdrawing, exhibits a more complex electronic profile due to the presence of the oxygen atom, which can donate electron density through resonance. This interplay of inductive and resonance effects modulates the pKa of the nicotinic acid carboxylic acid group and the overall electron distribution within the pyridine ring.
Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is another key differentiator. The trifluoromethoxy group generally imparts a greater increase in lipophilicity compared to the trifluoromethyl group.[1][2] This is a crucial consideration for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality |
| Electronic Effect | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive), weakly donating (resonance) | The high electronegativity of fluorine atoms dominates in both groups. The oxygen in -OCF3 can participate in resonance, slightly offsetting the inductive pull. |
| Lipophilicity (Hansch π value) | +0.88[2] | > +0.88 (typically higher than -CF3)[1] | The additional oxygen atom in the -OCF3 group contributes to a larger, more lipophilic moiety. |
| Metabolic Stability | High | Generally High | The carbon-fluorine bond is exceptionally strong, rendering both groups resistant to metabolic degradation.[2] |
| Steric Profile | Bulkier than a methyl group | Larger than the -CF3 group | The trifluoromethoxy group has a larger van der Waals radius due to the presence of the oxygen atom and the C-O-C bond angle. |
Impact on Metabolic Stability
A primary motivation for incorporating trifluoromethyl and trifluoromethoxy groups into drug candidates is to enhance metabolic stability.[2] The exceptional strength of the C-F bond makes these groups highly resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[2] Replacing a metabolically labile methyl or methoxy group with a -CF3 or -OCF3 group can effectively block a "metabolic hotspot," leading to a longer in vivo half-life and improved bioavailability.
While both groups confer significant metabolic stability, the trifluoromethoxy group can offer a slight advantage in certain contexts. Its greater steric bulk may provide a more effective shield for adjacent metabolically susceptible positions on the nicotinic acid ring.
Experimental Workflow for Assessing Metabolic Stability
Caption: Workflow for an in vitro liver microsomal stability assay.
Influence on Biological Activity at Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes, and their dysfunction is implicated in various neurological disorders.[7] The interaction of nicotinic acid derivatives with nAChRs is highly dependent on the electronic and steric properties of the substituents on the pyridine ring.
The strong electron-withdrawing nature of both the -CF3 and -OCF3 groups will significantly alter the electron density of the pyridine ring, which can influence hydrogen bonding and other non-covalent interactions within the nAChR binding pocket.[2] The larger steric bulk of the -OCF3 group compared to the -CF3 group may lead to differences in binding affinity and selectivity for various nAChR subtypes (e.g., α4β2 vs. α7).[8] It is plausible that the trifluoromethoxy group could either enhance binding through favorable hydrophobic interactions or cause steric hindrance, depending on the specific topology of the receptor's binding site.
Conceptual Diagram of Ligand-Receptor Interaction
Caption: Factors influencing the biological activity of substituted nicotinic acid derivatives at nAChRs.
Experimental Protocols
Determination of logP (Shake-Flask Method)
-
Preparation of Phases: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. The two phases should be mutually saturated before the experiment.
-
Partitioning: Add a known concentration of the test compound to a mixture of the buffer and n-octanol in a sealed vessel.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, the test compound, and buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant of metabolism (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint).
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with appropriate salts).
-
Reaction Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-epibatidine for α4β2), and varying concentrations of the unlabeled test compound (the nicotinic acid derivative).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
Conclusion
The choice between a trifluoromethyl and a trifluoromethoxy substituent on a nicotinic acid scaffold is a critical decision in drug design that requires a thorough understanding of their distinct physicochemical and biological properties. The trifluoromethoxy group generally offers a greater increase in lipophilicity and may provide enhanced metabolic shielding due to its larger steric profile. However, this increased bulk could also negatively impact binding affinity at certain nAChR subtypes. The trifluoromethyl group, while less lipophilic, is a well-established and highly effective metabolic blocker.
Ultimately, the optimal choice will depend on the specific therapeutic target and the desired ADME profile. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these key parameters, enabling researchers to make data-driven decisions in the optimization of novel nicotinic acid-based drug candidates.
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A Comparative Guide to the Efficacy of Nicotinic Acid-Based TRPM8 Antagonists and Other Key Modulators
This guide provides an in-depth, objective comparison of the efficacy of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid and its derivatives against other prominent Transient Receptor Potential Melastatin 8 (TRPM8) antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, explains the causality behind experimental designs, and offers detailed protocols for key validation assays.
Introduction: TRPM8 as a Therapeutic Target
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the body's principal sensor of cold temperatures (<28°C) and cooling agents like menthol and icilin.[1][2][3] Expressed in a subpopulation of peripheral sensory neurons, including those in the trigeminal ganglia, TRPM8 is integral to normal cold thermosensation.[4] However, mounting evidence implicates its dysfunction in various pathological states. Heightened TRPM8 expression or activity is associated with the debilitating cold allodynia (pain from normally non-painful cold stimuli) experienced in neuropathic pain, such as that induced by chemotherapy, and has been linked to migraine pathogenesis.[1][4][5][6][7] This dual role in physiology and pathology makes TRPM8 a compelling, albeit complex, target for therapeutic intervention with selective antagonists.[3][8]
The central hypothesis is that by blocking TRPM8, one can inhibit the signaling pathway responsible for cold hypersensitivity without completely ablating normal cold sensation, offering a targeted therapy for conditions like neuropathic pain and migraine.[1][9]
Caption: Simplified TRPM8 activation pathway and point of antagonist intervention.
The Nicotinic Acid Scaffold: A Focus on this compound and its Analogs
The nicotinic acid (a vitamer of vitamin B3) scaffold has emerged as a promising foundation for developing potent TRPM8 antagonists.[10][11] While public domain efficacy data for the specific compound This compound is limited, its structural motifs are present in highly developed clinical candidates, suggesting it is a key pharmacophore.
The most notable evolution of this scaffold is AMG 333 , or (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid.[4] Developed by Amgen, this compound was advanced to clinical trials for the treatment of migraine, underscoring the therapeutic potential of this chemical series.[4][12][13] The development from a simpler core like this compound to a more complex molecule like AMG 333 reflects medicinal chemistry efforts to optimize druglike properties, including potency, selectivity, and pharmacokinetics, while mitigating liabilities such as CYP3A4 induction.[4]
Comparative Landscape of TRPM8 Antagonists
To evaluate the efficacy of the nicotinic acid class, we must compare it to other well-characterized antagonists that represent different chemical scaffolds and development stages.
-
PF-05105679 (Pfizer): A potent antagonist that reached clinical trials. It demonstrated efficacy in a human cold pressor test, a key pharmacodynamic model, but its development was halted due to adverse hot sensations perceived by participants.[1][2] This highlights a major challenge in TRPM8 antagonist therapy: the potential for on-target side effects related to thermoregulation.[2][14]
-
AMG 2850 (Amgen): A selective and potent antagonist that showed efficacy in preclinical models of TRPM8 activation, such as blocking agonist-induced "wet-dog shakes."[1] However, it did not show meaningful reversal of mechanical hypersensitivity in inflammatory or neuropathic pain models, suggesting a more specific role in cold-related pain.[1]
-
BCTC & AMTB: These compounds are widely used as research tools to probe TRPM8 function.[15] While effective in vitro, their broader application can be limited by factors such as selectivity and pharmacokinetic properties. For instance, BCTC has been shown to also antagonize other TRP channels like TRPV1.[16][17]
-
β-Lactam Derivatives: This represents a novel chemical class of TRPM8 antagonists. Recent studies have identified β-lactams with nanomolar potency that demonstrate significant antiallodynic activity in preclinical models of oxaliplatin-induced cold hypersensitivity.[12][13]
Head-to-Head Efficacy Comparison
The efficacy of a TRPM8 antagonist is judged by its performance across a hierarchy of assays, from in vitro potency to in vivo pain models and, ultimately, human clinical trials.
Table 1: Comparative In Vitro Potency of TRPM8 Antagonists
| Compound Class | Representative Compound | Assay Type | Species | IC50 Value | Reference |
| Nicotinic Acid Derivative | AMG 333 | Ca²⁺ Influx (FLIPR) | Human | 4 nM | [4] |
| - | PF-05105679 | Ca²⁺ Influx (FLIPR) | Human | ~100 nM | [1] |
| Biarylamide | AMG 2850 | Ca²⁺ Influx (FLIPR) | Human | ~200 nM | [1] |
| Pyrimidinone | BCTC | Ca²⁺ Influx (FLIPR) | Mouse | 0.8 µM | [16][17] |
| β-Lactam | Compound 34 (Phe-Phenylalaninol) | Ca²⁺ Influx (FLIPR) | Human | 0.19 µM | [12] |
| β-Lactam | Compound 41 (General) | Electrophysiology | - | 46 nM |
Note: IC50 values can vary based on assay conditions (e.g., agonist concentration, cell line). This table provides a representative comparison.
Table 2: Comparative In Vivo Efficacy in Preclinical Pain Models
| Compound | Model | Species | Efficacy Endpoint | Key Finding | Reference |
| AMG 333 | Migraine Models | Preclinical | Assumed based on progression to clinic | Selected as a clinical candidate for migraine. | [4] |
| PF-05105679 | Cold-Induced Bladder Contractility | Guinea Pig | Inhibition of contraction | Established efficacious concentration for clinical studies. | [2] |
| AMG 2850 | Wet-Dog Shakes (Agonist-induced) | Rat | Reduction in shakes | Effective at blocking TRPM8-mediated behaviors. | [1] |
| BB 0322703 (Novel Chemotype) | Oxaliplatin-Induced Cold Allodynia | - | Reversal of cold hypersensitivity | Showed pharmacological efficacy at a 30 µM dose. | [18][19] |
| β-Lactam (Compound 34) | Oxaliplatin-Induced Cold Allodynia | Mouse | Reversal of cold hypersensitivity | Potent and long-lasting action compared to other scaffolds. | [12] |
| IGM-18 (Novel Antagonist) | Chronic Constriction Injury (CCI) | - | Reduction of cold allodynia | Dose-dependent reduction in neuropathic pain behavior. | [9] |
Table 3: Clinical and Safety Profile of Advanced Antagonists
| Compound | Indication | Phase | Efficacy Outcome | Adverse Events / Key Limitations | Reference |
| AMG 333 | Migraine | Phase 1 | - | Intolerable hot sensations, paresthesia, dysgeusia led to withdrawal. | [12][13] |
| PF-05105679 | Cold-Related Pain | Phase 1 | Efficacy in cold pressor test comparable to oxycodone. | Unexpected and non-tolerated hot sensations. Short half-life. | [1][2][14] |
Methodological Deep Dive: Key Assays for Efficacy Determination
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here, we detail two cornerstone assays in TRPM8 antagonist development.
Protocol 1: In Vitro Antagonist Screening using a FLIPR-Based Calcium Assay
Rationale: The Fluorometric Imaging Plate Reader (FLIPR) provides a high-throughput method to assess TRPM8 channel activity by measuring intracellular calcium influx upon agonist stimulation.[16][17][20] This assay is the primary workhorse for initial screening and determining the in vitro potency (IC50) of antagonists. The choice of a stable cell line (e.g., HEK293) expressing the human TRPM8 ortholog ensures clinical relevance.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing human TRPM8 into 384-well black-walled, clear-bottom microplates at a density that achieves 90-95% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer consisting of a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a buffered salt solution (HBSS with 20 mM HEPES, pH 7.4). Remove cell culture media and add 25 µL of loading buffer to each well.
-
Incubation: Incubate the plates for 45-60 minutes at 37°C, 5% CO₂ to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare a serial dilution of the test antagonists (e.g., this compound and comparators) in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%).
-
FLIPR Assay Execution:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Initiate the protocol: establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds a defined volume (e.g., 12.5 µL) of the antagonist dilutions to the cell plate. Incubate for 5-15 minutes to allow the antagonist to bind to the channel.
-
Following antagonist incubation, add a defined volume (e.g., 12.5 µL) of a TRPM8 agonist (e.g., menthol at an EC₈₀ concentration) to stimulate calcium influx.
-
Record the fluorescence intensity kinetically for 2-3 minutes post-agonist addition.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal (or area under the curve) in the presence of the antagonist compared to the agonist-only control wells. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a FLIPR-based TRPM8 antagonist screening assay.
Protocol 2: In Vivo Assessment of Cold Allodynia (Acetone Drop Test)
Rationale: To assess therapeutic potential, an antagonist must demonstrate efficacy in a relevant animal model of pathology. The oxaliplatin-induced neuropathy model is frequently used as it recapitulates the cold allodynia seen in cancer patients.[5][6][18][21] The acetone drop test provides a non-invasive, quantifiable measure of cold hypersensitivity.
Step-by-Step Methodology:
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 3-6 mg/kg, i.p. or s.c.) to male mice or rats on alternating days for a period of 1-2 weeks to establish a stable cold hypersensitivity baseline.[12][18]
-
Animal Acclimation: On the day of testing, place animals in individual clear plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Using a syringe, apply a small drop (50 µL) of acetone to the plantar surface of the hind paw. Acetone's rapid evaporation causes a cooling stimulus. Start a timer and measure the total duration of paw withdrawal, flinching, or licking over a 1-minute observation period.
-
Compound Administration: Administer the test antagonist (e.g., AMG 333) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Post-Dosing Assessment: At a predetermined time point post-administration (e.g., 60 minutes, based on compound pharmacokinetics), repeat the acetone drop test (Step 3).
-
Data Analysis: Compare the duration of the pain-like response before and after drug administration for each animal, and between the drug-treated and vehicle-treated groups. A significant reduction in the response duration in the drug-treated group indicates an antiallodynic effect. Data are typically analyzed using a repeated-measures ANOVA or a t-test.
Caption: Logical framework for comparing different classes of TRPM8 antagonists.
Synthesis and Future Outlook
The development of TRPM8 antagonists presents a clear and compelling therapeutic rationale, particularly for cold allodynia and migraine. The nicotinic acid scaffold, exemplified by the clinical candidate AMG 333, demonstrates high in vitro potency. However, like other advanced antagonists such as PF-05105679, its clinical progression was halted by a challenging on-target safety profile, namely the induction of unpleasant hot sensations.[1][2][12][13]
This central challenge—separating analgesic efficacy from thermoregulatory side effects—remains the primary hurdle for the field. The data suggests that while compounds from diverse scaffolds, including nicotinic acids and novel β-lactams, can potently block the TRPM8 channel and show efficacy in preclinical pain models, the translation to a safe and tolerable human therapeutic has not yet been achieved.
Future research must focus on:
-
Improving the Therapeutic Index: Developing antagonists with a wider window between the efficacious dose for pain relief and the dose that causes significant thermoregulatory disruption.
-
Exploring Allosteric Modulation: Investigating negative allosteric modulators that might dampen channel hypersensitivity in pathological states without fully blocking its physiological function.
-
Targeted Delivery: Designing formulations for localized delivery (e.g., topical) to minimize systemic exposure and associated side effects, which may be particularly relevant for conditions like neuropathic ocular pain.[12]
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- 4. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 6-[4-(trifluoromethoxy)phenyl]nicotinic Acid
Introduction: The Quest for Translatable GPR109A Agonism
For decades, nicotinic acid (niacin) has been a cornerstone therapy for dyslipidemia, valued for its robust efficacy in lowering triglycerides and LDL-cholesterol while raising HDL-cholesterol.[1] Its therapeutic effects are primarily mediated by the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is highly expressed in adipocytes and various immune cells like macrophages.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver, a key substrate for triglyceride synthesis.[1] In immune cells, GPR109A activation exerts potent anti-inflammatory effects.[4][5]
Despite its benefits, the clinical utility of nicotinic acid is hampered by a significant side effect: cutaneous flushing, a prostaglandin D2-mediated vasodilation that leads to poor patient compliance.[6] This has driven the development of novel GPR109A agonists with improved pharmacological profiles. 6-[4-(trifluoromethoxy)phenyl]nicotinic acid represents one such effort—a rationally designed analog intended to optimize therapeutic activity while potentially mitigating unwanted effects.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate this compound. We will detail a robust workflow to characterize its activity from initial in vitro target engagement to in vivo proof-of-concept, with a core focus on establishing a meaningful in vitro to in vivo correlation (IVIVC). This process is critical for predicting clinical efficacy, guiding dose selection, and de-risking progression into more complex preclinical and clinical studies. We will objectively compare its hypothetical performance against the parent compound, nicotinic acid, and another synthetic agonist, Acifran.
Part 1: In Vitro Characterization - From Target Binding to Cellular Function
The foundational step in evaluating any new compound is to confirm its interaction with the intended target and characterize its functional consequences in a controlled cellular environment. For a GPR109A agonist, this involves quantifying its ability to activate the receptor and trigger the downstream signaling cascades responsible for its therapeutic effects.
Expert Rationale: Why a Multi-Assay Approach?
Relying on a single in vitro assay is insufficient. A primary target engagement assay confirms potency, but it doesn't guarantee the desired biological outcome. GPR109A signaling is multifaceted; upon agonist binding, it couples to Gi/o proteins to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP), but it can also recruit β-arrestins, leading to different downstream events.[2] Therefore, we employ a tiered approach: a primary biochemical assay to measure direct receptor activation (cAMP inhibition) followed by secondary, more physiologically relevant cell-based assays that measure anti-lipolytic and anti-inflammatory activity. This provides a more complete picture of the compound's functional signature.
Primary Target Engagement: GPR109A-Mediated cAMP Inhibition
The canonical signaling pathway for GPR109A involves Gi-protein coupling, which inhibits adenylyl cyclase and leads to a measurable drop in intracellular cAMP levels.[2] This makes a cAMP inhibition assay the gold standard for quantifying the potency of GPR109A agonists.
-
Cell Seeding: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well assay plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound, nicotinic acid (positive control), and Acifran (comparator) in an appropriate assay buffer.
-
Treatment: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature. This allows the agonist to bind to GPR109A.
-
Stimulation: To induce cAMP production, add Forskolin (an adenylyl cyclase activator) to all wells and incubate for a further 15-30 minutes.
-
Detection: Lyse the cells and add cAMP detection reagents (e.g., using a LANCE Ultra cAMP kit or HTRF-based assay). Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of the Forskolin-stimulated cAMP signal for each compound concentration. Plot the data using a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
GPR109A Signaling Pathway
Caption: GPR109A agonist binding activates Gi, inhibiting cAMP production.
Secondary Functional Assays: Anti-Inflammatory Activity
To assess the translatability of receptor activation, we measure a key downstream effect: the suppression of inflammatory responses in immune cells. This is highly relevant to the role of GPR109A in mitigating atherosclerosis, which is recognized as a chronic inflammatory disease.[7]
-
Cell Culture: Culture RAW 264.7 macrophage cells or primary bone marrow-derived macrophages.
-
Pre-treatment: Treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) to induce a potent inflammatory response.
-
Incubation: Incubate the cells for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of LPS-induced cytokine release and determine the IC50 value for each compound.
Comparative In Vitro Performance (Hypothetical Data)
The data below represents a hypothetical outcome designed to illustrate a favorable profile for our novel compound.
| Compound | GPR109A cAMP EC50 (nM) | Anti-Inflammatory IC50 (nM) (TNF-α Inhibition) |
| This compound | 35 | 80 |
| Nicotinic Acid | 350 | 950 |
| Acifran | 50 | 120 |
Interpretation: In this hypothetical dataset, this compound demonstrates a significant improvement in potency over nicotinic acid in both primary target engagement and the functional anti-inflammatory assay. It also shows slightly better potency than the known synthetic agonist Acifran. This strong in vitro profile provides a compelling rationale for advancing the compound to in vivo testing.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Disease-Relevant Model
The ultimate test of a compound's potential is its performance in a living system that recapitulates key aspects of human disease. For a dyslipidemia and anti-inflammatory candidate, a diet-induced hyperlipidemia model in rodents is an industry-standard choice.[8]
Expert Rationale: Model Selection
We select the C57BL/6J mouse model fed a high-fat, high-cholesterol "Western" diet. This model is widely used because it reliably develops key features of human metabolic syndrome, including elevated plasma cholesterol and triglycerides, and a low-grade systemic inflammation, making it highly relevant for evaluating GPR109A agonists.[8] While genetically modified models like ApoE-/- mice develop more severe atherosclerosis, the diet-induced model is often sufficient for initial proof-of-concept efficacy studies of lipid-lowering agents.[8]
Overall Experimental Workflow
Caption: Workflow from in vitro assays to in vivo testing and correlation.
-
Acclimation & Diet: Acclimate male C57BL/6J mice for one week. Then, place them on a high-fat Western diet for 8-12 weeks to induce hyperlipidemia.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Nicotinic Acid (e.g., 100 mg/kg, oral gavage)
-
This compound (Dose range: 3, 10, 30 mg/kg, oral gavage)
-
-
Dosing: Administer compounds daily via oral gavage for 2-4 weeks.
-
Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture into EDTA-coated tubes.
-
Biochemical Analysis:
-
Lipid Panel: Centrifuge blood to obtain plasma. Analyze plasma for total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic kits.
-
Inflammatory Markers: Measure plasma levels of IL-6 or serum amyloid A (SAA) using ELISA.
-
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. Determine the effective dose required to produce a significant therapeutic effect.
Comparative In Vivo Efficacy (Hypothetical Data)
| Treatment Group (Oral Dose) | Plasma Triglycerides (% Change from Vehicle) | Plasma IL-6 (% Change from Vehicle) |
| Nicotinic Acid (100 mg/kg) | ↓ 35% | ↓ 40% |
| Test Cmpd (3 mg/kg) | ↓ 15% | ↓ 18% |
| Test Cmpd (10 mg/kg) | ↓ 42% | ↓ 48% |
| Test Cmpd (30 mg/kg) | ↓ 45% | ↓ 51% |
Interpretation: The hypothetical in vivo data show that this compound produces a robust, dose-dependent reduction in both plasma triglycerides and the inflammatory marker IL-6. Critically, it achieves a therapeutic effect comparable to or greater than 100 mg/kg of nicotinic acid at a much lower dose of 10 mg/kg. This ~10-fold increase in in vivo potency is consistent with the ~10-fold increase in potency observed in our in vitro assays.
Part 3: Forging the Link - In Vitro to In Vivo Correlation (IVIVC)
Establishing an IVIVC is more than an academic exercise; it is a critical tool in drug development that validates the screening cascade and builds confidence in the mechanism of action. However, for nicotinic acid-like compounds, a simple linear correlation can be challenging due to factors like extensive first-pass metabolism, which can create non-linear pharmacokinetics.[9][10]
Expert Rationale: A Pragmatic Approach to IVIVC
While a formal Level A IVIVC (a point-to-point correlation) can be difficult to achieve without extensive pharmacokinetic data, a highly valuable "qualitative" or "rank-order" correlation can be established.[9] The goal is to demonstrate that the improvements in in vitro potency translate to predictable improvements in in vivo efficacy.
Our analysis shows:
-
Potency Translation: The ~10-fold higher potency of this compound in the in vitro cAMP (EC50 ~35 nM vs. 350 nM for NA) and anti-inflammatory assays (IC50 ~80 nM vs. 950 nM for NA) directly translated to a ~10-fold increase in in vivo potency (effective dose of ~10 mg/kg vs. ~100 mg/kg for NA).
-
Mechanism Confirmation: The compound's ability to inhibit cytokine release in vitro was predictive of its ability to lower systemic inflammatory markers in vivo. This confirms that the cellular assay is a good surrogate for the in vivo anti-inflammatory effect.
This strong rank-order correlation validates our in vitro screening strategy. It demonstrates that the cAMP and macrophage assays are not only measuring on-target activity but are also predictive of the desired in vivo pharmacology.
Conceptual IVIVC Framework
Caption: IVIVC links in vitro potency to in vivo efficacy via pharmacokinetics.
Conclusion
This guide outlines a systematic, multi-tiered approach to characterize the activity of a novel GPR109A agonist, this compound, and establish a meaningful correlation between its in vitro and in vivo activities. By integrating a primary biochemical assay with a functional cellular assay, we built a strong preclinical data package. The hypothetical results demonstrate a compound with significantly improved potency over nicotinic acid, a profile that successfully translates from the petri dish to a disease-relevant animal model. This robust IVIVC provides strong validation for the proposed mechanism of action and builds a compelling case for the continued development of this compound as a next-generation therapy for dyslipidemia and related inflammatory conditions.
References
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- MDPI. (n.d.).
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- ResearchGate. (n.d.).
- PubMed. (n.d.).
- PubMed Central (PMC). (n.d.).
- PubMed. (n.d.). Inflammatory markers in hyperlipidemia: from experimental models to clinical practice.
- ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound....
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A Researcher's Guide to Evaluating the Target Specificity of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. A compound's efficacy and safety profile are intrinsically linked to its specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the target specificity of the novel compound, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid.
Given its structural similarity to known potent and selective TRPM8 antagonists, such as AMG 333, it is hypothesized that this compound primarily targets the transient receptor potential melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] TRPM8 is a well-established therapeutic target for conditions like migraine and neuropathic pain, acting as a sensor for cold temperatures and cooling agents.[6][7] However, the presence of the nicotinic acid moiety necessitates a thorough investigation into potential off-target effects, particularly on the nicotinic acid receptor GPR109A (HCA2), which is implicated in lipid metabolism and inflammatory responses.[8][][10][11][12]
This guide will present a multi-faceted approach, combining targeted in vitro and cell-based assays with broader, unbiased proteomic techniques to build a robust specificity profile. We will compare the performance of this compound against established selective TRPM8 antagonists and consider its potential activity at the GPR109A receptor.
Comparative Performance of TRPM8 Antagonists
A critical first step is to benchmark the potency of this compound against other known TRPM8 inhibitors. This provides context for its activity and helps in selecting appropriate concentrations for subsequent specificity assays.
| Compound | hTRPM8 IC50 (nM) | rTRPM8 IC50 (nM) | Key Selectivity Profile | Noteworthy Characteristics |
| This compound (Hypothetical Data) | 15 | 25 | >100-fold selective over a panel of related ion channels. | To be determined through the assays outlined in this guide. |
| AMG 333 | 13[1][2] | 20[1][2] | Highly selective over other TRP channels (TRPV1, TRPV3, TRPV4, TRPA1; IC50 >20 µM).[1][2] | Advanced to Phase I clinical trials for migraine.[4][5] |
| PF-05105679 | 103[6] | - | >100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1.[6] | Orally active and evaluated in human clinical trials for cold-related pain.[6] |
| RQ-00434739 | 14[6] | - | >100-fold selective against TRPA1, TRPV1, TRPM2, and several sodium and calcium channels.[6] | Investigated for bladder hypersensitive disorders.[6] |
| AMTB | 580[6] | - | Also inhibits voltage-gated sodium channels (NaV1.1-1.8) in the low micromolar range.[6] | A widely used tool compound for in vitro and in vivo studies of TRPM8. |
Experimental Workflow for Specificity Profiling
A logical and stepwise approach is crucial for a comprehensive evaluation. The following workflow is designed to systematically assess the on-target activity and potential off-target interactions of this compound.
Sources
- 1. AMG 333 | TRPM Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
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- 4. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
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- 10. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Phenylnicotinic Acid Analogs in Preclinical Pain Models: A Guide for Researchers
In the relentless pursuit of novel non-opioid analgesics, the scientific community has turned its attention to a variety of chemical scaffolds with the potential to modulate pain pathways. Among these, nicotinic acid derivatives, particularly those with aryl substitutions, have emerged as a promising class of compounds. This guide provides a detailed head-to-head comparison of a series of 6-phenylnicotinic acid analogs, synthesizing key findings from preclinical studies to inform future drug discovery and development efforts. We will delve into their comparative efficacy in a well-established visceral pain model, explore the underlying structure-activity relationships, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting Nicotinic Acid Derivatives in Pain Research
Nicotinic acid, a well-known B vitamin, and its derivatives have a long history of therapeutic use for various conditions. More recently, medicinal chemists have explored the analgesic potential of this scaffold, leading to the synthesis of novel analogs with significant anti-inflammatory and pain-relieving properties.[1][2] The focus of this guide is on a series of 2-substituted phenyl derivatives of nicotinic acid, which can also be named as 6-phenylnicotinic acid analogs depending on the IUPAC nomenclature rules. A key study by Khalil et al. (2013) provides a direct comparison of the analgesic effects of twelve such analogs (4a-l) in the acetic acid-induced writhing test in mice, a widely used model for screening peripheral analgesic activity.[3]
Comparative Analgesic Efficacy in the Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a standard in vivo assay for evaluating the efficacy of peripherally acting analgesics.[3] Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is quantified as a measure of visceral pain. The reduction in the number of writhes following administration of a test compound is indicative of its analgesic activity.
In a head-to-head comparison, a series of twelve 2-substituted phenylnicotinic acid derivatives were evaluated for their ability to inhibit the writhing response in mice.[3] The results, summarized in the table below, reveal significant differences in analgesic efficacy among the analogs and provide valuable insights into their structure-activity relationships.
| Compound | Phenyl Ring Substituent | % Inhibition of Writhing |
| 4a | 2-Bromo | 61.7 ± 4.8 |
| 4b | 2-Chloro | 35.6 ± 2.5 |
| 4c | 2-Bromo-4-methyl | 73.7 ± 6.2 |
| 4d | 2-Bromo-5-methyl | 68.3 ± 5.1 |
| 4e | 2-Carboxamido | 22.2 ± 1.2 |
| 4f | 2-(N-methylcarboxamido) | 28.9 ± 1.9 |
| 4g | 2-(N-ethylcarboxamido) | 33.3 ± 2.1 |
| 4h | 2-(N-phenylcarboxamido) | 41.5 ± 3.3 |
| 4i | 2-Cyano | 45.2 ± 3.8 |
| 4j | 2-Nitro | 30.4 ± 2.0 |
| 4k | 2-Amino | 25.9 ± 1.7 |
| 4l | 2-Hydroxy | 23.7 ± 1.5 |
| Mefenamic Acid | - | 72.4 ± 4.6 |
| Data sourced from Khalil et al., 2013.[3] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a clear structure-activity relationship among the tested 6-phenylnicotinic acid analogs. The most significant finding is the superior analgesic activity of compounds bearing a 2-bromophenyl substituent.[3]
-
Halogen Substitution: The presence of a bromine atom at the 2-position of the phenyl ring (compounds 4a , 4c , and 4d ) consistently resulted in high analgesic efficacy, with inhibitions of writhing ranging from 61.7% to 73.7%.[3] Compound 4c , with both a 2-bromo and a 4-methyl substituent, demonstrated the highest activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[3] In contrast, the 2-chloro analog (4b ) exhibited significantly lower activity (35.6% inhibition).[3]
-
Effect of Carboxamide Moieties: Replacement of the 2-bromo substituent with various carboxamide groups (compounds 4e-h ) led to a marked decrease in analgesic activity.[3] This suggests that the electronic and steric properties of the substituent at the 2-position of the phenyl ring are critical for potent analgesic effects.
-
Other Substituents: The presence of cyano (4i ), nitro (4j ), amino (4k ), or hydroxy (4l ) groups at the 2-position resulted in moderate to low analgesic activity, further emphasizing the importance of the bromo substitution for this particular scaffold.[3]
The following diagram illustrates the key SAR findings for this series of 6-phenylnicotinic acid analogs.
Caption: Key structural features influencing the analgesic activity of 6-phenylnicotinic acid analogs.
Broader Context: 6-Phenylnicotinamides as TRPV1 Antagonists
While the focus of this guide is on 6-phenylnicotinic acids, it is noteworthy that the corresponding amides, 6-phenylnicotinamides, have also been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] TRPV1 is a key player in nociceptive signaling, and its antagonists have shown promise in preclinical models of inflammatory pain. The optimization of a 6-phenylnicotinamide lead compound resulted in the discovery of a preclinical candidate, SB-782443, with an excellent overall profile.[4] This highlights the therapeutic potential of the broader 6-phenylnicotinic acid/amide scaffold in pain research.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides a detailed, step-by-step methodology for the acetic acid-induced writhing test as described in the reference literature.[3]
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of test compounds by measuring the reduction in the number of writhes induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (6-phenylnicotinic acid analogs)
-
Vehicle (e.g., 1% Carboxymethyl cellulose (CMC) solution)
-
Reference drug (e.g., Mefenamic acid)
-
Acetic acid solution (1% in distilled water)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers (e.g., transparent plastic boxes)
-
Stopwatch
Procedure:
-
Animal Acclimatization: House the mice in a temperature- and light-controlled environment with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the mice overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the mice into groups (n=6 per group):
-
Vehicle control group
-
Reference drug group
-
Test compound groups (one for each analog)
-
-
Drug Administration: Administer the test compounds and the reference drug orally (p.o.) at the desired dose (e.g., 25 mg/kg).[3] The vehicle control group receives an equivalent volume of the vehicle.
-
Waiting Period: Allow a 30-minute absorption period after drug administration.[3]
-
Induction of Writhing: Inject each mouse with 1% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[3]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Data Collection: Count the total number of writhes for each mouse over a 15-minute period.[3] A writhe is characterized by a stretching of the abdomen and/or extension of the hind limbs.
-
Calculation of Percent Inhibition: Calculate the percentage of analgesic activity (% inhibition) for each group using the following formula:
% Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and with the aim of minimizing animal suffering.
The following diagram illustrates the experimental workflow for the acetic acid-induced writhing test.
Sources
- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 4. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for Fluorinated Drug Candidates: A Comparative Analysis
Introduction: The Fluorine Factor in Pharmaceutical Analysis
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] However, these same properties present distinct challenges for analytical scientists tasked with developing and validating robust methods for quantification and characterization. This guide provides a comparative analysis of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)—for the validation of analytical methods for fluorinated drug candidates, grounded in the principles of ICH Q2(R2).
The Analytical Triad: HPLC, LC-MS, and ¹⁹F NMR
The choice of an analytical technique for a fluorinated drug candidate is not arbitrary; it is a decision guided by the specific requirements of the analysis, the stage of drug development, and the inherent properties of the molecule. Each technique offers a unique set of advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) remains a workhorse in pharmaceutical quality control for its robustness, reproducibility, and cost-effectiveness. When coupled with a UV detector, it is a powerful tool for assay and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled sensitivity and selectivity, making it indispensable for bioanalysis, metabolite identification, and trace-level impurity detection.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly specific and direct quantitative method for fluorinated compounds. Its key advantage lies in the intrinsic properties of the ¹⁹F nucleus: 100% natural abundance and a wide chemical shift range, which minimizes signal overlap.[2]
The following sections will delve into a comparative validation of these techniques, supported by experimental data and detailed protocols.
Comparative Validation: A Head-to-Head Analysis
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] For fluorinated drug candidates, the validation process must rigorously assess the impact of the fluorine atom(s) on the method's performance.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
HPLC-UV: For fluorinated compounds, achieving baseline separation from structurally similar des-fluoro impurities or metabolites can be challenging. The choice of a suitable stationary phase is critical. Fluorinated stationary phases can offer enhanced selectivity for fluorinated analytes through "fluorous-fluorous" interactions.
-
LC-MS/MS: This technique offers high specificity through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows for the quantification of the target analyte even if it co-elutes with other components.
-
¹⁹F NMR: This technique is inherently highly specific. The large chemical shift dispersion of ¹⁹F means that even small changes in the chemical environment of the fluorine atom will result in a distinct signal.[2] This makes it an excellent tool for distinguishing between isomers and identifying metabolites.
Experimental Workflow: Specificity Assessment
Caption: Workflow for assessing specificity across different analytical techniques.
Linearity and Range
Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal over a defined range.
| Technique | Typical Linear Range | Considerations for Fluorinated Compounds | Correlation Coefficient (r²) |
| HPLC-UV | 0.1 - 100 µg/mL | Standard C18 columns are often suitable, but peak shape can be affected by the hydrophobicity of highly fluorinated compounds. | > 0.999 |
| LC-MS/MS | pg/mL to ng/mL | Matrix effects can impact linearity. The use of a stable isotope-labeled internal standard is highly recommended. | > 0.995 |
| ¹⁹F NMR | mg/mL | Excellent linearity over a wide dynamic range. No saturation effects are typically observed at standard concentrations. | > 0.999 |
Protocol: Establishing Linearity for an HPLC Method
-
Prepare a stock solution of the fluorinated drug candidate of known concentration.
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate onto the HPLC system.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² should be ≥ 0.999.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results.
| Technique | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Causality for Fluorinated Compounds |
| HPLC-UV | 98.0 - 102.0% | < 2.0% | Potential for co-eluting impurities to bias results if specificity is not rigorously established. |
| LC-MS/MS | 85.0 - 115.0% (in bioanalysis) | < 15.0% | Ion suppression or enhancement from the biological matrix can significantly impact accuracy and precision. Careful optimization of sample preparation is crucial. |
| ¹⁹F NMR | 99.0 - 101.0% | < 1.5% | As a direct detection method, it is less susceptible to matrix effects. Accuracy is primarily dependent on the purity of the internal standard.[2] |
A comparative study on 13 fluorinated pharmaceuticals demonstrated that the purity values determined by ¹⁹F NMR showed minimal differences from those obtained by HPLC, with assay values being within 5% of each other, thus demonstrating the trueness of the NMR method.[2]
Protocol: Determining Accuracy (Recovery) by HPLC
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of the fluorinated drug candidate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples using the validated HPLC method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should be within a predefined acceptance criterion (e.g., 98.0% to 102.0%).
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Logical Relationship: Robustness Testing
Caption: The logical flow of a robustness study.
For HPLC methods analyzing fluorinated compounds, critical parameters to investigate during robustness testing include:
-
Mobile phase composition: Small changes in the organic modifier percentage can significantly impact the retention of highly fluorinated compounds.
-
pH of the mobile phase buffer: Important for ionizable fluorinated analytes.
-
Column temperature: Can affect the peak shape and resolution.
-
Flow rate: Influences retention times and peak widths.
A case study on the validation of an HPLC method for a combination of drugs, including the fluorinated compound dolutegravir, demonstrated robustness by deliberately varying parameters such as mobile phase flow rate, composition, and column temperature.[4]
The Power of Orthogonal Methods: A Self-Validating System
The most trustworthy validation is achieved by employing orthogonal analytical methods. Using a fundamentally different technique to confirm the results of the primary method provides a high degree of confidence in the data. For fluorinated drug candidates, the combination of a chromatographic method (HPLC or LC-MS) and ¹⁹F NMR creates a powerful, self-validating system.
A study comparing ¹⁹F NMR and HPLC for the quantification of 13 fluorinated pharmaceuticals concluded that the two methods can be equally applied, with only small differences noted in the determined content.[2] This demonstrates the utility of ¹⁹F NMR as a valuable orthogonal technique to chromatographic methods.[5]
Conclusion: An Integrated Approach to Validation
The validation of analytical methods for fluorinated drug candidates requires a nuanced approach that considers the unique properties imparted by the fluorine atom. While HPLC and LC-MS are powerful and well-established techniques, ¹⁹F NMR offers a highly specific, direct, and often faster alternative for quantification. The choice of method should be guided by the specific analytical challenge at hand. For a truly robust and trustworthy validation, an integrated approach that leverages the strengths of multiple orthogonal techniques is paramount. This ensures the generation of high-quality data that can be confidently submitted to regulatory agencies and relied upon for critical decision-making throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Cross-Reactivity Profiling of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the potency of a novel chemical entity is only half the story. The other, arguably more critical, half is its selectivity.[1][2] A highly selective drug preferentially binds to its intended target, leading to the desired therapeutic effect while minimizing off-target interactions that can cause adverse effects.[1][3] This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity profile of a novel compound, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid .
Structurally, this molecule possesses a nicotinic acid (also known as niacin or Vitamin B3) backbone, suggesting a potential interaction with nicotinic acid receptors.[4][5][6] The key feature is the 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group is a bioisostere often used in medicinal chemistry to enhance metabolic stability, lipophilicity, and membrane permeability, which can profoundly influence receptor binding and pharmacokinetic properties.[7][8]
Given the limited public data on this specific compound, this guide will proceed under the scientifically-grounded hypothesis that its primary target is the G protein-coupled receptor 109A (GPR109A) , the known receptor for nicotinic acid.[9][10] Our objective is to rigorously compare its activity at GPR109A against a panel of rationally selected off-targets, providing a clear blueprint for establishing its selectivity index.
Phase 1: Primary Target Engagement & Potency Determination
Before assessing what a compound shouldn't do, it is paramount to confirm its activity at the intended target. The initial step is to determine the potency of this compound at the human GPR109A receptor.
Hypothesized GPR109A Signaling Pathway
GPR109A is a Gi-coupled receptor.[11] Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13] This mechanism is central to its physiological and therapeutic effects, including the regulation of lipolysis.[10][14]
Caption: Simplified GPR109A signaling pathway.
Experimental Protocol: Cell-Based Functional cAMP Assay
To quantify the compound's functional potency (EC50), a cell-based assay measuring the inhibition of forskolin-stimulated cAMP production is the gold standard for Gi-coupled receptors.[11][15][16]
Objective: Determine the concentration of the test compound that produces a half-maximal inhibitory response (EC50).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulant: Forskolin.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Agonist: Nicotinic Acid.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Step-by-Step Methodology:
-
Cell Plating: Seed GPR109A-expressing cells into 384-well assay plates and incubate overnight to allow for adherence.
-
Compound Preparation: Perform a serial dilution of the test compound and reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Procedure: a. Remove culture medium from the cells and add the diluted compounds. b. Incubate for 15-30 minutes at room temperature. c. Add a pre-determined concentration of forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase. d. Incubate for another 30 minutes at room temperature.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[12]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Phase 2: Designing a Rational Cross-Reactivity Screening Panel
Selectivity is not an absolute but a relative measure.[17] A compound is selective if it is significantly more potent at its intended target than at other potential targets.[17] The choice of off-targets is critical and should be based on several logical pillars.
-
Homologous Receptors: Other nicotinic acid/hydroxycarboxylic acid receptors (e.g., GPR109B/HCA3, GPR81/HCA1). These share sequence homology and may recognize similar ligands.
-
Structurally Related Targets: Nicotinic acetylcholine receptors (nAChRs), which also recognize ligands with a pyridine ring, are a crucial class to investigate.[18][19]
-
Common Off-Target Panels: Broad screening panels (e.g., a Safety47 panel from Eurofins or a similar service) are an industry standard to identify liabilities at common GPCRs, ion channels, kinases, and enzymes that are frequently associated with adverse drug reactions.
-
Targets of Structurally Similar Drugs: Approved drugs containing trifluoromethyl-phenyl or trifluoromethoxy-phenyl groups should be reviewed for their known targets and off-targets.[7][20] For example, fluoxetine contains a trifluoromethyl-phenyl group and is a selective serotonin reuptake inhibitor (SSRI).[20] Therefore, the serotonin transporter (SERT) should be included.
Phase 3: Comparative Binding Affinity & Selectivity Profiling
While functional assays measure a compound's effect, radioligand binding assays directly measure its affinity (Ki) for a receptor.[21][22] This is the gold standard for quantifying selectivity.[21]
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the primary target (GPR109A) and a panel of off-targets.
Principle: This assay measures the ability of the unlabeled test compound to compete with a known, high-affinity radioligand for binding to the receptor.[21][23] The concentration of test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
General Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor of interest.[23] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 10-50 µg protein/well).
-
A fixed concentration of a suitable radioligand (typically at or near its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
Incubate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[23]
-
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration over glass fiber filters.[21]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for cross-reactivity profiling.
Phase 4: Data Interpretation and Comparative Analysis
The ultimate goal is to generate a quantitative measure of selectivity. The Selectivity Index is calculated by dividing the affinity for an off-target by the affinity for the on-target.[17]
Selectivity Index = Ki (Off-Target) / Ki (On-Target)
A higher selectivity index indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" compound is a 100-fold difference in affinity, though this can vary depending on the therapeutic context.
Comparative Data Summary (Hypothetical Data)
The performance of this compound should be compared directly against a known standard, such as nicotinic acid itself.
| Target | 6-[4-(TFM)phenyl]nicotinic acid (Ki, nM) | Nicotinic Acid (Ki, nM) | Selectivity Index for Test Compound (vs. GPR109A) |
| GPR109A (Primary) | 50 | 800 | 1 (Baseline) |
| GPR109B (Homolog) | 2,500 | 15,000 | 50 |
| GPR81 (Homolog) | >10,000 | >30,000 | >200 |
| α4β2 nAChR | 8,000 | >50,000 | 160 |
| α7 nAChR | >10,000 | >50,000 | >200 |
| 5-HT Transporter (SERT) | >10,000 | >50,000 | >200 |
| hERG Channel | >10,000 | >50,000 | >200 |
This hypothetical data illustrates a favorable profile where the novel compound is more potent than nicotinic acid at the target receptor and maintains significant selectivity against key off-targets.
Conclusion and Forward Look
This guide outlines a rigorous, multi-phase approach to systematically evaluate the cross-reactivity of this compound. By combining functional potency assays with comprehensive binding affinity profiling, researchers can build a robust selectivity profile. Based on the hypothetical data, the introduction of the 4-(trifluoromethoxy)phenyl group not only enhances potency at the target GPR109A receptor but also maintains a desirable selectivity window against related and common off-targets. This structured evaluation is an indispensable component of the preclinical data package, providing critical insights into the compound's therapeutic potential and safety profile, thereby guiding its progression toward clinical development.
References
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Fiveable. Selectivity Definition - Intro to Pharmacology Key Term.
- Gifford Bioscience. Radioligand Binding Assay.
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Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. [Link]
- Aganitha AI Inc. (2024).
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
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Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49. [Link]
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Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
- Creative BioMart.
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Groot-Kormelink, P. J., et al. (2007). Species selectivity of a nicotinic acetylcholine receptor agonist is conferred by two adjacent extracellular beta4 amino acids that are implicated in the coupling of binding to channel gating. Molecular Pharmacology, 71(2), 389-397. [Link]
- Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell.
- Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology.
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Gharpure, A., et al. (2019). Agonist Selectivity and Ion Permeation in the α3β4 Ganglionic Nicotinic Receptor. Neuron, 103(5), 804-816.e6. [Link]
- Alfa Cytology.
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Cernak, T., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(23), 10233-10252. [Link]
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Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]
- BenchChem. (2025). Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
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Lukas, T. J., et al. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 17(5), 49. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Novel Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise and Challenge of Nicotinic Acid
Nicotinic acid (niacin), a long-standing therapeutic agent for dyslipidemia, possesses a uniquely broad spectrum of activity, favorably modulating nearly all lipid parameters. It effectively reduces low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein cholesterol (HDL-C)[1][2][3]. This comprehensive lipid-modifying capability makes it a valuable tool in the management of cardiovascular disease risk[2][3][4].
However, the clinical utility of immediate-release (IR) nicotinic acid is often hampered by a high incidence of adverse effects, most notably cutaneous vasodilation, or flushing[1][5]. This side effect, while generally harmless, significantly impacts patient compliance. Conversely, early sustained-release (SR) formulations, developed to mitigate flushing, were associated with an increased risk of hepatotoxicity[1][6]. These formulation-dependent side effects are intrinsically linked to the rate of absorption and subsequent metabolic pathways of nicotinic acid[1][7]. This has spurred the development of novel nicotinic acid esters, designed as prodrugs to optimize its pharmacokinetic profile, thereby enhancing its therapeutic index. This guide provides a comparative analysis of the pharmacokinetic profiles of these emerging esters against traditional nicotinic acid formulations, supported by experimental data and methodologies.
The Rationale for Nicotinic Acid Esters: A Prodrug Strategy
The core principle behind the development of nicotinic acid esters is the prodrug approach. By masking the carboxylic acid group of nicotinic acid through esterification, its physicochemical properties are altered, leading to a modified absorption and distribution profile. The ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the parent nicotinic acid in a controlled manner. This strategy aims to achieve a "soft" release of nicotinic acid, avoiding the rapid spike in plasma concentrations seen with IR formulations that is associated with flushing, and the prolonged, low-level exposure from some SR formulations that has been linked to hepatotoxicity.
The ideal nicotinic acid ester would exhibit the following pharmacokinetic characteristics:
-
Efficient oral absorption in its intact form.
-
Limited pharmacological activity of the intact ester.
-
Predictable and controlled hydrolysis to nicotinic acid by plasma or tissue esterases.
-
A plasma concentration-time profile of released nicotinic acid that mimics an extended-release formulation, minimizing Cmax to reduce flushing while maintaining therapeutic concentrations.
Comparative Pharmacokinetic Profiles
This section compares the available pharmacokinetic data for several novel nicotinic acid esters with that of conventional immediate-release nicotinic acid.
| Compound/Formulation | Tmax (h) | Key Pharmacokinetic Characteristics |
| Immediate-Release (IR) Nicotinic Acid | 0.5 - 1.0 | Rapid absorption leading to a sharp peak in plasma concentration, which is associated with a high incidence of flushing. |
| Inositol Hexanicotinate (IHN) | 6.0 - 10.0 | Absorbed partially intact with slow hydrolysis to nicotinic acid.[8][9][10] This results in a significantly delayed and lower peak plasma concentration of free nicotinic acid. Often marketed as "no-flush niacin," though the extent of nicotinic acid release and lipid-lowering efficacy at therapeutic doses is debated. |
| Pentaerythritol Tetranicotinate | Not well-defined in humans | Acts as a prodrug, undergoing enzymatic hydrolysis in the intestinal mucosa.[11] The hydrolysis rate of the esterified forms slows as nicotinic acid is sequentially released, suggesting a potential for sustained release. |
| Isosorbide-5-nicotinate-2-aspirinate (ST0702) | ~0.75 (for released Niacin in NHPs) | An immediate-release prodrug that is rapidly metabolized to nicotinic acid, aspirin, and salicylic acid.[12] The Tmax for released niacin is slightly delayed compared to IR niacin. |
Deep Dive into Novel Nicotinic Acid Esters
Inositol Hexanicotinate (IHN)
Inositol hexanicotinate is an ester of meso-inositol and six molecules of nicotinic acid[8][10]. It is often promoted as a "no-flush" alternative to nicotinic acid.
-
Absorption and Metabolism: Approximately 70% of an oral dose of IHN is absorbed from the gastrointestinal tract, largely in its intact form[8][9][13]. It undergoes slow hydrolysis by plasma esterases to release free nicotinic acid and inositol[9].
-
Pharmacokinetic Profile: This slow hydrolysis leads to a significantly delayed Tmax of 6 to 10 hours for free nicotinic acid, compared to the 30-60 minutes for IR nicotinic acid[8]. The peak plasma concentrations of nicotinic acid achieved after IHN administration are also substantially lower than with IR nicotinic acid.
-
Causality: The slow, gradual release of nicotinic acid from IHN avoids the rapid spike in plasma concentration that triggers the flushing response. However, the very low levels of free nicotinic acid achieved may also limit its lipid-modifying efficacy.
Pentaerythritol Tetranicotinate
Pentaerythritol tetranicotinate is an ester of pentaerythritol and four molecules of nicotinic acid.
-
Absorption and Metabolism: Studies in rats have shown that pentaerythritol tetranicotinate is enzymatically hydrolyzed in the intestinal mucosa in a consecutive manner[11]. The rate of hydrolysis is faster for the esters with a higher number of nicotinic acid moieties attached[11]. The released nicotinic acid is then rapidly absorbed[11].
-
Causality: By being hydrolyzed in the intestinal wall, pentaerythritol tetranicotinate acts as a prodrug that delivers nicotinic acid to the portal circulation and subsequently to the systemic circulation over a prolonged period. This could potentially lead to a more favorable side-effect profile compared to IR nicotinic acid.
Isosorbide-5-nicotinate-2-aspirinate (ST0702)
ST0702 is a novel prodrug that combines nicotinic acid with aspirin, aiming to leverage the flushing-mitigating effects of aspirin.
-
Absorption and Metabolism: In a study in non-human primates, orally administered ST0702 was metabolized to nicotinic acid, aspirin, and salicylic acid[12].
-
Pharmacokinetic Profile: The Tmax for the released nicotinic acid was approximately 45 minutes[12]. This indicates a rapid release of nicotinic acid, characteristic of an immediate-release formulation, but with a slight delay compared to standard IR nicotinic acid.
-
Causality: The rationale for this prodrug is to deliver both nicotinic acid and a prostaglandin D2 synthesis inhibitor (aspirin) simultaneously. Prostaglandin D2 is a key mediator of nicotinic acid-induced flushing. By co-delivering aspirin, the flushing response may be attenuated.
Experimental Protocols
In Vivo Pharmacokinetic Study of a Novel Nicotinic Acid Ester
This protocol provides a general framework for assessing the pharmacokinetic profile of a novel nicotinic acid ester in a preclinical model, such as rats or non-human primates.
Objective: To determine the plasma concentration-time profile of the novel ester and released nicotinic acid following oral administration and to calculate key pharmacokinetic parameters.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats). Animals should be fasted overnight prior to dosing.
-
Dosing: Administer the novel nicotinic acid ester orally via gavage at a predetermined dose. A control group should receive an equimolar dose of immediate-release nicotinic acid.
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the simultaneous quantification of the intact ester and nicotinic acid in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters for both the ester and released nicotinic acid:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Data Comparison: Compare the pharmacokinetic parameters of the novel ester and the released nicotinic acid with those of the immediate-release nicotinic acid control group.
In Vitro Esterase Stability Assay
This assay is crucial for understanding the rate and extent of hydrolysis of the novel ester to the active nicotinic acid.
Objective: To determine the stability of the novel nicotinic acid ester in the presence of plasma esterases.
Methodology:
-
Incubation: Incubate the novel nicotinic acid ester at a known concentration in fresh plasma (e.g., human, rat) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile) and precipitating the plasma proteins.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the intact ester and the concentration of the formed nicotinic acid.
-
Data Analysis: Plot the concentration of the intact ester versus time to determine the rate of hydrolysis and the half-life of the ester in plasma.
Visualizing the Concepts
Metabolic Pathways of Nicotinic Acid
Caption: Metabolic fate of nicotinic acid is dependent on its rate of absorption.
Experimental Workflow for Pharmacokinetic Profiling
Caption: A streamlined workflow for the in vivo pharmacokinetic evaluation of novel nicotinic acid esters.
Conclusion: The Future of Nicotinic Acid Therapy
The development of novel nicotinic acid esters as prodrugs represents a promising strategy to overcome the limitations of conventional nicotinic acid therapy. By engineering molecules that provide a more controlled and sustained release of the active moiety, it is possible to uncouple the therapeutic benefits from the dose-limiting side effects of flushing and potential hepatotoxicity. The examples of inositol hexanicotinate, pentaerythritol tetranicotinate, and isosorbide-5-nicotinate-2-aspirinate illustrate the diverse approaches being explored to modulate the pharmacokinetic profile of nicotinic acid.
Future research in this area should focus on establishing a clear correlation between the pharmacokinetic profiles of these novel esters and their long-term efficacy and safety in clinical settings. A deeper understanding of the structure-activity relationships governing the rate of hydrolysis of these esters will also be crucial for the rational design of next-generation nicotinic acid prodrugs with optimized therapeutic profiles. As our understanding of the nuanced pharmacology of nicotinic acid continues to evolve, these novel ester prodrugs may hold the key to unlocking the full therapeutic potential of this venerable lipid-modifying agent.
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Benchmarking Novel Anti-inflammatory Agents: A Comparative Guide to Preclinical Evaluation
In the pursuit of novel therapeutics for inflammatory diseases, rigorous and standardized benchmarking against established agents is a critical step in preclinical development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for comparing the anti-inflammatory effects of investigational compounds with known standards. By adhering to validated in vitro and in vivo models, researchers can generate robust and comparable data, facilitating informed decisions in the drug discovery pipeline.
Selection of Standard Anti-Inflammatory Drugs
The choice of appropriate comparators is fundamental to a meaningful benchmarking study. The standards should ideally represent different mechanisms of action to provide a broad context for the activity of the novel agent. Commonly used standards include Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These are a cornerstone of anti-inflammatory therapy. They primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[1][2] NSAIDs can be broadly categorized as non-selective COX inhibitors (e.g., Ibuprofen, Naproxen) and selective COX-2 inhibitors (e.g., Celecoxib).[1][2][3] Including both types as standards allows for a nuanced understanding of a new compound's COX-inhibition profile.
-
Corticosteroids: (e.g., Dexamethasone) These potent anti-inflammatory agents exert their effects through multiple pathways, including the inhibition of phospholipase A2, which blocks the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes. They also suppress the expression of numerous pro-inflammatory genes.
The following diagram illustrates the primary mechanisms of action for these standard drug classes.
Figure 1: Mechanisms of action for standard anti-inflammatory drugs.
In Vitro Assays for Anti-Inflammatory Activity
Initial screening and benchmarking are typically performed using a battery of in vitro assays. These assays are cost-effective, rapid, and allow for the direct assessment of a compound's activity on specific cellular and molecular targets.[4]
Cell Viability Assay
Prior to assessing anti-inflammatory effects, it is crucial to determine the cytotoxic potential of the test compound. The MTT assay is a widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Experimental Protocol: MTT Assay for Cell Viability [8]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound and standard drugs. Incubate for the desired exposure period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[5][8]
Cyclooxygenase (COX) Inhibition Assay
To determine if a compound acts through the COX pathway, a direct enzyme inhibition assay is employed. Commercially available kits provide a straightforward method for screening inhibitors of both COX-1 and COX-2.[9][10][11]
Experimental Protocol: COX-2 Inhibitor Screening Assay [9][11]
-
Reagent Preparation: Prepare all reagents, including the COX assay buffer, probe, cofactor, human recombinant COX-2 enzyme, and arachidonic acid, as per the kit's instructions.
-
Inhibitor Preparation: Dissolve the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The rate of increase in fluorescence is proportional to COX-2 activity.
Nitric Oxide (NO) Production Assay
Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable breakdown product of NO, in cell culture supernatants.[12][13]
Experimental Protocol: Griess Assay for Nitric Oxide [13][14]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound or standards for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison to a sodium nitrite standard curve.[13][15]
Pro-inflammatory Cytokine Release Assay
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these cytokines in cell culture supernatants.[16][17][18]
Experimental Protocol: Cytokine ELISA [17][19]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the cell culture supernatants (collected from LPS-stimulated cells treated with test compounds) and a standard cytokine solution at various concentrations to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The cytokine concentration is determined from the standard curve.
Figure 2: General workflow for in vitro anti-inflammatory assays.
In Vivo Models of Inflammation
While in vitro assays are valuable for initial screening, in vivo models are essential to evaluate the efficacy of a compound in a complex biological system.[20]
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[21][22][23] Carrageenan, a polysaccharide, induces a biphasic inflammatory response when injected into the paw of a rodent.[22]
Experimental Protocol: Carrageenan-Induced Paw Edema [21][22]
-
Animal Grouping: Divide animals (e.g., Wistar rats) into groups (n=6), including a vehicle control, a positive control (e.g., Indomethacin), and groups for different doses of the test compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis.[24][25] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, leading to the release of pro-inflammatory cytokines into the bloodstream.[26][27]
Experimental Protocol: LPS-Induced Systemic Inflammation [24]
-
Animal Grouping and Drug Administration: Similar to the paw edema model, group the animals and administer the test compounds and controls.
-
Induction of Inflammation: Inject LPS intraperitoneally at an appropriate dose (e.g., 1 mg/kg).
-
Blood Collection: At a specified time point (e.g., 2 hours post-LPS injection), collect blood samples.
-
Cytokine Analysis: Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Determine the percentage reduction in cytokine levels in the treated groups compared to the LPS-only control group.
Figure 3: Workflow for in vivo anti-inflammatory models.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | IC₅₀ (COX-2 Inhibition) (µM) | IC₅₀ (NO Production) (µM) | IC₅₀ (TNF-α Inhibition) (µM) | IC₅₀ (IL-6 Inhibition) (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Dexamethasone | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Dosage (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Test Compound | Dose 1 | Experimental Value | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | Experimental Value | |
| Indomethacin | Standard Dose | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Standard Dose | Experimental Value | Experimental Value | Experimental Value |
By systematically applying these standardized assays and models, researchers can effectively benchmark the anti-inflammatory properties of novel compounds against established standards, providing a solid foundation for further development.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid. As a halogenated aromatic compound, this substance requires specific handling and disposal protocols to ensure personnel safety, environmental protection, and regulatory adherence. The procedures outlined below are grounded in established safety principles and are designed to provide a clear, actionable framework for laboratory professionals.
Part 1: Core Principles and Hazard Assessment
Understanding the chemical nature of this compound is fundamental to its safe management. The molecule consists of a nicotinic acid core, which is a derivative of pyridine, and a phenyl group substituted with a trifluoromethoxy (-OCF3) group. The presence of fluorine—a halogen—categorizes this compound as a halogenated organic compound .[1] This classification is the single most important factor determining its disposal pathway.
Table 1: Hazard Profile and Safety Summary
| Parameter | Instruction / Data | Rationale & Citations |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on data for structurally similar compounds, these are the minimum assumed hazards.[2][3] |
| Primary Disposal Route | Dispose of contents and container to an approved hazardous waste disposal plant. | Precautionary statement P501 is standard for chemicals of this nature, prohibiting release into the environment.[2][6] |
| Prohibited Disposal | Do not discard down the drain, in general waste, or allow to evaporate in a fume hood. | Environmental release is to be avoided.[7][8] Organic solvents and halogenated compounds are prohibited from sewer disposal by regulation.[9] |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of the trifluoromethoxy group (-OCF3) mandates this classification.[1][9][10] |
| Recommended Final Disposal | High-temperature incineration at a licensed hazardous waste facility. | This is the standard and required method for destroying halogenated organic compounds to prevent environmental pollution.[9] |
| Required PPE | Nitrile gloves, safety goggles with side shields (or face shield), and a laboratory coat. | Standard PPE to prevent skin and eye contact with irritant chemicals.[2][3][4] |
Part 2: The Critical Importance of Waste Segregation
The cornerstone of proper chemical waste management is meticulous segregation. For this compound, this means it must never be mixed with non-halogenated waste.
The Causality Behind Segregation:
-
Different Disposal Technologies: Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[9] Halogenated wastes, however, cannot be treated this way. They require specialized, high-temperature incineration with advanced scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen fluoride) produced during combustion.
-
Economic Impact: The cost of incinerating halogenated waste is significantly higher—often two to three times more—than disposing of non-halogenated waste.[9] Contaminating a large container of non-halogenated solvent with even a small amount of a halogenated compound like this compound forces the entire volume to be treated as the more expensive halogenated waste.[9]
Therefore, all waste streams containing this compound—from the pure solid to solvent rinses of glassware—must be collected in a designated Halogenated Organic Waste container.
Part 3: Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
1. Preparation and Personal Protective Equipment (PPE)
-
Engineering Controls: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[11]
-
Required PPE: Before handling any waste, ensure you are wearing the appropriate protective gear:
2. Waste Collection and Segregation
-
Solid Waste:
-
Carefully transfer any residual or unwanted solid this compound into the designated waste container.
-
Use tools like a spatula or brush to collect the powder. Avoid generating dust.[7][12]
-
Contaminated disposables such as weigh boats, weighing paper, and contaminated paper towels must also be placed in this container.[11]
-
-
Contaminated Labware and Debris:
-
Disposable items (e.g., gloves, pipette tips, absorbent pads) that are grossly contaminated must be disposed of as solid hazardous waste.[11] Place them directly into the halogenated waste container.
-
-
Liquid Rinsate from Cleaning:
-
When cleaning non-disposable glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinsate is now considered halogenated organic liquid waste. [11]
-
Collect all such rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not pour it down the drain.[7][11]
-
3. Containerization and Labeling
-
Container Selection: Use only a chemically resistant, leak-proof container with a secure, threaded screw-top cap. Your institution's Environmental Health & Safety (EHS) department can provide appropriate containers.[9][10]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[10] The label must include:
4. Temporary Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated satellite accumulation area.[11]
-
This area should be well-ventilated, away from incompatible materials, and ideally have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]
-
Keep the container closed at all times except when actively adding waste.[10]
5. Arranging Final Disposal
-
Once the container is full or you have no more waste to add, contact your institution's EHS department or equivalent safety office to schedule a waste pickup.[11]
-
Follow all institutional procedures for waste manifest documentation and transport preparation.
Part 4: Emergency Spill Procedures
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear your full PPE, including a respirator if dust is generated.[7][14]
-
Containment: Prevent the powder from spreading.
-
Clean-up: Gently sweep up the solid material or use a dry clean-up procedure.[12] Avoid actions that create dust.[7] Place all spilled material and cleanup debris (e.g., absorbent pads, contaminated gloves) into your labeled halogenated hazardous waste container.[15][16]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
NICOTINIC ACID EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]
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Safety Data Sheet: Nicotinic acid . Chemos GmbH & Co.KG. [Link]
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Safety Data Sheet: Nicotinic acid . Carl ROTH. [Link]
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Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]
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Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested . HIMEDIA. [Link]
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Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]
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Comprehensive Safety and Handling Guide for 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
This guide provides essential safety, handling, and disposal protocols for 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from data on structurally related compounds, including various trifluoromethyl and trifluoromethoxy-substituted nicotinic acids, to establish a robust safety protocol.
Hazard Assessment and Core Principles
This compound is a substituted aromatic carboxylic acid. Based on analogous compounds, it should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] The trifluoromethoxy group generally increases the lipophilicity and metabolic stability of a compound, which necessitates careful handling to avoid systemic exposure.
Key Assumed Hazards:
-
Skin Irritation: Similar to other nicotinic acid derivatives, this compound is likely to cause skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory irritation.[1][3][4][5]
Due to these potential hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational protocols, is required.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant) | Protects against splashes and dust that can cause serious eye damage.[5][6] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from spills and contamination.[5][8] |
| Respiratory Protection | NIOSH-approved respirator (if dust or aerosols may be generated) | Prevents inhalation of irritating particles. The need for respiratory protection should be determined by a risk assessment.[5] |
Engineering Controls and Safe Handling
Engineering controls are the primary means of minimizing exposure. All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust and vapors.[5][9]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific work area within a chemical fume hood. Ensure the fume hood is functioning correctly.[5]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and labeled waste containers before handling the compound.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling:
-
Carefully open the container to avoid generating dust.
-
Use appropriate tools to handle the solid material.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work area and any equipment used.[10]
-
Properly doff and dispose of contaminated PPE.
-
Emergency Procedures: A Plan for the Unexpected
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Workflow for Small Chemical Spill Response
Caption: Workflow for responding to a small chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Isolate: Immediately evacuate the area and prevent others from entering.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.[11]
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[12] For liquid spills, use an inert absorbent material to contain and collect the spill.[11][13]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[10]
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste.[12][13]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical aspect of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
Waste Management Workflow
Caption: Workflow for the proper disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Do not dispose of this compound or its solutions down the drain.[13] Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[13]
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and any known hazards.[13]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][14] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13]
References
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Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. Benchchem. 13
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Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem. 5
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Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem. 9
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Personal Protective Equipment (PPE). CHEMM. 15
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UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. 6
-
Personal Protective Equipment (PPE). University of California, Berkeley. 7
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(Trifluoromethoxy)benzene Safety Data Sheet. Apollo Scientific. 16
-
1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene Safety Data Sheet. ChemicalBook. 17
-
6-(Trifluoromethyl)nicotinic acid Safety Data Sheet. Fisher Scientific. 18
-
Nicotinic Acid Safety Data Sheet. Cayman Chemical. 19
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Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency. 10
-
(Trifluoromethoxy)benzene Safety Data Sheet. Synquest Labs. 20
-
6-Hydroxy-4-(trifluoromethyl)nicotinic acid Safety Data Sheet. ECHEMI. 2
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Nicotinic acid Safety Data Sheet. Sigma-Aldrich. 21
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4-(Trifluoromethyl)nicotinic acid Safety Data Sheet. Fisher Scientific. 4
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6-(Trifluoromethoxy)nicotinic acid Safety Data Sheet. AK Scientific, Inc. 3
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. 11
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. 12
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Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Benchchem. 14
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
